Resolvin E2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHYAOSTOHNQA-NNQKPOSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Resolvin E2: A Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Functions
Abstract
Resolvin E2 (RvE2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). A relatively recent addition to the E-series resolvins, RvE2 has been identified as a potent endogenous mediator that actively orchestrates the resolution of inflammation.[1] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and mechanism of action of RvE2. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SPMs in inflammatory diseases. The guide details the key experiments that led to its characterization, presents quantitative data in a structured format, and visualizes its biosynthetic and signaling pathways.
Introduction: The Discovery of a Pro-Resolving Mediator
The concept of inflammation resolution has evolved from a passive process of mediator dissipation to an active, highly regulated program orchestrated by a novel superfamily of lipid mediators, the SPMs.[1][2] Within this class, the resolvins, discovered in the laboratory of Dr. Charles N. Serhan, have emerged as key players in turning off the inflammatory response and promoting tissue healing.[3] this compound (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid) was identified as a member of the E-series resolvins, which are biosynthesized from EPA. Its complete stereochemical structure was confirmed by total organic synthesis.
RvE2 is endogenously produced during the course of self-limited inflammation, with a unique biphasic production pattern observed in both the initiation and resolution phases of murine peritonitis. This distinguishes it from Resolvin E1 (RvE1), which primarily accumulates during the resolution phase. Functionally, RvE2 exhibits potent leukocyte-directed actions, including the regulation of neutrophil chemotaxis and the enhancement of macrophage phagocytosis and anti-inflammatory cytokine production. These actions collectively contribute to its role in limiting excessive inflammation and promoting a return to tissue homeostasis.
Biosynthesis of this compound
The biosynthesis of RvE2 is a multi-step enzymatic process involving transcellular interactions between different cell types, often initiated by endothelial cells and completed by leukocytes such as neutrophils.
The key steps are:
-
Formation of 18-HEPE: The precursor, eicosapentaenoic acid (EPA), is first converted to 18R-hydroxyeicosapentaenoic acid (18R-HEPE). This initial oxygenation can be catalyzed by aspirin-acetylated cyclooxygenase-2 (COX-2) or by cytochrome P450 monooxygenases.
-
Conversion to 5S-hydroperoxy-18R-HEPE: The intermediate 18R-HEPE is then taken up by leukocytes, primarily neutrophils, which express the 5-lipoxygenase (5-LOX) enzyme. 5-LOX converts 18R-HEPE into 5S-hydroperoxy-18R-HEPE.
-
Reduction to RvE2: Finally, the 5S-hydroperoxy-18R-HEPE intermediate is reduced to form this compound (5S,18R-dihydroxy-EPA). This biosynthetic pathway is notably simpler than that of RvE1, as it does not require the formation of an epoxide intermediate.
References
Resolvin E2 structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Resolvin E2
Introduction
This compound (RvE2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA)[1][2]. SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process once thought to be passive[3][4]. Unlike classic anti-inflammatory agents that primarily block the initiation of inflammation, resolvins promote its termination and facilitate the return to tissue homeostasis[5]. RvE2, specifically, has demonstrated potent leukocyte-directed actions, including the ability to regulate neutrophil trafficking and enhance macrophage phagocytosis, making it a key molecule in controlling inflammatory responses. The elucidation of its complex and stereospecific structure was a critical step in understanding its biological function and therapeutic potential.
The complete chemical structure of this compound is 5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid . Its discovery and structural confirmation involved a combination of biogenic synthesis, advanced analytical techniques, and total organic synthesis.
Biosynthesis of this compound
The biosynthesis of E-series resolvins is a transcellular process, often involving interactions between different cell types, such as endothelial cells and leukocytes. The pathway begins with the precursor, EPA.
-
Formation of 18R-HEPE: EPA is first converted to 18R-hydroxyeicosapentaenoic acid (18R-HEPE). This reaction can be catalyzed by aspirin-acetylated cyclooxygenase-2 (COX-2) or by cytochrome P450 monooxygenases.
-
5-Lipoxygenase Action: The intermediate, 18R-HEPE, is then taken up by leukocytes, such as neutrophils, which contain the enzyme 5-lipoxygenase (5-LOX). 5-LOX acts on 18R-HEPE to introduce a hydroperoxy group at the C5 position, forming the intermediate 5S-hydroperoxy-18R-HEPE.
-
Reduction to RvE2: This hydroperoxy intermediate is subsequently reduced to a hydroxyl group, yielding the final structure of this compound (5S,18R-dihydroxy-eicosapentaenoic acid). This biosynthetic route is notably more direct than that of its counterpart, Resolvin E1, as it does not require the formation of an epoxide intermediate.
Core Structure Elucidation: A Multi-faceted Approach
The determination of RvE2's structure relied on isolating the molecule from a biological system and characterizing its physical properties, which were then confirmed by matching them with a synthetically created standard.
Isolation and Biological Source
RvE2 was first identified and isolated from the exudates of a self-limited murine peritonitis model, an experimental system that mimics an acute inflammatory response. This biological matrix is a rich source of lipid mediators involved in both the initiation and resolution of inflammation.
Analytical Characterization
The structural analysis was conducted using a combination of liquid chromatography and mass spectrometry, which provides information on the molecule's retention properties, UV absorbance, molecular weight, and fragmentation pattern.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This was the central technique used for identification. Samples extracted from the inflammatory exudates were analyzed, and a compound was detected that displayed a parent ion and fragmentation pattern consistent with a dihydroxy-EPA derivative.
-
UV Spectroscopy: The UV spectrum of the isolated compound provided crucial information about the conjugated double bond system within the fatty acid chain, a characteristic feature of resolvins.
The definitive structural proof came from comparing the analytical data of the biologically-derived material with that of a synthetic RvE2 standard, prepared through total organic synthesis. The identical retention times and mass spectra confirmed the structure and stereochemistry.
Data Presentation
Quantitative data from the analytical characterization is crucial for the identification of RvE2.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid | |
| Chemical Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.4 g/mol | |
Table 2: Spectroscopic and Chromatographic Data for RvE2 Identification
| Parameter | Description | Value(s) | Source |
|---|---|---|---|
| LC-MS/MS Mode | Multiple Reaction Monitoring (MRM) in negative polarity | - | |
| Parent Ion (M-H)⁻ | Mass-to-charge ratio of the deprotonated molecule | m/z 333 | |
| Signature Fragment Ions | Key daughter ions used for identification | m/z 199, m/z 115 | |
| UV Absorbance (λmax) | Wavelength of maximum absorbance, indicating conjugated system | Not explicitly stated, but characteristic of resolvins |
| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | - | |
Experimental Protocols
Protocol 1: LC-MS/MS-Based Lipid Mediator Profiling
This protocol outlines the general steps for identifying RvE2 in biological samples.
-
Sample Collection: Inflammatory exudates are collected from the murine peritonitis model at various time points (e.g., 2, 4, 12, 24 hours) to capture different phases of the inflammatory response.
-
Lipid Extraction: Samples are immediately placed in cold methanol to precipitate proteins and preserve lipid mediators. Deuterated internal standards (e.g., d8-5S-HETE, d4-LTB4) are added for quantification. Solid-phase extraction (SPE) using C18 columns is then performed to isolate the lipid fraction.
-
LC Separation: The extracted lipids are separated on a reverse-phase C18 column (e.g., Zorbax or Gemini C18) using a mobile phase gradient, typically a mixture of methanol/water/acetic acid. The flow rate is maintained around 0.5 ml/min.
-
MS/MS Detection: The column eluent is directed to a tandem mass spectrometer (e.g., a QTRAP system) operating in negative ionization mode. A targeted Multiple Reaction Monitoring (MRM) method is used to specifically screen for the mass transition of RvE2 (m/z 333 → 199 and m/z 333 → 115).
-
Identification Criteria: Identification of RvE2 is confirmed if a peak is detected at the specific retention time that matches the synthetic standard and displays the correct parent and daughter ion mass transitions.
Protocol 2: Neutrophil Chemotaxis Assay
This assay is used to determine the biological activity of RvE2 on neutrophil migration, a key process in inflammation.
-
Neutrophil Isolation: Human neutrophils (PMN) are isolated from the whole blood of healthy donors using density-gradient centrifugation (e.g., Ficoll-Paque).
-
Assay Setup: A microfluidic chamber or a Boyden chamber is used to assess chemotaxis. The chamber creates a stable gradient of a chemoattractant, such as Leukotriene B₄ (LTB₄).
-
Treatment: Isolated neutrophils are pre-incubated with varying concentrations of RvE2 (e.g., 1-100 nM) or a vehicle control for 15 minutes at 37°C.
-
Migration Assessment: The treated neutrophils are then exposed to the LTB₄ gradient. Their movement is monitored and recorded using live-cell imaging microscopy.
-
Quantification: The number of neutrophils migrating towards the chemoattractant is counted. A reduction in migration in the RvE2-treated groups compared to the control indicates an anti-inflammatory, migration-inhibiting effect.
Biological Activity and Signaling
The structural elucidation of RvE2 enabled the investigation of its biological functions. RvE2 exerts its pro-resolving effects by interacting with specific G-protein coupled receptors (GPCRs) on the surface of immune cells.
-
Receptor Interaction: RvE2 is a partial agonist for the ChemR23 receptor (also known as ERV1), which is also a receptor for Resolvin E1. It also competes with the pro-inflammatory mediator LTB₄ for binding to the BLT1 receptor.
-
Cellular Effects: By binding to these receptors, RvE2 initiates intracellular signaling cascades that lead to:
-
Inhibition of Neutrophil Infiltration: It stops further recruitment of neutrophils to the site of inflammation.
-
Enhancement of Phagocytosis: It stimulates macrophages to clear apoptotic cells and cellular debris, a process known as efferocytosis, which is a hallmark of resolution.
-
Modulation of Cytokines: It can promote the production of anti-inflammatory cytokines like IL-10.
-
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and structure elucidation of the pro‐resolving mediators provides novel leads for resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthetic Pathway of Resolvin E2 from Eicosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E2 (RvE2), a member of the E-series resolvins, is an endogenous lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1][2] As a specialized pro-resolving mediator (SPM), RvE2 plays a critical role in the active resolution of inflammation, a process once thought to be passive. Its potent anti-inflammatory and pro-resolving actions, such as limiting neutrophil infiltration and enhancing phagocytosis, make the RvE2 biosynthetic pathway a key area of investigation for the development of novel therapeutics for a range of inflammatory diseases.[3][4][5] This technical guide provides a comprehensive overview of the core biosynthetic pathway of RvE2 from EPA, including detailed experimental protocols and quantitative data to support further research and drug development in this field.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that often involves the coordinated action of different cell types, a phenomenon known as transcellular biosynthesis. The canonical pathway begins with the conversion of EPA to the intermediate 18-hydroxyeicosapentaenoic acid (18-HEPE), which is then further metabolized to RvE2. A key trigger for this pathway is the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which alters its enzymatic activity.
The primary steps in the biosynthesis of RvE2 are:
-
Formation of 18-HEPE: Eicosapentaenoic acid (EPA) is first converted to 18-hydroperoxyeicosapentaenoic acid (18-HpEPE). This reaction is catalyzed by either aspirin-acetylated cyclooxygenase-2 (COX-2) or by cytochrome P450 monooxygenase. The unstable 18-HpEPE is then rapidly reduced to the more stable 18-hydroxyeicosapentaenoic acid (18-HEPE). This initial step often occurs in endothelial cells.
-
Conversion of 18-HEPE to this compound: The 18-HEPE, which can be of either the 18R or 18S configuration, is then released and taken up by neighboring leukocytes, such as neutrophils. Within the neutrophil, the enzyme 5-lipoxygenase (5-LOX) acts on 18-HEPE to introduce a hydroperoxy group at the carbon-5 position, forming 5-hydroperoxy-18-hydroxy-eicosapentaenoic acid. Subsequent reduction of this intermediate yields this compound (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid).
Aspirin-Triggered Pathway
Aspirin plays a pivotal role in promoting the synthesis of the 18R-epimer of resolvins. By acetylating a serine residue in the active site of COX-2, aspirin inhibits its prostaglandin-forming cyclooxygenase activity but preserves and redirects its oxygenase activity. This modified, aspirin-acetylated COX-2 preferentially converts EPA to 18R-HEPE, a key precursor to the 18R-series of resolvins, including RvE2.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biosynthesis and detection of this compound and its precursor, 18-HEPE.
| Parameter | Value | Biological System | Reference |
| Concentrations in Human Plasma/Serum | |||
| Baseline 18-HEPE (no supplements) | 26.4 ± 5.0 pg/mL | Healthy human serum | |
| 18S-HEPE (EPA supplement) | 27.7 ± 7.8 pg/mL | Healthy human serum | |
| 18S-HEPE (EPA + Aspirin supplement) | 56.5 ± 19.0 pg/mL | Healthy human serum | |
| Concentrations in Murine Peritonitis | |||
| 18-HEPE (peak at ~2h) | Quantitative data available in cited literature | Zymosan-induced murine peritonitis exudate | |
| RvE2 (biphasic production) | Quantitative data available in cited literature | Zymosan-induced murine peritonitis exudate | |
| In Vivo Doses in Murine Models | |||
| RvE2 (effective dose) | 1–10 nM | Murine peritonitis | |
| Zymosan A (inducing agent) | 0.1 - 1 mg/mouse | Murine peritonitis | |
| In Vitro Concentrations | |||
| EPA for in vitro biosynthesis | 20 µM | Human endothelial cells | |
| Aspirin for cell treatment | 0.1 - 0.2 mM | Human endothelial cells | |
| IL-1β (stimulant) | 2 ng/mL | Human endothelial cells | |
| Recombinant Enzyme Assay | |||
| 18R-HEPE from EPA (engineered 18R-LOX) | 2.0 mM (641 mg/L) | E. coli expressing engineered 18R-LOX | |
| 18S-HEPE from EPA (engineered 18S-LOX) | 1.8 mM (577 mg/L) | E. coli expressing engineered 18S-LOX | |
| RvE2 from 18R-HEPE (5S-LOX) | 0.24 mM (81 mg/L) | Recombinant 5S-LOX from Danio rerio | |
| 18S-RvE2 from 18S-HEPE (5S-LOX) | 0.22 mM (74 mg/L) | Recombinant 5S-LOX from Danio rerio |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Protocol 1: In Vitro Transcellular Biosynthesis of this compound using Endothelial Cell and Neutrophil Co-culture
This protocol outlines the co-culture of human umbilical vein endothelial cells (HUVECs) and human neutrophils to study the transcellular biosynthesis of RvE2.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Human Peripheral Blood for Neutrophil Isolation
-
Ficoll-Paque
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin (P/S)
-
Trypsin-EDTA
-
Aspirin (Acetylsalicylic Acid)
-
Eicosapentaenoic Acid (EPA)
-
Lipopolysaccharide (LPS) (for stimulation, optional)
-
12-well transwell inserts
Procedure:
-
HUVEC Culture:
-
Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Seed 1.0 x 10^5 HUVECs per well into the upper chamber of a 12-well transwell insert and allow them to adhere for 24 hours to form a confluent monolayer.
-
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation with Ficoll-Paque.
-
Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS and 1% P/S.
-
-
Aspirin Treatment (for Aspirin-Triggered Pathway):
-
Pre-treat the confluent HUVEC monolayer with aspirin (e.g., 0.1 mM) for a specified time (e.g., 30 minutes) to acetylate COX-2.
-
-
Co-culture and Stimulation:
-
Replace the medium in the lower chamber of the transwell with fresh RPMI 1640 medium.
-
Add the isolated neutrophils (e.g., 1.0 x 10^5 cells/well) to the lower chamber.
-
Add EPA (e.g., 20 µM) to the co-culture system.
-
If desired, stimulate the co-culture with an inflammatory agent like LPS (e.g., 1 µg/mL) added to the lower chamber.
-
Incubate the co-culture for a desired time period (e.g., 30 minutes to 4 hours) at 37°C.
-
-
Sample Collection:
-
After incubation, collect the supernatant from both the upper and lower chambers for subsequent analysis of RvE2 and other lipid mediators.
-
Protocol 2: In Vivo Murine Model of Zymosan-Induced Peritonitis
This protocol describes the induction of peritonitis in mice to study the in vivo production of RvE2.
Materials:
-
Male FVB mice (6-8 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Peritonitis:
-
Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL.
-
Inject 1 mL of the Zymosan A suspension (1 mg/mouse) intraperitoneally (i.p.) into each mouse. For some studies, a lower dose of 0.1 mg/mouse may be used.
-
-
Time Course and Sample Collection:
-
At various time points post-injection (e.g., 2, 4, 8, 12, 24, 72 hours), euthanize the mice via an approved method (e.g., isoflurane overdose).
-
Immediately following euthanasia, perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity.
-
Gently massage the abdomen to ensure thorough mixing.
-
Aspirate the peritoneal lavage fluid.
-
-
Sample Processing:
-
Keep the collected lavage fluid on ice.
-
Take a small aliquot for cell counting and differential analysis (e.g., using flow cytometry to identify neutrophils and macrophages).
-
Centrifuge the remaining lavage fluid to pellet the cells.
-
Store the supernatant at -80°C for lipid mediator analysis.
-
Protocol 3: Extraction and Quantification of this compound by LC-MS/MS
This protocol details the solid-phase extraction (SPE) and subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of RvE2 from biological samples.
Part A: Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
Hexane
-
Methyl formate
-
Nitrogen gas supply
-
Internal standards (e.g., deuterated RvE2)
Procedure:
-
Sample Preparation:
-
Thaw frozen samples (e.g., cell culture supernatant, peritoneal lavage fluid) on ice.
-
Add an internal standard (e.g., deuterated RvE2) to each sample for quantification.
-
Acidify the sample to pH ~3.5 with a dilute acid.
-
Precipitate proteins by adding a cold organic solvent (e.g., methanol) and incubating at -20°C for at least 45 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Wash with hexane to elute non-polar lipids.
-
-
Elution:
-
Elute the resolvins and other specialized pro-resolving mediators from the cartridge using methyl formate.
-
-
Drying and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
Part B: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatography system (e.g., Agilent HP1100)
-
Tandem mass spectrometer (e.g., QTRAP 3200) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent C18, 4.6 x 50 mm, 1.8 µm)
-
Mobile Phase A: Methanol/Water/Acetic Acid (e.g., 65:35:0.01, v/v/v)
-
Mobile Phase B: Methanol/Acetic Acid (e.g., 100:0.01, v/v)
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the lipid mediators. A representative gradient could be starting with a higher proportion of A and gradually increasing B over the run.
-
Flow Rate: 0.4 - 1 mL/min
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for RvE2:
-
m/z 333 -> 199
-
m/z 333 -> 115
-
-
MRM Transition for 18-HEPE:
-
m/z 317 -> 259
-
-
Source Parameters: Optimize source parameters such as nebulizer gas, curtain gas, and source temperature for maximum sensitivity.
Visualizations
Diagram 1: The Biosynthetic Pathway of this compound from EPA
Caption: Biosynthesis of this compound from EPA via transcellular pathway.
Diagram 2: Experimental Workflow for In Vitro Transcellular Biosynthesis
Caption: Workflow for studying this compound biosynthesis in a co-culture system.
Conclusion
The biosynthetic pathway of this compound from EPA represents a critical endogenous mechanism for controlling inflammation and promoting its resolution. Understanding the intricate enzymatic steps, the role of transcellular communication, and the influence of agents like aspirin provides a solid foundation for the development of novel pro-resolving therapeutics. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into this promising area, with the ultimate goal of harnessing the power of resolution pharmacology to treat a wide array of inflammatory conditions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. DHA- and EPA-derived resolvins, protectins, and maresins in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Convergent Roles of Cyclooxygenase-2 and 5-Lipoxygenase in the Biosynthesis of the Pro-Resolving Mediator Resolvin E2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The resolution of inflammation is an active process orchestrated by a specialized class of lipid mediators, among which the E-series resolvins play a pivotal role. Resolvin E2 (RvE2), a potent member of this family, is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) through a sophisticated enzymatic cascade that critically involves the sequential actions of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This technical guide provides a comprehensive overview of the molecular mechanisms underlying RvE2 synthesis, with a focus on the distinct and collaborative roles of COX-2 and 5-LOX. We present a compilation of quantitative data, detailed experimental protocols for the study of this pathway, and visual representations of the key processes to facilitate a deeper understanding for researchers in the fields of inflammation biology and drug discovery.
Introduction
Acute inflammation is a fundamental protective response to tissue injury and infection. However, its dysregulation can lead to chronic inflammatory diseases. The discovery of specialized pro-resolving mediators (SPMs), such as resolvins, has shifted the paradigm from viewing resolution as a passive decay of inflammation to an active, biochemically programmed process. This compound (5S,18-dihydroxy-eicosapentaenoic acid) is an endogenous lipid mediator that exhibits potent anti-inflammatory and pro-resolving actions, including the inhibition of neutrophil infiltration and the stimulation of macrophage-mediated phagocytosis of apoptotic cells.[1][2][3][4] The biosynthesis of RvE2 is a prime example of the intricate interplay between different enzymatic pathways, requiring the coordinated activity of COX-2 and 5-LOX. This guide will dissect the individual contributions of these enzymes and the cellular context in which this essential pro-resolving mediator is generated.
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that often involves the interaction of different cell types, a phenomenon known as transcellular biosynthesis.[5] The pathway can be broadly divided into two key enzymatic steps:
-
COX-2-mediated formation of 18-hydroxyeicosapentaenoic acid (18-HEPE): The initial step involves the conversion of eicosapentaenoic acid (EPA) to 18R-hydroperoxy-eicosapentaenoic acid (18-HPEPE), which is then rapidly reduced to 18R-HEPE. This reaction is catalyzed by cyclooxygenase-2 (COX-2), particularly when its cyclooxygenase activity is modified by aspirin acetylation. In the absence of aspirin, cytochrome P450 enzymes can also contribute to 18-HEPE formation. This initial step often occurs in endothelial cells, which can be stimulated by inflammatory signals.
-
5-LOX-mediated conversion of 18-HEPE to this compound: The 18-HEPE produced is then released and taken up by leukocytes, such as neutrophils, which are rich in 5-lipoxygenase (5-LOX). Within the leukocyte, 5-LOX catalyzes the insertion of molecular oxygen at the C5 position of 18-HEPE, forming 5S-hydroperoxy-18R-HEPE. This intermediate is subsequently reduced to yield the final product, this compound (5S,18R-dihydroxy-eicosapentaenoic acid).
Signaling Pathway Diagram
Caption: Transcellular biosynthesis of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and molecules involved in this compound synthesis.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Product | Km (µM) | Vmax (µmol/min/mg) | Cell Type/Source | Reference |
| COX-2 (murine) | Eicosapentaenoic Acid (EPA) | Prostaglandin Endoperoxides | ~10-20 | Not specified | Recombinant | |
| 5-Lipoxygenase (zebrafish) | 18R-HEPE | This compound | Not specified | Not specified | Recombinant | |
| 5-Lipoxygenase (human) | Arachidonic Acid | 5-HETE | 3.6 ± 0.8 | 1.2 ± 0.1 | Recombinant |
Table 2: Concentrations of this compound and its Precursor in Human Plasma
| Analyte | Concentration Range (ng/mL) | Mean ± SEM (ng/mL) | Sample Source | Reference |
| 18-HEPE | 3.95 - 10.5 | 6.13 ± 1.56 | Healthy Human Plasma | |
| This compound | 0.53 - 3.72 | 1.37 ± 0.68 | Healthy Human Plasma |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis.
In Vitro Enzyme Assay for COX-2 Activity
This protocol is adapted from fluorometric COX-2 inhibitor screening kits and can be used to measure the production of 18-HEPE from EPA.
Objective: To determine the activity of recombinant COX-2 in converting EPA to its hydroperoxy derivative.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., in DMSO)
-
Eicosapentaenoic Acid (EPA) Substrate
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized COX-2 enzyme in sterile water according to the supplier's instructions.
-
Prepare a working solution of EPA in a suitable solvent (e.g., ethanol).
-
-
Assay Setup (per well):
-
Enzyme Control (EC): 10 µL Assay Buffer.
-
Test Sample (S): 10 µL of EPA working solution.
-
-
Reaction Mix Preparation:
-
Prepare a master Reaction Mix for the number of assays to be performed. For each well, combine:
-
80 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL COX Cofactor
-
1 µL reconstituted COX-2 Enzyme
-
-
-
Incubation:
-
Add 80 µL of the Reaction Mix to each well (EC and S).
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Using a multichannel pipette, add 10 µL of the EPA working solution to the "S" wells and 10 µL of Assay Buffer to the "EC" wells to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader in kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve. The activity is proportional to the rate of fluorescence increase.
-
In Vitro 5-Lipoxygenase Assay for this compound Synthesis
This protocol is designed to measure the conversion of 18-HEPE to this compound using recombinant 5-LOX.
Objective: To quantify the production of this compound from 18-HEPE by 5-lipoxygenase.
Materials:
-
Human Recombinant 5-Lipoxygenase (5-LOX)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 8.0)
-
18-HEPE substrate
-
Cysteine (as a reducing agent)
-
Methanol
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Reaction Buffer
-
Recombinant 5-LOX (final concentration ~1 g/L)
-
18-HEPE (final concentration ~0.5 mM)
-
Cysteine (final concentration ~100 mM)
-
-
-
Incubation:
-
Incubate the reaction mixture at 20°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding two volumes of cold methanol.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Proceed with Solid-Phase Extraction (SPE) of the supernatant for lipid mediator purification (see Protocol 4.4).
-
-
LC-MS/MS Analysis:
-
Analyze the purified sample by LC-MS/MS to quantify the amount of this compound produced (see Protocol 4.5).
-
Transcellular Biosynthesis of this compound with Endothelial Cells and Neutrophils
This protocol outlines an experimental setup to study the transcellular production of this compound.
Objective: To demonstrate the synthesis of this compound through the interaction of endothelial cells and neutrophils.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human Neutrophils (isolated from fresh blood)
-
Cell culture medium (e.g., RPMI 1640)
-
Eicosapentaenoic Acid (EPA)
-
Aspirin
-
Inflammatory stimulus (e.g., TNF-α)
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
LC-MS/MS system
Procedure:
-
Endothelial Cell Culture and Treatment:
-
Culture HUVECs to confluence in appropriate culture plates.
-
Pre-treat the HUVECs with aspirin for 30 minutes to acetylate COX-2.
-
Stimulate the HUVECs with an inflammatory agent (e.g., TNF-α) for a designated period to upregulate COX-2 expression.
-
Add EPA to the HUVEC culture and incubate to allow for the production and release of 18-HEPE into the medium.
-
-
Co-incubation with Neutrophils:
-
Isolate human neutrophils from healthy donors.
-
Collect the conditioned medium from the EPA-treated HUVECs.
-
Add the freshly isolated neutrophils to the conditioned medium.
-
Incubate the co-culture for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
-
Sample Collection and Extraction:
-
At each time point, collect the cell culture supernatant.
-
Perform Solid-Phase Extraction (SPE) on the supernatant to isolate the lipid mediators (see Protocol 4.4).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples via LC-MS/MS to identify and quantify this compound (see Protocol 4.5).
-
Solid-Phase Extraction (SPE) of Resolvins
This is a general protocol for the extraction and purification of resolvins from biological fluids.
Objective: To isolate and concentrate resolvins from aqueous samples for subsequent analysis.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water (pH adjusted to 3.5 with a weak acid)
-
Methyl formate
-
Hexane
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Acidify the aqueous sample (e.g., cell culture supernatant, plasma) to pH ~3.5.
-
Add an internal standard (e.g., deuterated this compound) for quantification.
-
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5-10 mL of methanol.
-
Equilibrate the cartridge with 5-10 mL of water (pH 3.5).
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water (pH 3.5) to remove polar impurities.
-
Wash with 5-10 mL of hexane to elute non-polar lipids.
-
-
Elution:
-
Elute the resolvins and other eicosanoids with 5-10 mL of methyl formate.
-
-
Drying and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and analysis.
LC-MS/MS Parameters for this compound Analysis
The following are typical parameters for the detection and quantification of this compound using a triple quadrupole mass spectrometer.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the lipid mediators. A representative gradient is as follows: 21% B at 0 min, increasing to 51% B at 10 min, then to 98% B at 25 min.
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 333.2
-
Product Ions (Q3): m/z 199.1, m/z 115.1
-
-
Internal Standard: A deuterated version of this compound (e.g., d5-RvE2) should be used for accurate quantification, with its own specific MRM transitions.
Cellular Localization and Cofactors
The biosynthesis of this compound is spatially organized within and between cells.
-
COX-2: This enzyme is typically localized to the endoplasmic reticulum and the nuclear envelope.
-
5-Lipoxygenase: Upon cellular activation, 5-LOX translocates from the cytoplasm to the nuclear envelope, where it associates with 5-lipoxygenase-activating protein (FLAP). This localization is crucial for its activity.
Cofactors:
-
COX-2: Requires a heme cofactor for its catalytic activity.
-
5-Lipoxygenase: Its activity is dependent on calcium ions (Ca²⁺) and ATP.
Conclusion
The synthesis of this compound is a tightly regulated process that highlights the sophisticated mechanisms evolved to control inflammation and promote its resolution. The sequential and often intercellular actions of COX-2 and 5-lipoxygenase are central to the production of this potent pro-resolving mediator. A thorough understanding of this biosynthetic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of resolvins for the treatment of a wide range of inflammatory diseases. Further research into the specific kinetics of 5-LOX with 18-HEPE and the regulatory factors governing this pathway will undoubtedly open new avenues for therapeutic intervention.
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis and bioactivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
The Transcellular Biosynthesis of Resolvin E2: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
November 29, 2025
Abstract
Resolvin E2 (RvE2), a member of the E-series resolvins, is a potent specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a critical role in the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike classic anti-inflammatory agents that block the inflammatory response, RvE2 and other SPMs orchestrate the termination of inflammation and promote tissue repair. The biosynthesis of RvE2 is a prime example of transcellular metabolism, requiring the coordinated interaction of at least two cell types to produce the final bioactive molecule. This technical guide provides an in-depth overview of the core principles of RvE2 transcellular biosynthesis, detailed experimental protocols for its investigation, and quantitative data to support further research and development in the field of resolution pharmacology.
Introduction to this compound and Its Biosynthetic Pathway
This compound (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid) is a potent lipid mediator that actively promotes the resolution of inflammation.[1][2] Its actions include limiting neutrophil infiltration, enhancing the clearance of apoptotic cells by macrophages (efferocytosis), and reducing the production of pro-inflammatory cytokines.[3] The production of RvE2 is intricately linked to the availability of its precursor, EPA, and the enzymatic machinery present in specific cell types, primarily endothelial cells and neutrophils.
The transcellular biosynthesis of RvE2 begins with the conversion of EPA to an 18-hydroxyeicosapentaenoic acid (18-HEPE) intermediate. This initial step can be catalyzed by two key enzymes:
-
Aspirin-acetylated cyclooxygenase-2 (COX-2): In the presence of aspirin, the catalytic activity of COX-2 is altered. Instead of producing prostaglandins, it gains a lipoxygenase-like function, converting EPA to 18R-HEPE and 18S-HEPE.[4] This is a key mechanism by which aspirin promotes the generation of pro-resolving mediators.
-
Cytochrome P450 (CYP) monooxygenases: These enzymes, present in various cells including endothelial cells, can also convert EPA to 18-HEPE.
The 18-HEPE, primarily 18R-HEPE, is then released from the endothelial cells and taken up by neighboring leukocytes, particularly neutrophils.[2] Within the neutrophils, the enzyme 5-lipoxygenase (5-LOX) acts on 18-HEPE to introduce a hydroperoxy group at the carbon-5 position, forming 5S-hydroperoxy-18R-HEPE. This intermediate is subsequently reduced to form this compound. It is important to note that the same 18-HEPE precursor can also be converted to Resolvin E1 (RvE1) through a parallel pathway also involving 5-LOX and subsequent enzymatic steps.
Quantitative Data on this compound Biosynthesis
The following tables summarize quantitative data on the levels of this compound and its precursor, 18-HEPE, in various biological systems. This data is crucial for designing experiments and interpreting results in the study of RvE2.
Table 1: Levels of 18-HEPE and this compound in a Murine Peritonitis Model
| Time Point (hours) | 18-HEPE (pg/mouse) | This compound (pg/mouse) |
| 2 | ~1500 | ~100 |
| 4 | ~1000 | ~75 |
| 8 | ~750 | ~50 |
| 12 | ~500 | ~40 |
| 24 | ~250 | ~25 |
| 72 | ~500 | ~40 |
Data is approximated from graphical representations in Oh et al., 2012.
Table 2: Plasma Levels of 18-HEPE and this compound in Healthy Humans
| Analyte | Concentration Range (ng/mL) | Average Concentration ± SEM (ng/mL) |
| 18-HEPE | 3.95 - 10.5 | 6.13 ± 1.56 |
| This compound | 0.53 - 3.72 | 1.37 ± 0.68 |
Data from five healthy subjects without EPA supplementation.
Table 3: Human Serum Levels of 18-HEPE Stereoisomers with EPA and Aspirin Supplementation
| Treatment | 18R-HEPE (pg/mL) | 18S-HEPE (pg/mL) |
| Baseline | 26.4 ± 5.0 | - |
| EPA alone | 27.7 ± 7.8 | - |
| EPA + Aspirin | - | 56.5 ± 19.0 |
Data represents mean ± SEM.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound transcellular biosynthesis.
Endothelial Cell and Neutrophil Co-culture for this compound Biosynthesis
This protocol describes the co-culture of human umbilical vein endothelial cells (HUVECs) and human neutrophils to model the transcellular biosynthesis of RvE2.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Human neutrophils, isolated from fresh venous blood
-
Hanks' Balanced Salt Solution (HBSS)
-
Eicosapentaenoic acid (EPA)
-
Aspirin
-
Fetal Bovine Serum (FBS)
-
Trypsin/EDTA solution
-
Fibronectin-coated culture flasks/plates
Protocol:
-
HUVEC Culture:
-
Culture HUVECs in T-75 flasks coated with fibronectin using Endothelial Cell Growth Medium.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
For experiments, seed HUVECs into 6-well plates and grow to confluency.
-
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh, heparinized venous blood from healthy donors using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).
-
-
Co-culture and Stimulation:
-
Wash the confluent HUVEC monolayers with HBSS.
-
Pre-treat HUVECs with aspirin (e.g., 2 mM) for 1 hour to acetylate COX-2.
-
Wash the cells again to remove excess aspirin.
-
Add freshly isolated human neutrophils to the HUVEC monolayers at a ratio of approximately 5-10 neutrophils per endothelial cell.
-
Add EPA (e.g., 10 µM) to the co-culture.
-
Incubate the co-culture at 37°C for a specified time course (e.g., 30, 60, 120 minutes).
-
-
Sample Collection:
-
At each time point, carefully collect the supernatant from the co-culture.
-
Immediately add a solution of methanol containing deuterated internal standards (e.g., d5-RvD2) to stop enzymatic activity and aid in extraction.
-
Store samples at -80°C until lipid mediator extraction.
-
Solid-Phase Extraction (SPE) of this compound and Precursors
This protocol outlines the extraction and purification of RvE2 and 18-HEPE from cell culture supernatants or other biological fluids using C18 solid-phase extraction cartridges.
Materials:
-
C18 SPE cartridges (e.g., 500 mg/6 mL)
-
Methanol
-
Methyl formate
-
Water, acidified to pH 3.5 with a weak acid (e.g., acetic acid)
-
Hexane
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation:
-
Thaw the collected samples on ice.
-
Acidify the sample to pH ~3.5 with acidified water.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by sequentially passing through 6 mL of methyl formate, followed by 6 mL of methanol, and finally 6 mL of water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the acidified and clarified sample onto the conditioned C18 cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water (pH ~7.0) to remove polar impurities.
-
Wash with 5-10 mL of hexane to elute non-polar lipids.
-
-
Elution:
-
Elute the resolvins and other oxylipins from the cartridge with 5-10 mL of methyl formate.
-
-
Drying and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound
This section provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of RvE2. Specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol/Acetic acid (e.g., 800:150:1, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient should be developed to separate RvE2 from its isomers and other lipid mediators. An example gradient is as follows:
-
0-1 min: 21% B
-
1.5 min: 26% B
-
10 min: 51% B
-
19 min: 66% B
-
25.1-27.6 min: 98% B
-
27.7-31.5 min: 21% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Specific parent-to-daughter ion transitions are monitored for quantification.
-
This compound: m/z 333 -> 199 and m/z 333 -> 115
-
18-HEPE: m/z 317 -> 259
-
-
Source Parameters: Parameters such as nebulizer gas pressure, drying gas temperature and flow, and capillary voltage should be optimized for maximum sensitivity.
5-Lipoxygenase (5-LOX) Enzymatic Assay
This protocol describes a method to measure the activity of 5-LOX using 18-HEPE as a substrate to produce the precursor to RvE2.
Materials:
-
Recombinant human 5-lipoxygenase
-
18-HEPE (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Calcium chloride (CaCl2)
-
ATP
-
Lipoxygenase activity assay kit (optional, for a standardized procedure)
-
Stop solution (e.g., methanol with internal standards)
-
LC-MS/MS system for product analysis
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the phosphate buffer, CaCl2 (e.g., 2 mM), and ATP.
-
Add the recombinant 5-LOX enzyme (e.g., 0.5 µg/mL).
-
Pre-incubate the mixture on ice for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add the substrate, 18-HEPE (e.g., 0.5 mM), to the reaction mixture to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding two volumes of cold methanol containing deuterated internal standards.
-
-
Product Analysis:
-
Centrifuge the terminated reaction to pellet the denatured protein.
-
Analyze the supernatant for the formation of 5S,18R-diHEPE (the reduced product of the initial hydroperoxide) using LC-MS/MS as described in section 3.3.
-
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex relationships in biochemical pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.
Transcellular Biosynthesis of this compound
Caption: Transcellular biosynthesis of this compound from EPA.
Experimental Workflow for RvE2 Analysis
Caption: Workflow for RvE2 analysis from cell co-cultures.
Conclusion
The transcellular biosynthesis of this compound is a sophisticated process that underscores the importance of intercellular communication in the resolution of inflammation. Understanding this pathway and the methods to study it is paramount for the development of novel therapeutic strategies that harness the body's own pro-resolving mechanisms. This technical guide provides a comprehensive resource for researchers, offering both the foundational knowledge and the practical protocols necessary to advance the study of this compound and its role in health and disease. The continued exploration of specialized pro-resolving mediators like RvE2 holds immense promise for the future of medicine, offering a shift from simply suppressing inflammation to actively promoting its resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of acetylated cyclooxygenase-2 in the biosynthesis of resolvin precursors derived from eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin E2: A Technical Guide to its Mechanism of Action in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active, highly orchestrated process mediated by a superfamily of endogenous lipids known as Specialized Pro-resolving Mediators (SPMs). Resolvin E2 (RvE2), a dihydroxy-containing derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent SPM that plays a pivotal role in returning inflamed tissues to homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning RvE2's pro-resolving actions, including its biosynthesis, receptor interactions, and downstream signaling cascades. We present key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and therapeutic development in the field of inflammation resolution.
Biosynthesis of this compound
This compound (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid) is biosynthesized from its precursor, eicosapentaenoic acid (EPA), through a transcellular pathway involving multiple enzymatic steps.[1] The initial step involves the conversion of EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE) by aspirin-acetylated COX-2 or cytochrome P450 monooxygenase.[1] This intermediate, 18-HEPE, is then taken up by leukocytes, such as neutrophils, which possess the 5-lipoxygenase (5-LOX) enzyme. 5-LOX converts 18-HEPE into 5S-hydroperoxy-18R-HEPE, which is subsequently reduced to form RvE2.[2][3] This biosynthetic pathway highlights a key mechanism by which aspirin and omega-3 fatty acids can exert their anti-inflammatory and pro-resolving effects.
Figure 1: Biosynthetic pathway of this compound from EPA.
Receptor Interactions and Signaling Pathways
RvE2 exerts its biological functions by interacting with specific G-protein coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages.[4] The two main receptors identified for RvE2 are the leukotriene B4 receptor 1 (BLT1) and the chemokine-like receptor 1 (ChemR23, also known as ERV1).
Action on Neutrophils: Inhibition of Chemotaxis
A hallmark of acute inflammation is the infiltration of neutrophils to the site of injury or infection. RvE2 plays a crucial role in halting this influx, a key step in initiating resolution. This is primarily achieved through its interaction with the BLT1 receptor .
-
Antagonism of LTB4 Signaling: Leukotriene B4 (LTB4) is a potent pro-inflammatory chemoattractant for neutrophils that signals through the BLT1 receptor. RvE2 acts as a competitive antagonist at this receptor, effectively blocking LTB4-induced signaling cascades. This antagonism prevents downstream events such as intracellular calcium mobilization and actin polymerization, which are necessary for neutrophil migration.
Figure 2: RvE2 antagonism of LTB4 signaling at the BLT1 receptor in neutrophils.
Action on Macrophages: Enhancement of Phagocytosis and Efferocytosis
Macrophages are central to inflammation resolution, responsible for clearing apoptotic neutrophils (a process called efferocytosis), cellular debris, and pathogens. RvE2 enhances these crucial macrophage functions.
-
Weak Agonism at ChemR23: RvE2 is a weak agonist for the ChemR23 receptor compared to its counterpart, Resolvin E1 (RvE1). Activation of ChemR23 by E-series resolvins has been shown to initiate downstream signaling cascades that promote phagocytosis. While direct signaling studies for RvE2 are limited, it is inferred from studies with RvE1 that RvE2 likely activates the PI3K/Akt/mTOR and ERK signaling pathways . These pathways are known to regulate cellular processes involved in cytoskeletal rearrangement and engulfment, which are essential for phagocytosis.
Figure 3: Inferred RvE2 signaling via ChemR23 in macrophages.
Regulation of Cytokines and Intracellular Signaling Hubs
RvE2's receptor-mediated actions culminate in the modulation of key intracellular signaling pathways and the production of cytokines, shifting the inflammatory milieu towards resolution.
-
Increased Anti-inflammatory Cytokines: RvE2 treatment of human macrophages enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) . IL-10 plays a critical role in dampening pro-inflammatory responses and promoting tissue repair.
-
Inhibition of NF-κB Signaling: While direct mechanisms for RvE2 are still under investigation, resolvins as a class are known to down-regulate the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway . This is likely an indirect consequence of the signaling pathways activated by RvE2 at its receptors, which can interfere with the activation of NF-κB.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the bioactivity of this compound from published studies.
Table 1: Receptor Binding and Bioactivity of this compound
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | 24.7 ± 10.1 nM | Human Neutrophils | |
| Effective Concentration (Neutrophil Chemotaxis Inhibition) | 1 - 10 nM | Human Neutrophils | |
| Effective Concentration (Macrophage Phagocytosis Enhancement) | 1 - 10 nM | Human Macrophages | |
| Effective Concentration (IL-10 Production Enhancement) | 0.1 - 10 nM | Human Macrophages |
Table 2: Effects of this compound on Leukocyte Functions
| Cellular Response | Effect of RvE2 | Concentration Range | Cell Type | Reference |
| Neutrophil Chemotaxis (to IL-8) | Inhibition | 10 nM | Human Neutrophils | |
| Neutrophil Actin Polymerization (LTB4-induced) | Reduction | 30 nM | Human Neutrophils | |
| Macrophage Phagocytosis (of Zymosan) | Enhancement | 1 - 10 nM | Human Macrophages | |
| CD18 Surface Expression (PAF-stimulated) | Downregulation | 30 nM | Human Neutrophils |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Murine Zymosan-Induced Peritonitis Model
This in vivo model is used to assess the anti-inflammatory and pro-resolving actions of compounds like RvE2.
-
Animals: Male FVB mice (6-8 weeks old) are typically used.
-
Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of zymosan A (typically 1 mg in 1 ml of sterile saline).
-
RvE2 Administration: RvE2 or vehicle (saline) is administered intravenously (i.v.) or i.p. at desired concentrations (e.g., 10-100 ng/mouse) at a specific time point before or after zymosan injection.
-
Peritoneal Lavage: At selected time points (e.g., 4, 12, 24 hours) post-zymosan injection, mice are euthanized, and the peritoneal cavity is washed with 5 ml of cold phosphate-buffered saline (PBS) containing 3mM EDTA.
-
Cellular Analysis: The peritoneal lavage fluid is collected, and the total leukocyte count is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa stain or by flow cytometry using cell-specific markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).
-
Mediator Analysis: The supernatant from the lavage fluid can be used for lipid mediator profiling by LC-MS/MS or for cytokine/chemokine analysis by ELISA.
Figure 4: Experimental workflow for the murine zymosan-induced peritonitis model.
Human Macrophage Phagocytosis Assay
This in vitro assay quantifies the ability of macrophages to engulf particles and is used to assess the pro-phagocytic activity of RvE2.
-
Macrophage Differentiation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are purified by adherence to plastic culture dishes for 2 hours. Non-adherent cells are removed, and the adherent monocytes are cultured for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum and M-CSF to differentiate them into macrophages.
-
Assay Procedure:
-
Differentiated macrophages are plated in 96-well plates.
-
Cells are pre-incubated with various concentrations of RvE2 (e.g., 0.1-100 nM) or vehicle control for 15 minutes at 37°C.
-
Fluorescently labeled zymosan particles (e.g., FITC-zymosan), opsonized with human serum, are added to the wells at a particle-to-cell ratio of approximately 10:1.
-
Phagocytosis is allowed to proceed for 30-60 minutes at 37°C.
-
The reaction is stopped by placing the plate on ice and washing the cells with cold PBS to remove non-ingested particles.
-
Extracellular fluorescence is quenched by adding Trypan blue solution.
-
-
Quantification: The amount of ingested zymosan is quantified by measuring the intracellular fluorescence using a fluorescence plate reader or by flow cytometry. Results are often expressed as a percentage enhancement of phagocytosis over the vehicle control.
Conclusion and Future Directions
This compound is a potent, endogenously produced lipid mediator that actively promotes the resolution of inflammation. Its mechanism of action is multifaceted, involving the inhibition of neutrophil infiltration via antagonism of the BLT1 receptor and the enhancement of macrophage phagocytic and efferocytic capacity, likely through weak agonism of the ChemR23 receptor. These actions collectively contribute to the clearance of inflammatory stimuli and the restoration of tissue homeostasis.
For drug development professionals, the signaling pathways of RvE2 present attractive targets for the development of novel anti-inflammatory and pro-resolving therapeutics. Future research should focus on:
-
Elucidating the specific downstream signaling cascades of RvE2 , particularly through the ChemR23 receptor, to identify novel drug targets.
-
Developing stable synthetic analogs of RvE2 with improved pharmacokinetic profiles for therapeutic applications in chronic inflammatory diseases such as arthritis, periodontitis, and cardiovascular disease.
-
Investigating the interplay between RvE2 and other SPMs to understand the complete network of resolution and to potentially develop combination therapies.
A deeper understanding of the molecular mechanisms of this compound will undoubtedly pave the way for a new generation of therapies that harness the body's own resolution programs to treat inflammatory diseases.
References
- 1. Cholinergic macrophages promote the resolution of peritoneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 3. Inhibition of ERK1/2 and Activation of Liver X Receptor Synergistically Induce Macrophage ABCA1 Expression and Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E2 Signaling Through G-Protein Coupled Receptors: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms, experimental protocols, and signaling pathways governing the pro-resolving actions of Resolvin E2.
Introduction
This compound (RvE2), an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a key player in the resolution of inflammation. As a member of the specialized pro-resolving mediators (SPMs) family, RvE2 actively orchestrates the return to tissue homeostasis by regulating leukocyte trafficking, enhancing phagocytosis, and modulating cytokine production.[1][2] These potent bioactions are primarily mediated through its interaction with specific G-protein coupled receptors (GPCRs) expressed on the surface of immune cells. This technical guide provides a comprehensive overview of RvE2 signaling through GPCRs, offering researchers, scientists, and drug development professionals a detailed resource on the core molecular interactions, experimental methodologies to probe these interactions, and the downstream signaling cascades that are initiated.
Quantitative Analysis of this compound-GPCR Interactions
The interaction of RvE2 with its cognate GPCRs is characterized by high-affinity binding, leading to the initiation of downstream signaling cascades at nanomolar concentrations. The primary receptors implicated in RvE2 signaling are shared with its structural analog, Resolvin E1 (RvE1), and include the leukotriene B4 receptor 1 (BLT1) and ChemR23 (also known as ERV1 or chemokine-like receptor 1).[2][3]
| Ligand | Receptor/Cell Type | Assay Type | Parameter | Value |
| [3H]-RvE2 | Human Neutrophils | Radioligand Binding | Kd | 24.7 ± 10.1 nM |
| [3H]-RvE2 | Human Neutrophils | Radioligand Binding | Bmax | 4.9 x 103 ± 9.5 x 102 sites/cell |
| RvE1 | Recombinant human BLT1 | Radioligand Binding | Kd | 45 nM |
| 18S-RvE1 | Recombinant human ChemR23 | β-arrestin Recruitment | EC50 | 6.33 x 10-12 M |
| RvE1 | Recombinant human ChemR23 | β-arrestin Recruitment | EC50 | 1.37 x 10-10 M |
| RvD2 | Recombinant human GPR18 | β-arrestin Recruitment | EC50 | ~2.0 x 10-13 M |
Note: Data for RvE1 and RvD2 are included for comparative purposes, as RvE2 is known to be equipotent or slightly less potent than RvE1 in certain functional assays, and RvD2 provides context for resolvin-GPCR interactions.[2]
Core Signaling Pathways of this compound
Upon binding to its cognate GPCRs, RvE2 initiates a cascade of intracellular signaling events that collectively contribute to its pro-resolving functions. While the precise signaling network is an active area of research, key pathways have been elucidated, primarily through studies of the closely related RvE1.
Binding of RvE2 to its receptors, such as ChemR23 and BLT1, leads to the activation of heterotrimeric G-proteins, particularly of the Gαi/o subtype. This initiates several downstream cascades:
-
PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt is a key pathway for the pro-resolving functions of resolvins. This pathway is critically involved in enhancing the phagocytic capacity of macrophages.
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is also modulated by RvE2. Activation of this pathway can lead to the inhibition of neutrophil chemotaxis and a reduction in the production of pro-inflammatory cytokines.
-
Calcium Mobilization: RvE2 can induce intracellular calcium mobilization, a crucial second messenger involved in various cellular processes, including cell migration.
-
cAMP Modulation: Through Gαi/o coupling, RvE2 can inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is associated with the inhibition of neutrophil functions.
-
β-arrestin Recruitment: Following receptor activation, β-arrestin is recruited to the GPCR, which can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling, including aspects of ERK activation.
Key Experimental Protocols
Investigating the interaction of RvE2 with GPCRs and the subsequent cellular responses requires a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand to its receptor.
Methodology:
-
Membrane Preparation: Isolate human neutrophils from peripheral blood. Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a BCA assay.
-
Incubation: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-50 µg) with increasing concentrations of [3H]-RvE2. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 1 µM) of unlabeled RvE2.
-
Filtration: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium. Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [3H]-RvE2 and analyze the data using non-linear regression to determine the Kd and Bmax.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, providing a direct readout of receptor activation. The PathHunter® assay from DiscoverX is a commonly used platform.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably co-expressing the GPCR of interest (e.g., ChemR23 or BLT1) fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. Plate the cells in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of RvE2 in a suitable assay buffer.
-
Stimulation: Add the RvE2 dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add the PathHunter® detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.
-
Measurement: Incubate at room temperature to allow for signal development and then measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of RvE2 and fit the data to a dose-response curve to determine the EC50.
Neutrophil Chemotaxis Assay
The Boyden chamber or Transwell® assay is a standard method to assess the ability of a compound to either induce or inhibit cell migration towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.
-
Assay Setup: Place a porous polycarbonate membrane (e.g., 5 µm pore size) in a Boyden chamber or Transwell® insert.
-
Chemoattractant: Add a known chemoattractant (e.g., leukotriene B4, LTB4) to the lower chamber.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of RvE2 or vehicle control.
-
Migration: Add the treated neutrophils to the upper chamber. Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for cell migration towards the chemoattractant.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields using a light microscope.
Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf particles, a key pro-resolving function enhanced by RvE2.
Methodology:
-
Macrophage Culture: Differentiate human peripheral blood monocytes into macrophages by culturing them with M-CSF. Plate the mature macrophages in a 96-well plate.
-
Treatment: Pre-treat the macrophages with various concentrations of RvE2 or vehicle for a short period (e.g., 15 minutes).
-
Phagocytosis: Add fluorescently labeled particles (e.g., FITC-labeled zymosan) to the macrophage cultures and incubate for 30-60 minutes at 37°C to allow for engulfment.
-
Quenching: Aspirate the media and add a quenching solution (e.g., Trypan Blue) to extinguish the fluorescence of any non-internalized particles.
-
Measurement: Wash the cells and measure the intracellular fluorescence using a fluorescent plate reader or by flow cytometry. An increase in fluorescence intensity corresponds to enhanced phagocytosis.
Conclusion
This compound is a potent lipid mediator that plays a crucial role in the active resolution of inflammation. Its ability to interact with and signal through GPCRs on immune cells is central to its pro-resolving functions. Understanding the specifics of these interactions, from receptor binding affinities to the intricacies of downstream signaling pathways, is paramount for the development of novel therapeutics that can harness the body's own resolution mechanisms. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the fascinating biology of RvE2 and its potential as a therapeutic agent in inflammatory diseases.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for the systematic and quantitative measurement of protein-lipid interactions using the liposome-microarray-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin E2: A Comprehensive Technical Guide to its Physiological Functions in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E2 (RvE2), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a key player in the resolution of inflammation. As a member of the specialized pro-resolving mediators (SPMs), RvE2 actively orchestrates the return to tissue homeostasis following an inflammatory response. This technical guide provides an in-depth overview of the physiological functions of RvE2 in innate immunity, focusing on its cellular targets, mechanisms of action, and potential as a therapeutic agent. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the pro-resolving properties of this potent immunoresolvent.
Core Physiological Functions of this compound in Innate Immunity
This compound exerts its potent pro-resolving effects by modulating the activity of key innate immune cells, primarily neutrophils and macrophages. Its actions are multifaceted, contributing to the limitation of excessive inflammation and the active promotion of tissue repair.
Regulation of Neutrophil Function
Neutrophils are the first line of defense at sites of inflammation, but their prolonged presence and excessive activation can lead to tissue damage. RvE2 plays a crucial role in controlling neutrophil activity:
-
Inhibition of Chemotaxis: RvE2 effectively halts neutrophil migration towards chemoattractants. In response to an IL-8 gradient, neutrophils exhibit a polarized morphology and directed movement, which is rapidly reversed upon exposure to RvE2 (10 nM), causing the cells to become rounded and unable to regain their polarized shape within 5 minutes.[1] This action helps to limit the influx of neutrophils into the inflamed tissue, thereby preventing excessive inflammation.[2][3]
-
Regulation of Leukocyte Integrins: RvE2 has been shown to rapidly downregulate the surface expression of CD18, a key integrin on human leukocytes, in whole blood.[2] This reduction in integrin expression dampens the response of leukocytes to activating factors like platelet-activating factor (PAF).[2]
Enhancement of Macrophage-Mediated Resolution
Macrophages are central to the resolution of inflammation, responsible for clearing apoptotic cells and debris, and producing anti-inflammatory mediators. RvE2 potentiates these pro-resolving functions of macrophages:
-
Stimulation of Phagocytosis: RvE2 enhances the phagocytic capacity of macrophages. Human macrophages treated with RvE2 show a dose-dependent increase in the engulfment of opsonized zymosan particles. This process, known as non-phlogistic phagocytosis, is critical for the clearance of apoptotic neutrophils (efferocytosis) and other cellular debris without triggering a pro-inflammatory response.
-
Promotion of Anti-inflammatory Cytokine Production: RvE2 shifts the cytokine profile of macrophages towards an anti-inflammatory phenotype by increasing the production of interleukin-10 (IL-10). Macrophages incubated with RvE2 and subsequently challenged with lipopolysaccharide (LPS) exhibit a significant, dose-dependent increase in IL-10 secretion.
Quantitative Data on this compound Bioactions
The following tables summarize the key quantitative data regarding the bioactions of this compound on innate immune cells.
| Parameter | Cell Type | Value | Reference |
| Receptor Binding | |||
| Dissociation Constant (Kd) | Human Neutrophils | 24.7 ± 10.1 nM | |
| Maximum Binding Sites (Bmax) | Human Neutrophils | 4.9 x 10³ ± 9.5 x 10² sites/cell | |
| Neutrophil Chemotaxis | |||
| Inhibition of IL-8 induced migration | Human Neutrophils | Effective at 10 nM | |
| Macrophage Phagocytosis | |||
| Enhancement of Zymosan Phagocytosis | Human Macrophages | Dose-dependent (tested at 0.1, 1, and 10 nM) | |
| Cytokine Production | |||
| Stimulation of IL-10 production (LPS-stimulated) | Human Macrophages | Dose-dependent (tested at 0.1, 1, and 10 nM) |
Signaling Pathways of this compound
This compound exerts its cellular effects through interaction with specific G-protein coupled receptors (GPCRs). The primary receptors identified for RvE2 are the leukotriene B4 receptor 1 (BLT1) and, to a lesser extent, ChemR23 (also known as chemerin receptor 1 or ERV1).
Interaction with BLT1 Receptor
RvE2 interacts with the BLT1 receptor, which is also the receptor for the potent pro-inflammatory mediator leukotriene B4 (LTB4). RvE2 acts as a partial agonist or antagonist at the BLT1 receptor, effectively dampening the pro-inflammatory signaling cascade initiated by LTB4. This interaction is a key mechanism by which RvE2 limits neutrophil infiltration. Molecular dynamics simulations suggest that RvE2's interaction with BLT1 involves key residues such as H94, R156, and R267.
Figure 1: RvE2 signaling through the BLT1 receptor on neutrophils.
Interaction with ChemR23 Receptor
While RvE1 is a more potent agonist for ChemR23, RvE2 has been shown to be a weak activator of this receptor. The interaction of E-series resolvins with ChemR23 is linked to the enhancement of macrophage phagocytosis and the resolution of inflammation. Activation of ChemR23 can lead to the phosphorylation of Akt through PI3K signaling.
Figure 2: RvE2 signaling through the ChemR23 receptor on macrophages.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's physiological functions.
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to study the production and actions of RvE2 during a self-resolving inflammatory event.
-
Animal Model: 6-8 week old male FVB mice are used. All procedures must be approved by the institutional animal care and use committee.
-
Induction of Peritonitis: Aseptically inject 1 mg of zymosan A suspended in 1 mL of sterile saline into the peritoneal cavity of each mouse.
-
Time Course and Sample Collection: At designated time points (e.g., 2, 4, 8, 12, 24, 72 hours), euthanize the mice.
-
Peritoneal Lavage: Wash the peritoneal cavity with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Cellular and Lipidomic Analysis:
-
Take an aliquot of the lavage fluid for differential cell counting and flow cytometry analysis to determine the populations of neutrophils and macrophages.
-
Store the remaining lavage fluid at -80°C for subsequent lipid mediator profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify RvE2 and its precursors.
-
Figure 3: Workflow for zymosan-induced peritonitis model.
Human Neutrophil Chemotaxis Assay
This in vitro assay assesses the ability of RvE2 to inhibit neutrophil migration.
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using dextran sedimentation and Ficoll-Paque gradient centrifugation.
-
Chemotaxis Chamber Setup: Utilize a microfluidic chamber or a Boyden chamber with a porous membrane (e.g., 5 µm pore size) to create a stable chemoattractant gradient.
-
Gradient Formation: Introduce a chemoattractant, such as Interleukin-8 (IL-8) at a concentration of 10 nM, to the lower chamber to establish a gradient.
-
Cell Seeding: Add the isolated human neutrophils to the upper chamber.
-
Treatment: Introduce RvE2 (e.g., 10 nM) or vehicle control to the upper chamber simultaneously with or after the establishment of the chemoattractant gradient.
-
Analysis: Monitor and quantify neutrophil migration towards the chemoattractant over time using time-lapse microscopy. Analyze cell morphology and displacement.
Human Macrophage Phagocytosis Assay
This assay quantifies the effect of RvE2 on the phagocytic capacity of macrophages.
-
Macrophage Culture: Differentiate human monocytes into macrophages in culture.
-
Treatment: Expose the cultured macrophages to varying concentrations of RvE2 (e.g., 0.1, 1, 10 nM) or vehicle for 15 minutes at 37°C.
-
Phagocytic Challenge: Add FITC-labeled opsonized zymosan particles to the macrophage cultures and incubate for 30 minutes.
-
Quenching and Washing: Quench the fluorescence of non-phagocytosed particles with trypan blue and wash the cells to remove remaining extracellular particles.
-
Quantification: Measure the fluorescence intensity of the macrophages using a microplate reader or flow cytometry to determine the extent of phagocytosis. Express results as a percentage enhancement over the vehicle control.
Measurement of IL-10 Production by Human Macrophages
This protocol measures the ability of RvE2 to stimulate the production of the anti-inflammatory cytokine IL-10.
-
Macrophage Culture and Treatment: Culture human macrophages and incubate them with different doses of RvE2 for 1 hour.
-
Stimulation: Challenge the macrophages with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.
-
Supernatant Collection: Collect the cell culture supernatants 24 hours after LPS stimulation.
-
Cytokine Quantification: Measure the concentration of IL-10 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
GPCR-β-Arrestin Interaction Assay
This assay is used to determine the interaction of RvE2 with its receptors, BLT1 and ChemR23.
-
Cell Lines: Use cell lines overexpressing human recombinant BLT1 or ChemR23 tagged with a reporter system, such as β-arrestin.
-
Cell Plating: Plate the cells 24 hours prior to the experiment.
-
Receptor Antagonism (BLT1):
-
Incubate the BLT1-overexpressing cells with different concentrations of RvE2 for 1 hour.
-
Subsequently, stimulate the cells with a known BLT1 agonist, such as 30 nM LTB4, for 90 minutes.
-
-
Receptor Activation (ChemR23):
-
Incubate the ChemR23-overexpressing cells with different concentrations of RvE2 in serum-free medium for 1 hour at 37°C.
-
-
Signal Detection: Measure the recruitment of β-arrestin to the receptor, which serves as an indicator of receptor activation or antagonism, using a suitable detection method (e.g., luminescence or fluorescence).
Conclusion
This compound is a potent specialized pro-resolving mediator with significant physiological functions in the innate immune system. Its ability to control neutrophil trafficking and enhance the pro-resolving functions of macrophages underscores its importance in maintaining tissue homeostasis. The detailed mechanisms of action, involving interactions with the BLT1 and ChemR23 receptors, provide a solid foundation for the development of novel therapeutic strategies aimed at promoting the resolution of inflammation in a variety of diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of this compound and other pro-resolving mediators.
References
Resolvin E2: A Comprehensive Technical Guide to its Role in Neutrophil Chemotaxis and Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin E2 (RvE2), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is a potent regulator of inflammatory responses. As a member of the specialized pro-resolving mediators (SPMs) family, RvE2 plays a critical role in the resolution of inflammation, a process once thought to be passive but now recognized as an active, coordinated program. This technical guide provides an in-depth examination of the multifaceted roles of RvE2 in modulating key functions of neutrophils, the first responders in acute inflammation. Specifically, this document details the inhibitory effects of RvE2 on neutrophil chemotaxis and its enhancing actions on phagocytosis, providing quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways. This information is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of RvE2 for inflammatory disorders.
Introduction
Acute inflammation is a fundamental host defense mechanism. However, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by SPMs, including resolvins. This compound (RvE2) has emerged as a key player in this process, with potent actions on neutrophils.[1][2][3][4][5] This guide focuses on two of its primary functions: the inhibition of neutrophil chemotaxis and the enhancement of phagocytosis, which are crucial for limiting excessive inflammation and promoting the clearance of pathogens and cellular debris.
Role of this compound in Neutrophil Chemotaxis
RvE2 actively curtails neutrophil migration to sites of inflammation, a critical step in preventing excessive tissue damage.
Inhibition of Chemotaxis
RvE2 has been demonstrated to potently inhibit neutrophil chemotaxis induced by pro-inflammatory chemoattractants such as interleukin-8 (IL-8) and leukotriene B4 (LTB4). Studies have shown that neutrophils undergoing chemotaxis in response to an IL-8 gradient rapidly cease their movement and adopt a rounded morphology upon exposure to nanomolar concentrations of RvE2. This effect is dose-dependent and results in a significant reduction in the chemotactic velocity of neutrophils.
Quantitative Data on Chemotaxis Inhibition
| Parameter | Chemoattractant | RvE2 Concentration | Observed Effect | Reference |
| Chemotactic Velocity | IL-8 | 10 nM | 94.9% decrease | |
| Actin Polymerization | LTB4 | 30 nM | Significant reduction |
Signaling Pathways in Chemotaxis Inhibition
The inhibitory action of RvE2 on neutrophil chemotaxis is mediated through its interaction with specific G-protein coupled receptors (GPCRs). While the precise receptor landscape for RvE2 is still under investigation, evidence suggests it partially shares receptors with Resolvin E1 (RvE1), such as the leukotriene B4 receptor 1 (BLT1). By binding to these receptors, RvE2 is thought to interfere with the downstream signaling cascades that regulate actin polymerization, a fundamental process for cell motility.
Role of this compound in Neutrophil Phagocytosis
Beyond halting neutrophil influx, RvE2 also promotes the clearance of apoptotic cells and pathogens through the enhancement of phagocytosis. This dual action underscores its role in orchestrating a timely and efficient resolution of inflammation.
Enhancement of Phagocytosis
RvE2 has been shown to enhance the phagocytic capacity of neutrophils. This pro-phagocytic activity is crucial for the non-phlogistic clearance of apoptotic neutrophils (a process known as efferocytosis) and pathogens, thereby preventing the release of damaging intracellular contents and promoting tissue homeostasis.
Quantitative Data on Phagocytosis Enhancement
| Cell Type | Target | RvE2 Concentration | Observed Effect | Reference |
| Human Macrophages | Opsonized Zymosan | 0.1 - 10 nM | Dose-dependent enhancement |
Note: While the primary focus is on neutrophils, data on macrophages is included as it is often studied in parallel and provides insight into the broader pro-resolving functions of RvE2.
Signaling Pathways in Phagocytosis Enhancement
The pro-phagocytic effects of RvE2 are also mediated by GPCRs. While the specific receptors on neutrophils are still being fully elucidated, it is known that RvE2 can interact with receptors shared with RvE1, such as ChemR23, although it is a weaker activator of this particular receptor compared to RvE1. The binding of RvE2 to its receptor(s) is believed to initiate intracellular signaling cascades that reorganize the cytoskeleton and enhance the engulfment of target particles.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the effects of RvE2 on neutrophil function.
Neutrophil Chemotaxis Assay (Microfluidic Chamber)
This protocol describes a method for observing the real-time effect of RvE2 on neutrophil chemotaxis.
Objective: To visualize and quantify the inhibition of neutrophil chemotaxis by RvE2.
Materials:
-
Isolated human neutrophils
-
Chemoattractant (e.g., IL-8, 10 nM)
-
This compound (10 nM)
-
Microfluidic chamber device
-
Time-lapse microscopy system
Procedure:
-
Isolate human neutrophils from whole blood using a Ficoll gradient.
-
Load the isolated neutrophils into the microfluidic chamber.
-
Establish a stable gradient of the chemoattractant (e.g., IL-8) across the chamber to induce neutrophil migration.
-
Record baseline neutrophil chemotaxis using time-lapse microscopy for 15 minutes.
-
Introduce RvE2 (10 nM) or vehicle control into the chamber.
-
Continue to record neutrophil movement for an additional 15-30 minutes.
-
Analyze the time-lapse images to determine the chemotactic velocity and changes in cell morphology before and after the addition of RvE2.
Phagocytosis Assay (Flow Cytometry)
This protocol details a method to quantify the effect of RvE2 on the phagocytic capacity of macrophages (a similar principle can be applied to neutrophils).
Objective: To measure the enhancement of phagocytosis by RvE2.
Materials:
-
Isolated human macrophages
-
This compound (0.1 - 10 nM)
-
FITC-labeled opsonized zymosan particles
-
Trypan blue
-
Flow cytometer
Procedure:
-
Isolate and culture human macrophages.
-
Pre-incubate the macrophages with varying concentrations of RvE2 or vehicle control for 15 minutes at 37°C.
-
Add FITC-labeled opsonized zymosan particles to the cells and incubate for 30 minutes to allow for phagocytosis.
-
Wash the cells to remove non-phagocytosed particles.
-
Add trypan blue to quench the fluorescence of any remaining extracellular particles.
-
Analyze the cells by flow cytometry to determine the percentage of phagocytosing cells and the mean fluorescence intensity, which corresponds to the phagocytic index.
Conclusion and Future Directions
This compound is a potent, endogenous mediator that plays a pivotal role in the resolution of inflammation by directly modulating neutrophil functions. Its ability to halt neutrophil chemotaxis and enhance phagocytosis positions it as a promising therapeutic candidate for a wide range of inflammatory diseases. Future research should focus on further delineating the specific receptors and downstream signaling pathways engaged by RvE2 in neutrophils. Moreover, preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of RvE2 and its stable analogs in inflammatory conditions. The development of drugs that mimic or enhance the actions of RvE2 could offer a novel, pro-resolving approach to treating inflammation, shifting the paradigm from simply blocking pro-inflammatory signals to actively promoting their resolution.
References
- 1. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound formation and impact in inflammation resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Production of Resolvin E2 in Murine Peritonitis: A Technical Guide
This guide provides an in-depth analysis of the endogenous production and function of Resolvin E2 (RvE2) in the context of murine models of peritonitis. It is intended for researchers, scientists, and professionals in drug development who are focused on inflammation and its resolution.
Introduction
Acute inflammation is a fundamental protective response to infection or tissue injury. However, its timely and effective resolution is critical to prevent chronic inflammation and associated pathologies. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators endogenously generated from polyunsaturated fatty acids that actively orchestrate the resolution of inflammation. This compound (RvE2), derived from eicosapentaenoic acid (EPA), is one such SPM that has been shown to play a significant role in murine peritonitis models.[1][2][3][4] This document details the biosynthesis, kinetics, and functional implications of endogenous RvE2 production during the inflammatory response in mice.
Endogenous Production and Kinetics of RvE2 in Zymosan-Induced Peritonitis
In a self-limited murine model of zymosan-induced peritonitis, the production of RvE2 and its precursor, 18-hydroxyeicosapentaenoic acid (18-HEPE), is temporally regulated.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipidomic analysis of peritoneal exudates reveals a biphasic production of RvE2, with significant levels detected in both the initiation and resolution phases of inflammation.
Quantitative Data on RvE2 and 18-HEPE Levels
The following table summarizes the quantitative measurements of 18-HEPE and RvE2 in peritoneal exudates at various time points following zymosan A injection in FVB mice.
| Time Point (hours) | 18-HEPE (pg/mouse) | RvE2 (pg/mouse) | Predominant Leukocyte Population |
| 2 | ~175 | ~20 | Neutrophils |
| 4 | ~125 | ~25 | Neutrophils |
| 8 | ~100 | ~15 | Neutrophils |
| 12 | ~75 | ~10 | Neutrophils/Macrophages |
| 24 | ~50 | ~5 | Macrophages |
| 72 | ~150 | ~20 | Macrophages |
Data are approximated from graphical representations in Oh et al., 2012.
Biosynthesis and Signaling Pathway of this compound
The biosynthesis of RvE2 from EPA is a multi-step enzymatic process that can involve transcellular biosynthesis between different cell types, such as endothelial cells and neutrophils.
Biosynthesis of RvE2
The proposed biosynthetic pathway for RvE2 is as follows:
-
Eicosapentaenoic acid (EPA) is converted to 18R-hydroperoxyeicosapentaenoic acid (18R-HpEPE) by aspirin-acetylated cyclooxygenase-2 (COX-2) or by cytochrome P450 enzymes.
-
18R-HpEPE is then reduced to 18R-hydroxyeicosapentaenoic acid (18R-HEPE) .
-
Neutrophils, which possess the 5-lipoxygenase (5-LOX) enzyme, take up 18R-HEPE and convert it to a 5S-hydroperoxy intermediate.
-
This intermediate is then further metabolized to form This compound (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid) .
Mechanism of Action
RvE2 exerts its pro-resolving effects by interacting with G-protein coupled receptors (GPCRs) on the surface of leukocytes. Although the specific receptor for RvE2 is not definitively identified in the provided literature, it is suggested to act through leukocyte GPCRs, similar to Resolvin E1 which is known to activate ChemR23 and BLT1. The binding of RvE2 to its receptor initiates intracellular signaling cascades that lead to:
-
Regulation of neutrophil chemotaxis: RvE2 has been shown to stop neutrophil migration.
-
Enhancement of macrophage phagocytosis: It increases the capacity of macrophages to engulf apoptotic cells and debris.
-
Modulation of cytokine production: RvE2 promotes the production of anti-inflammatory cytokines, such as IL-10.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the study of endogenous RvE2 production in murine peritonitis.
Zymosan-Induced Murine Peritonitis
This protocol describes the induction of self-limited inflammation in mice.
Materials:
-
6-8 week old male FVB mice.
-
Zymosan A from Saccharomyces cerevisiae.
-
Sterile saline (0.9% NaCl).
-
Phosphate-buffered saline (PBS).
-
Isoflurane for euthanasia.
Procedure:
-
Prepare a suspension of Zymosan A at a concentration of 1 mg/mL in sterile saline.
-
Induce peritonitis by intraperitoneal (i.p.) injection of 1 mL of the Zymosan A suspension into each mouse.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, and 72 hours) post-injection, euthanize the mice via isoflurane overdose.
-
Immediately following euthanasia, perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity.
-
Gently massage the abdomen to ensure adequate mixing and collection of peritoneal cells and fluid.
-
Aspirate the peritoneal lavage fluid.
-
Take a small aliquot of the lavage fluid for differential cell counting and flow cytometry (FACS) analysis to determine the leukocyte populations.
-
Store the remaining lavage fluid at -80°C for subsequent lipidomic analysis.
Lipid Mediator Lipidomics by LC-MS/MS
This protocol outlines the method for the identification and quantification of RvE2 and other lipid mediators from peritoneal lavage fluid.
Instrumentation:
-
Agilent 1100 series HPLC system or equivalent.
-
Applied Biosystems 3200 QTRAP mass spectrometer or equivalent.
-
Agilent C18 column (e.g., 4.6 x 50 mm, 1.8 µm).
Procedure:
-
Sample Preparation:
-
Thaw the frozen peritoneal lavage samples.
-
Perform solid-phase extraction (SPE) to concentrate the lipid mediators and remove interfering substances.
-
-
Liquid Chromatography (LC):
-
Inject the extracted sample onto the C18 column.
-
Elute the lipid mediators using a methanol:water:acetic acid gradient. A typical gradient might be from 60:40:0.01 (v/v/v) to 100:0:0.01 over a set time period.
-
The flow rate is typically maintained around 400 µL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC is introduced into the mass spectrometer.
-
Employ a Multiple Reaction Monitoring (MRM) method for the targeted detection and quantification of specific lipid mediators.
-
For RvE2, the specific mass-to-charge ratio (m/z) transitions monitored are 333 -> 199 and 333 -> 115.
-
Identification is confirmed by matching the retention time and the MS/MS fragmentation pattern with that of a synthetic RvE2 standard.
-
Functional Assays
The biological activities of RvE2 are assessed through various in vitro functional assays using isolated leukocytes.
Macrophage Phagocytosis Assay
This assay measures the effect of RvE2 on the phagocytic capacity of macrophages.
Procedure:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.
-
Expose the macrophages to varying concentrations of RvE2 (e.g., 0.1, 1, and 10 nM) or a vehicle control for 15 minutes at 37°C.
-
Add FITC-labeled opsonized zymosan particles to the macrophage cultures and incubate for 30 minutes to allow for phagocytosis.
-
Wash the cells to remove non-phagocytosed particles.
-
Quench the fluorescence of any remaining extracellular particles using trypan blue.
-
Quantify the phagocytosis by measuring the fluorescence of the ingested FITC-labeled zymosan using flow cytometry or a fluorescence plate reader.
-
Results are typically expressed as the percentage enhancement of phagocytosis compared to the vehicle-treated control.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of RvE2 to modulate neutrophil migration towards a chemoattractant.
Procedure:
-
Isolate human neutrophils from peripheral blood.
-
Establish a chemotactic gradient in a suitable migration chamber (e.g., Boyden chamber or microfluidic device) using a chemoattractant such as Interleukin-8 (IL-8).
-
Add RvE2 (e.g., 10 nM) or a vehicle control to the neutrophils.
-
Monitor the migration of neutrophils towards the chemoattractant over time using live-cell imaging.
-
Analyze the cell tracking data to determine the effect of RvE2 on the speed and directionality of neutrophil migration.
Conclusion
The endogenous production of this compound in murine peritonitis is a tightly regulated process that contributes to the resolution of inflammation. Its biphasic appearance suggests a role in both the early and late stages of the inflammatory response. The potent bioactions of RvE2, including the inhibition of neutrophil infiltration and enhancement of macrophage phagocytosis, highlight its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a framework for the further investigation of RvE2 and other specialized pro-resolving mediators in various models of inflammation and disease.
References
Identification and Quantification of Resolvin E2 in Human Plasma and Tissues: A Technical Guide
Introduction: Resolvin E2 (RvE2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the E-series resolvins, RvE2 plays a critical role in the active resolution of inflammation, a process once thought to be passive. It orchestrates key resolution responses, including limiting neutrophil infiltration and enhancing the clearance of cellular debris by macrophages.[1][2] The accurate identification and quantification of RvE2 in human biological samples are paramount for researchers, scientists, and drug development professionals investigating inflammatory diseases and developing novel pro-resolving therapeutics. This guide provides a comprehensive overview of the methodologies for RvE2 identification, quantitative data, and detailed experimental protocols.
Biosynthesis and Pro-Resolving Functions of this compound
This compound is endogenously produced during the resolution phase of inflammation. Its biosynthesis is a transcellular process, often involving the interaction between endothelial cells and leukocytes such as neutrophils.[3] The precursor, 18-hydroxyeicosapentaenoic acid (18-HEPE), is generated from EPA and is subsequently converted to RvE2.[3]
Once produced, RvE2 exerts potent leukocyte-directed actions.[1] It interacts with specific G-protein coupled receptors (GPCRs), such as ChemR23, on the surface of immune cells to initiate downstream signaling that promotes resolution. Key functions include regulating neutrophil chemotaxis, downregulating leukocyte surface integrins like CD18, and enhancing the phagocytic capacity of macrophages, which also increases their production of the anti-inflammatory cytokine IL-10.
Quantitative Data of this compound in Human Samples
RvE2 has been successfully identified and quantified in various human biological matrices. The primary method for robust quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Levels can vary based on the sample type (plasma vs. serum) and the physiological state of the individual.
| Sample Type | Subject Group | Concentration Range | Average Concentration (± SEM or SD) | Analytical Method | Reference |
| Plasma | Healthy (n=5, no EPA supplementation) | 0.53 – 3.72 ng/mL | 1.37 ± 0.68 ng/mL | LC-MS/MS | |
| Serum | Healthy | Not specified | 2,212.6 ± 1,587.6 pg/mL | LC-MS/MS |
In addition to blood products, RvE2 has been identified in other human tissues and fluids, including axillary lymph nodes, synovial fluid from arthritis patients, breast milk, and fluid from skin blisters, underscoring its widespread role in local and systemic inflammatory processes. It is important to note that levels in plasma are reported to be approximately 10 to 100 times lower than those found in serum, which may reflect the activation of blood components during clotting.
Experimental Protocols for Identification and Quantification
The reliable measurement of RvE2 requires meticulous sample handling and a highly sensitive analytical approach due to its low physiological concentrations and chemical instability. The generalized workflow involves sample collection, immediate processing and extraction, followed by analysis.
Proper sample handling from the moment of collection is critical to prevent degradation and artificial generation of lipid mediators.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Plasma/Serum Separation: For plasma, immediately centrifuge the blood at approximately 1,200 x g for 10 minutes at 4°C. Immediately transfer the plasma to a new tube containing 4 volumes of ice-cold methanol to precipitate proteins and stabilize the mediators.
-
Tissue Collection: Tissues should be snap-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until processing.
-
General Handling: All samples should be kept on ice throughout the preparation process to minimize isomerization and degradation.
-
Protein Precipitation:
-
For tissues, weigh the frozen sample (~100-200 mg) and gently disperse it using a glass Dounce homogenizer on ice.
-
Add 4 mL of ice-cold methanol containing a mixture of deuterated internal standards (e.g., d₅-RvD2, d₄-LTB₄) to the plasma or homogenized tissue. These standards are essential for correcting for sample loss during extraction and for accurate quantification.
-
Incubate the samples at -20°C for at least 45 minutes to facilitate complete protein precipitation.
-
Centrifuge at 1,000-1,200 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant for the next step.
-
SPE is used to clean up the sample and concentrate the lipid mediators prior to analysis.
-
Column: A C18 SPE cartridge is typically used.
-
Protocol:
-
Conditioning: Equilibrate the C18 column by washing with 5-10 mL of methanol followed by 5-10 mL of water.
-
Sample Loading: Acidify the sample supernatant with water to a pH of ~3.5. Load the sample onto the conditioned C18 column.
-
Washing: Wash the column first with 5-10 mL of water (pH 3.5) to remove polar impurities. Follow this with a wash using 5-10 mL of hexane to elute non-polar lipids.
-
Elution: Elute the RvE2 and other SPMs from the column using 5-10 mL of methyl formate.
-
Drying and Reconstitution: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS is the gold standard for RvE2 quantification, offering high sensitivity and specificity.
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., Agilent C18, 4.6 × 50 mm, 1.8 µm) is commonly employed.
-
Mobile Phase: A binary gradient system is used, typically consisting of a mixture of methanol, water, and acetic acid. For example, a gradient running from 60:40:0.01 to 100:0:0.01 (methanol:water:acetic acid, v/v/v) can be used to separate the lipid mediators.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.
-
RvE2 Transitions: The signature ion transitions for identifying and quantifying RvE2 are the parent ion m/z 333 fragmenting to product ions m/z 199 and m/z 115.
-
Identification Criteria: Positive identification of RvE2 requires that the analyte in the sample has the same retention time as a synthetic RvE2 standard and that the ratio of its MRM transitions matches that of the standard.
-
As an alternative to LC-MS/MS, commercial ELISA kits are available for the detection of human RvE2.
-
Principle: These assays are based on the principle of competitive binding. RvE2 in the sample competes with a fixed amount of enzyme-labeled RvE2 for binding sites on a specific antibody coated onto a microplate.
-
Procedure: A standard curve is generated using known concentrations of RvE2. The concentration in the samples is determined by comparing their optical density to this standard curve.
-
Application: ELISA can be a useful tool for screening a large number of samples, though it may lack the specificity of LC-MS/MS. It is suitable for use with various biological fluids and tissue homogenates.
Conclusion: The identification of this compound in human plasma and tissues is a complex but achievable task that provides invaluable insight into the resolution of inflammation. Success hinges on rigorous pre-analytical sample handling to ensure mediator stability, followed by a highly sensitive and specific analytical technique. While LC-MS/MS remains the definitive method for quantification, ELISA offers a viable alternative for broader screening. The detailed protocols and data presented in this guide serve as a resource for researchers aiming to accurately measure this potent pro-resolving mediator and explore its therapeutic potential.
References
- 1. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry and Bioactivity of E-Series Resolvins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry, bioactivity, and signaling pathways of E-series resolvins. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the structure-function relationships and therapeutic potential of these specialized pro-resolving mediators.
Introduction to E-Series Resolvins
E-series resolvins are a class of specialized pro-resolving mediators (SPMs) biosynthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] These potent lipid mediators play a crucial role in the resolution of inflammation, a process once thought to be passive but now recognized as an active, agonist-mediated program. The E-series resolvins, which include Resolvin E1 (RvE1), Resolvin E2 (RvE2), Resolvin E3 (RvE3), and Resolvin E4 (RvE4), exhibit stereospecific anti-inflammatory and pro-resolving actions, making them attractive candidates for novel therapeutic strategies against a wide range of inflammatory diseases.[1][2]
The precise stereochemistry of each resolvin molecule is critical to its biological activity, dictating its interaction with specific G protein-coupled receptors (GPCRs) and subsequent downstream signaling cascades.[1][3] This guide will delve into the specific stereochemical configurations of each E-series resolvin, present their bioactivities with quantitative data, detail the experimental protocols used to characterize them, and visualize their complex signaling networks.
Stereochemistry of E-Series Resolvins
The unique biological functions of E-series resolvins are intrinsically linked to their precise three-dimensional structures. Total organic synthesis has been instrumental in confirming the complete stereochemistry of these molecules.
| Resolvin | Full Chemical Name | Key Stereocenters |
| Resolvin E1 (RvE1) | 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid | 5S, 12R, 18R |
| 18S-Resolvin E1 | 5S,12R,18S-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid | 5S, 12R, 18S |
| This compound (RvE2) | 5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid | 5S, 18R |
| Resolvin E3 (RvE3) | 17R,18R-dihydroxy-5Z,8Z,11Z,13E,15E-eicosapentaenoic acid | 17R, 18R |
| Resolvin E4 (RvE4) | 5S,15S-dihydroxy-6E,8Z,11Z,13E,17Z-eicosapentaenoic acid | 5S, 15S |
Bioactivity of E-Series Resolvins: Quantitative Data
The pro-resolving actions of E-series resolvins are potent, often occurring in the nanomolar to picomolar range. Their bioactivities include the inhibition of neutrophil infiltration, stimulation of macrophage phagocytosis and efferocytosis, and modulation of cytokine production.
| Resolvin (Stereoisomer) | Biological Effect | Receptor(s) | Potency (IC50 / EC50 / Kd) | Reference(s) |
| Resolvin E1 | Inhibition of TNF-α-induced NF-κB activation | ChemR23 | EC50: ~1.0 nM | |
| Binding to human PMN membranes | BLT1 | Kd: 48.3 nM | ||
| Binding to recombinant human BLT1 | BLT1 | Kd: 45 nM | ||
| 18S-Resolvin E1 | Activation of ChemR23 | ChemR23 | EC50: 6.33 x 10⁻¹² M | |
| This compound | Binding to neutrophils | - | Kd: 24.7 ± 10.1 nM | |
| Resolvin E3 | Antagonism of β-arrestin 2 binding | - | IC50: 58 ± 16 nM | |
| Resolvin E4 | Stimulation of macrophage efferocytosis of apoptotic neutrophils | - | EC50: ~0.23 nM | |
| Stimulation of macrophage efferocytosis of senescent red blood cells | - | EC50: ~0.29 nM |
Signaling Pathways and Mechanisms of Action
E-series resolvins exert their biological effects by binding to and activating specific GPCRs, initiating downstream signaling cascades that ultimately lead to the resolution of inflammation.
Biosynthesis of E-Series Resolvins
The biosynthesis of E-series resolvins is a multi-step enzymatic process initiated from EPA. The pathway involves the coordinated action of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).
Resolvin E1 Signaling
RvE1 signaling is the most extensively studied among the E-series resolvins. It primarily signals through two GPCRs: ChemR23 (also known as ERV1) and the leukotriene B4 receptor, BLT1.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of E-series resolvins.
Extraction and Analysis of Resolvins by LC-MS/MS
Objective: To extract and quantify E-series resolvins from biological samples.
Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the biological sample (e.g., plasma, cell culture supernatant) to pH ~3.5.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the resolvins with a more non-polar solvent, such as methyl formate or ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a small volume of methanol/water (50:50, v/v).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Inject the reconstituted sample into an LC system equipped with a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) both containing a small amount of acid (e.g., 0.1% formic acid).
-
Couple the LC system to a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify each resolvin based on its unique precursor-to-product ion transitions.
-
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
Objective: To assess the inhibitory effect of E-series resolvins on neutrophil migration.
Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Assay Setup:
-
Place a Transwell insert with a porous membrane (typically 3-5 µm pore size) into the well of a multi-well plate.
-
Add a chemoattractant (e.g., leukotriene B4 or fMLP) to the lower chamber.
-
Pre-incubate the isolated neutrophils with the E-series resolvin of interest or vehicle control.
-
Add the pre-treated neutrophils to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period that allows for neutrophil migration (e.g., 60-90 minutes).
-
Quantification:
-
Remove the Transwell insert.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter, flow cytometry, or by staining the migrated cells and measuring absorbance.
-
Macrophage Phagocytosis Assay
Objective: To evaluate the stimulatory effect of E-series resolvins on macrophage phagocytosis.
Protocol:
-
Cell Culture: Culture macrophages (e.g., primary human monocyte-derived macrophages or a macrophage cell line) in a multi-well plate.
-
Treatment: Treat the macrophages with the E-series resolvin of interest or vehicle control for a specified period.
-
Addition of Phagocytic Targets: Add fluorescently labeled particles (e.g., zymosan, apoptotic cells, or E. coli) to the macrophage culture.
-
Incubation: Incubate the plate at 37°C to allow for phagocytosis.
-
Quenching and Washing: Quench the fluorescence of non-ingested particles using a quenching agent (e.g., trypan blue) and wash the cells to remove any remaining extracellular particles.
-
Quantification: Measure the fluorescence intensity of the ingested particles within the macrophages using a fluorescence plate reader or flow cytometry.
GPCR Activation Assays
Objective: To determine the activation of specific GPCRs by E-series resolvins.
a) β-Arrestin Recruitment Assay:
-
Cell Line: Use a cell line engineered to co-express the GPCR of interest tagged with a protein fragment (e.g., ProLink) and β-arrestin tagged with a complementary enzyme acceptor fragment (e.g., EA).
-
Stimulation: Treat the cells with the E-series resolvin.
-
Detection: Upon GPCR activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and forming a functional enzyme. Add a substrate that produces a chemiluminescent signal when hydrolyzed by the active enzyme.
-
Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment and, therefore, GPCR activation.
b) cAMP Measurement Assay:
-
Cell Line: Use a cell line expressing the GPCR of interest that is coupled to either Gαs or Gαi proteins.
-
Stimulation:
-
For Gαs-coupled receptors, treat the cells with the E-series resolvin.
-
For Gαi-coupled receptors, stimulate the cells with an agent that increases cAMP levels (e.g., forskolin) in the presence or absence of the E-series resolvin.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as an ELISA or a fluorescence/luminescence-based assay kit.
-
Analysis: A decrease in cAMP levels in the presence of the resolvin indicates activation of a Gαi-coupled receptor, while an increase indicates activation of a Gαs-coupled receptor.
Experimental and Logical Workflow
The study of E-series resolvins typically follows a structured workflow, from initial discovery and characterization to the elucidation of their mechanisms of action.
Conclusion
The E-series resolvins represent a fascinating and promising class of endogenous lipid mediators with potent anti-inflammatory and pro-resolving properties. Their stereospecificity is a key determinant of their biological function, highlighting the importance of precise structural characterization in the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate biology of these molecules and harness their therapeutic potential for the treatment of inflammatory diseases. Continued investigation into the signaling pathways and receptor interactions of all E-series resolvins will undoubtedly unveil new avenues for drug discovery and a deeper understanding of the resolution of inflammation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Resolvin E3 attenuates allergic airway inflammation via the interleukin-23–interleukin-17A pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin E1 selectively interacts with leukotriene B4 receptor BLT1 and ChemR23 to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin E2: A Specialized Pro-Resolving Mediator in Inflammation Resolution
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth overview of Resolvin E2 (RvE2), an E-series resolvin derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a specialized pro-resolving mediator (SPM), RvE2 plays a critical role in the active resolution of inflammation, a process once thought to be passive. This guide details its biosynthesis, mechanism of action, biological functions with supporting quantitative data, and key experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
Biosynthesis and Structure of this compound
This compound (5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid) is synthesized via a transcellular biosynthetic pathway involving multiple enzymatic steps.[1][2] The process is typically initiated by the conversion of EPA to an 18-hydroxyeicosapentaenoate (18-HEPE) intermediate. This initial step can be catalyzed by aspirin-acetylated cyclooxygenase-2 (COX-2) or by cytochrome P450 monooxygenases.[3] The 18-HEPE precursor is then taken up by leukocytes, such as neutrophils, which express 5-lipoxygenase (5-LOX).[2] The 5-LOX enzyme acts on 18-HEPE to produce the 5S-hydroperoxy intermediate, which is subsequently reduced to form the stable dihydroxy product, RvE2.[1] This pathway highlights the pivotal role of 5-LOX in generating both pro-inflammatory leukotrienes and pro-resolving resolvins.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: identification and anti-inflammatory actions: pivotal role of human 5-lipoxygenase in resolvin E series biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Resolvin E2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Resolvin E2 (RvE2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It plays a crucial role in the resolution of inflammation, a tightly controlled process essential for tissue homeostasis and healing.[1][2] Unlike anti-inflammatory agents that suppress the initial inflammatory response, SPMs like RvE2 are actively involved in terminating inflammation and promoting tissue repair.[3][4] RvE2 exerts its effects by limiting neutrophil infiltration, enhancing the clearance of apoptotic cells by macrophages (efferocytosis), and stimulating the production of anti-inflammatory cytokines.[1] Given its potent pro-resolving functions, accurate quantification of RvE2 in biological matrices is critical for understanding its physiological roles and for the development of novel therapeutics targeting inflammatory diseases.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound is biosynthesized from EPA via a transcellular pathway involving acetylated COX-2 or cytochrome P450 in endothelial cells to form 18-hydroxyeicosapentaenoic acid (18-HEPE), which is then converted by 5-lipoxygenase in leukocytes. RvE2 exerts its pro-resolving effects by binding to specific G-protein coupled receptors on immune cells. For instance, both RvE1 and RvE2 can activate the ChemR23 receptor. This interaction triggers downstream signaling cascades that ultimately lead to the dampening of the inflammatory response and a return to tissue homeostasis.
References
- 1. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of ELISA Kits for Resolvin E2 Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E2 (RvE2), an endogenous specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA), plays a pivotal role in the active resolution of inflammation. Its potent anti-inflammatory and pro-resolving actions make it a significant target for therapeutic development in a range of inflammatory diseases. Accurate and sensitive quantification of RvE2 in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides a comprehensive overview of the principles, protocols, and performance characteristics relevant to the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound.
Principle of Competitive ELISA for this compound
Due to its small molecular size, a competitive ELISA is the most suitable format for the quantification of this compound. In this assay, free RvE2 in the sample competes with a fixed amount of labeled RvE2 (e.g., conjugated to an enzyme like Horseradish Peroxidase - HRP) for binding to a limited number of anti-RvE2 antibody sites that are coated on a microplate. The amount of labeled RvE2 bound to the antibody is inversely proportional to the concentration of unlabeled RvE2 in the sample. The signal is generated by the addition of a substrate that reacts with the enzyme on the labeled RvE2. Therefore, a higher concentration of RvE2 in the sample will result in a lower signal, and vice versa.
Quantitative Data Presentation
| Parameter | Cayman Chemical (Resolvin E1)[1][2] | Abbkine (Resolvin E1)[3] | MyBioSource (Resolvin E1) | MyBioSource (this compound)[4] | Cayman Chemical (Resolvin D1)[5] |
| Assay Range | 3.4 - 1,000 pg/mL | 30 - 480 pg/mL | 0.156 - 10 ng/mL | Data not available | 3.3 - 2,000 pg/mL |
| Sensitivity | ~13 pg/mL (80% B/B0) | < 1.0 pg/mL (MDD) | 0.078 ng/mL | Data not available | ~15 pg/mL (80% B/B0) |
| Intra-Assay CV | Data not available | < 9% | < 15% | < 15% | Data not available |
| Inter-Assay CV | Data not available | < 11% | < 15% | < 15% | Data not available |
| Sample Types | Human plasma, serum, urine | Human serum, cell culture supernates, other biological fluids | Serum, plasma, other biological fluids | Body fluids, tissue homogenates, secretions | Plasma, serum, cell culture supernatants |
Note: The data for Resolvin E1 and Resolvin D1 are presented as representative examples of performance characteristics for specialized pro-resolving mediator ELISA kits.
Experimental Protocols
The following protocols provide a detailed methodology for the development and execution of a competitive ELISA for this compound.
Antibody Development and Selection
The generation of a high-affinity and specific antibody against this compound is the most critical step. Due to its small size, RvE2 needs to be conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH, or Bovine Serum Albumin - BSA) to become immunogenic.
-
Immunogen Preparation: Conjugate synthetic this compound to a carrier protein using a suitable cross-linker.
-
Immunization: Immunize animals (e.g., rabbits or mice) with the RvE2-carrier conjugate.
-
Screening: Screen the resulting antisera or hybridomas for clones that produce antibodies with high affinity and specificity for free this compound. This is typically done using a preliminary competitive ELISA format.
-
Antibody Purification: Purify the selected polyclonal or monoclonal antibodies using affinity chromatography.
Preparation of Coated Plates
-
Antigen Coating: Dilute the purified anti-Resolvin E2 antibody to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antibody solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well to block any unoccupied binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells again as described above. The plate is now ready for use or can be dried and stored with a desiccant at 4°C.
Competitive ELISA Protocol
-
Reagent Preparation:
-
This compound Standard: Prepare a stock solution of synthetic this compound and perform serial dilutions in Assay Buffer to create a standard curve (e.g., from 1000 pg/mL to 1 pg/mL).
-
This compound-HRP Conjugate: Dilute the enzyme-conjugated this compound to its optimal working concentration in Assay Buffer.
-
Samples: Dilute biological samples as needed in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the this compound standards or samples to the appropriate wells of the antibody-coated plate.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate the plate for 2 hours at room temperature on a plate shaker.
-
Aspirate the solution and wash the wells four times with Wash Buffer.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution to each well.
-
Incubate the plate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration. A sigmoidal curve is expected.
-
Use a four-parameter logistic (4-PL) curve fit to analyze the data.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound exerts its pro-resolving effects by interacting with specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as CMKLR1) and the leukotriene B4 receptor 1 (BLT1).
References
Application Notes and Protocols for Assessing the In Vitro Anti-inflammatory Activity of Resolvin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E2 (RvE2), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), plays a crucial role in the active resolution of inflammation. Unlike traditional anti-inflammatory agents that primarily block pro-inflammatory signals, RvE2 actively orchestrates the return to tissue homeostasis. Its potent leukocyte-directed actions include limiting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages, and stimulating the production of anti-inflammatory cytokines.[1][2][3][4][5] These application notes provide detailed protocols for key in vitro assays to characterize and quantify the anti-inflammatory and pro-resolving activities of RvE2, aiding in the research and development of novel therapeutics targeting inflammatory diseases.
Key Anti-inflammatory and Pro-resolving Actions of this compound
This compound exerts its effects at nanomolar concentrations, typically in the 1-10 nM range. Its primary mechanisms of action that can be assessed in vitro include:
-
Inhibition of Neutrophil Chemotaxis: RvE2 effectively curtails the migration of neutrophils to sites of inflammation, a critical step in preventing excessive tissue damage.
-
Enhancement of Macrophage Phagocytosis and Efferocytosis: RvE2 promotes the "non-phlogistic" clearance of apoptotic cells (efferocytosis) and other cellular debris by macrophages, a hallmark of inflammation resolution.
-
Stimulation of Anti-inflammatory Cytokine Production: RvE2 can modulate the cytokine profile of immune cells, notably by increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by macrophages.
-
Regulation of Leukocyte Surface Integrins: RvE2 has been shown to downregulate the expression of surface integrins, such as CD18, on leukocytes, which is crucial for their adhesion and transmigration.
Data Presentation: Summary of Quantitative In Vitro Data for this compound
The following tables summarize the reported quantitative effects of this compound in various in vitro assays.
| Assay | Cell Type | RvE2 Concentration | Observed Effect | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | 10 nM | Rapidly stops motility and rounds polarized neutrophils in an IL-8 gradient. | |
| Actin Polymerization | Human Neutrophils | 30 nM | Reduces LTB4-stimulated actin polymerization by approximately 45%. | |
| Macrophage Phagocytosis | Human Macrophages | 1 nM - 10 nM | Significantly enhances the uptake of FITC-labeled opsonized zymosan particles. | |
| IL-10 Production | Human Macrophages | 1 nM - 100 nM | Dose-dependently increases IL-10 production in the presence of LPS. | |
| Leukocyte Integrin (CD18) Expression | Human Leukocytes (Whole Blood) | 1 nM - 100 nM | Dose-dependently downregulates CD18 surface expression. | |
| Receptor Binding (Kd) | Human Neutrophils | - | Specific binding with a dissociation constant (Kd) of 24.7 ± 10.1 nM. |
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay (Transwell Migration)
This protocol details the assessment of RvE2's ability to inhibit neutrophil migration towards a chemoattractant using a Transwell system.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
This compound (stock solution in ethanol)
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or Leukotriene B4 (LTB4))
-
RPMI 1640 medium supplemented with 0.5% Bovine Serum Albumin (BSA)
-
Transwell inserts with 3 µm pores for 24-well plates
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Calcein-AM fluorescent dye (for quantification)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as density gradient centrifugation (e.g., using Ficoll-Paque). Resuspend the isolated neutrophils in RPMI 1640 + 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Preparation of Reagents:
-
Prepare working solutions of RvE2 in RPMI 1640 + 0.5% BSA at various concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (ethanol concentration matched to the highest RvE2 concentration).
-
Prepare the chemoattractant (e.g., 10 nM IL-8) in RPMI 1640 + 0.5% BSA.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower chambers of the 24-well plate. To control for random migration (chemokinesis), add 600 µL of medium without chemoattractant to some wells.
-
In separate tubes, pre-incubate 100 µL of the neutrophil suspension with 100 µL of the RvE2 working solutions (or vehicle control) for 15 minutes at 37°C.
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated neutrophil suspension to the top chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 90 minutes.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To quantify migrated cells, add a known volume of Calcein-AM solution to the lower chamber and incubate for 30 minutes at 37°C.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Alternatively, migrated cells can be directly counted using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of migration relative to the vehicle control. Plot the percentage of inhibition of migration against the concentration of RvE2.
Protocol 2: Macrophage Phagocytosis Assay
This protocol describes how to measure the effect of RvE2 on the phagocytic capacity of macrophages using fluorescently labeled particles.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., RAW 264.7)
-
This compound
-
FITC-labeled zymosan particles (or other fluorescently labeled particles)
-
Opsonizing reagent (e.g., human serum or specific IgG)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
Fluorometer or flow cytometer
Procedure:
-
Macrophage Culture: Culture MDMs or macrophage cell line in appropriate medium until they are adherent and differentiated.
-
Opsonization of Particles: Opsonize the FITC-labeled zymosan particles by incubating them with human serum (e.g., 50% in PBS) for 30 minutes at 37°C. Wash the opsonized particles twice with cold PBS and resuspend in culture medium.
-
Treatment with RvE2:
-
Pre-treat the macrophage cultures with various concentrations of RvE2 (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 15 minutes at 37°C.
-
-
Phagocytosis:
-
Add the opsonized FITC-zymosan particles to the macrophage cultures at a ratio of approximately 10:1 (particles to cells).
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
-
Quenching and Washing:
-
Aspirate the medium and wash the cells three times with cold PBS to remove non-ingested particles.
-
Add Trypan Blue solution (0.2 mg/mL in PBS) for 5 minutes to quench the fluorescence of any remaining extracellular particles.
-
Wash the cells again with PBS.
-
-
Quantification:
-
Fluorometry: Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and measure the fluorescence of the lysate using a fluorometer.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution and analyze the FITC fluorescence by flow cytometry.
-
-
Data Analysis: Express the results as the percentage enhancement of phagocytosis compared to the vehicle-treated control.
Protocol 3: Measurement of IL-10 Production by ELISA
This protocol outlines the quantification of the anti-inflammatory cytokine IL-10 in macrophage culture supernatants following treatment with RvE2 and an inflammatory stimulus.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Human IL-10 ELISA kit
-
Microplate reader
Procedure:
-
Macrophage Culture: Seed macrophages in a 24-well plate and allow them to adhere and differentiate.
-
Treatment:
-
Incubate the macrophages with various concentrations of RvE2 (e.g., 0.1, 1, 10, 100 nM) or vehicle control for 1 hour at 37°C.
-
Following the pre-incubation, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
-
Sample Collection: Incubate the cells for 24 hours, then collect the culture supernatants. Centrifuge the supernatants to remove any cellular debris.
-
ELISA:
-
Perform the IL-10 ELISA on the collected supernatants according to the manufacturer's instructions provided with the kit.
-
This typically involves adding the supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-10 standards provided in the kit.
-
Calculate the concentration of IL-10 in each sample based on the standard curve.
-
Present the data as the concentration of IL-10 (pg/mL or ng/mL) produced in response to different concentrations of RvE2.
-
Visualization of Pathways and Workflows
Caption: this compound Signaling Pathway.
References
- 1. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of IL-10 signaling in macrophages limits bacterial killing driven by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound formation and impact in inflammation resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Resolvin E2 in Animal Models of Inflammatory Bowel Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including resolvins. Resolvin E2 (RvE2), an SPM derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has demonstrated potent anti-inflammatory and pro-resolving actions in various models of inflammation.[1][2] These actions include regulating neutrophil chemotaxis, enhancing the phagocytosis of apoptotic cells by macrophages, and increasing the production of anti-inflammatory cytokines.[1][2] While extensive research is available for other resolvins like RvE1 and RvD2 in IBD models, specific data on RvE2 remains limited. These application notes and protocols are compiled based on the established methodologies for related resolvins and the known biological activities of RvE2, providing a framework for investigating its therapeutic potential in preclinical IBD models.
Data Presentation: Efficacy of Resolvins in Murine Colitis Models
The following tables summarize quantitative data from studies on resolvins in dextran sodium sulfate (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis models. Due to the limited direct data for RvE2, data from studies on the closely related RvE1 and RvD2 are presented as a reference for expected outcomes.
Table 1: Effect of Resolvin E1 (RvE1) on DSS-Induced Colitis in Mice
| Parameter | Control (DSS + Vehicle) | RvE1 Treatment | Percentage Change | Reference |
| Body Weight Loss (%) | 21.9 ± 2.6 | 9.3 ± 2.4 | -57.5% | [3] |
| Colon Length (cm) | Shortened | Significantly longer than control | - | |
| TNF-α mRNA Expression (colon) | High | Significantly reduced | - | |
| IL-12p40 mRNA Expression (colon) | High | Significantly reduced | - | |
| NF-κB p65 Phosphorylation | Increased | Reduced | - |
Data is presented as mean ± SEM. RvE1 was administered intraperitoneally at a dose of 1 µ g/mouse .
Table 2: Effect of Resolvin E1 (RvE1) on TNBS-Induced Colitis in Mice
| Parameter | Control (TNBS + Vehicle) | RvE1 Treatment | Percentage Change | Reference |
| Survival Rate (%) | 37.5 | 75 | +100% | |
| Body Weight Loss (%) | Severe | Significantly less | - | |
| Colon Length (cm) | Shortened and thickened | No significant shortening/thickening | - | |
| Myeloperoxidase (MPO) Activity | High | Significantly lower | - | |
| TNF-α mRNA Expression (colon) | High | Significantly reduced | - | |
| IL-12 p40 mRNA Expression (colon) | High | Significantly reduced | - | |
| COX-2 mRNA Expression (colon) | High | Significantly reduced | - |
Data is presented as mean ± SEM. RvE1 was administered intraperitoneally at a dose of 1.0 µ g/mouse (50 µg/kg).
Table 3: Effect of Resolvin D2 (RvD2) on DSS-Induced Colitis in Mice (in vitro explant treatment)
| Parameter (mRNA expression) | Control (DSS + Saline) | RvD2 Treatment (0.1 µM) | Percentage Change | Reference |
| TNF-α | Increased | Significantly reduced (p=0.004) | - | |
| IL-6 | Increased | Significantly reduced (p=0.026) | - |
This data is from in vitro treatment of colonic biopsies from DSS-induced colitis mice.
Experimental Protocols
The following are detailed protocols for inducing IBD in animal models and the proposed administration of RvE2. These protocols are based on established methods for other resolvins and can be adapted for the study of RvE2.
Protocol 1: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model mimics the clinical and histological features of human ulcerative colitis.
Materials:
-
Dextran Sodium Sulfate (DSS), colitis grade, MW 36-50 kDa
-
RvE2
-
Sterile vehicle (e.g., phosphate-buffered saline, PBS)
-
6-8 week old mice (C57BL/6 or BALB/c are commonly used)
-
Standard laboratory equipment for animal handling and monitoring
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis:
-
Prepare a 2-5% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, and should be determined empirically.
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
-
A control group should receive regular drinking water.
-
-
RvE2 Administration (Proposed):
-
Preventative Regimen: Administer RvE2 daily via intraperitoneal (i.p.) injection, starting 1-2 days before DSS administration and continuing throughout the DSS treatment period. A proposed dose, based on RvE1 studies, is 1 µ g/mouse .
-
Therapeutic Regimen: Begin daily i.p. administration of RvE2 after the onset of clinical signs of colitis (e.g., day 3-4 of DSS treatment).
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of fecal blood daily to calculate the Disease Activity Index (DAI).
-
The DAI is typically scored on a scale of 0-4 for each parameter (weight loss, stool consistency, bleeding), with a combined score of 0-12.
-
-
Sample Collection and Analysis (Day 8-10):
-
Euthanize mice and collect blood samples for systemic cytokine analysis.
-
Excise the colon and measure its length from the cecum to the anus. Colon shortening is an indicator of inflammation.
-
Collect sections of the colon for histological analysis (H&E staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and quantitative PCR (qPCR) or ELISA to measure cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-10).
-
Protocol 2: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
This model induces a T-cell-mediated inflammation that shares features with Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
RvE2
-
Sterile vehicle (e.g., PBS)
-
6-8 week old mice (BALB/c are often used)
-
Catheter for intrarectal administration
-
Standard laboratory equipment
Procedure:
-
Acclimatization: As described in Protocol 1.
-
Induction of Colitis:
-
On day 0, lightly anesthetize the mice.
-
Slowly administer 100-150 µl of 1-2.5% TNBS in 50% ethanol intrarectally via a catheter inserted approximately 4 cm into the colon.
-
Hold the mouse in a vertical position for at least 60 seconds to ensure distribution of the TNBS solution.
-
A control group should receive an intrarectal administration of 50% ethanol.
-
-
RvE2 Administration (Proposed):
-
Preventative Regimen: Administer RvE2 via i.p. injection on days -1, 0, and 1 relative to TNBS instillation. A proposed dose is 1 µ g/mouse .
-
Therapeutic Regimen: Begin daily i.p. administration of RvE2 24-48 hours after TNBS administration.
-
-
Monitoring:
-
Monitor mice daily for weight loss, diarrhea, and general signs of illness.
-
-
Sample Collection and Analysis (Day 3-5):
-
Euthanize mice and perform sample collection and analysis as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Resolvins exert their effects through G-protein coupled receptors (GPCRs). RvE1 is known to signal through ChemR23, leading to the inhibition of the pro-inflammatory NF-κB pathway. While RvE2 is a weak activator of ChemR23, it is equipotent to RvE1 in limiting neutrophil infiltration, suggesting it may act through other receptors or pathways. RvE2 has been shown to enhance macrophage phagocytosis and IL-10 production, key processes in the resolution of inflammation. In intestinal epithelial cells, resolvins like RvE1 can promote wound healing by activating pathways involving CREB, mTOR, and Src-FAK.
Caption: Proposed Signaling of RvE2 in IBD.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of RvE2 in a murine model of IBD.
Caption: General Workflow for RvE2 in IBD Models.
Conclusion and Future Directions
This compound holds promise as a therapeutic agent for IBD due to its established pro-resolving and anti-inflammatory properties. The protocols and data presented here, largely based on studies of the closely related RvE1, provide a solid foundation for initiating preclinical studies on RvE2. Future research should focus on generating specific quantitative data for RvE2 in IBD models to establish its efficacy and optimal dosing. Furthermore, elucidation of the specific receptors and signaling pathways engaged by RvE2 in the context of intestinal inflammation will be crucial for its development as a targeted therapy for IBD.
References
Application Notes and Protocols for Neutrophil Chemotaxis Assay with Resolvin E2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a concentration gradient of a chemoattractant, is a critical process in the innate immune response and inflammation. Dysregulation of this process can contribute to the pathology of various inflammatory diseases. Resolvin E2 (RvE2), an endogenously produced specialized pro-resolving mediator derived from eicosapentaenoic acid (EPA), has been shown to play a crucial role in the resolution of inflammation.[1][2] One of its key functions is the regulation and inhibition of neutrophil chemotaxis, thereby limiting excessive neutrophil infiltration and promoting the return to tissue homeostasis.[3][4]
These application notes provide a detailed protocol for an in vitro neutrophil chemotaxis assay using the Boyden chamber/Transwell system to evaluate the inhibitory effects of this compound. This assay is a valuable tool for researchers studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on neutrophil chemotaxis. The data is presented as a template for researchers to structure their experimental results.
Table 1: Effect of this compound on Neutrophil Chemotaxis Induced by a Chemoattractant
| This compound Concentration | Chemoattractant (e.g., IL-8, 10 nM) | Mean Chemotactic Index | Standard Deviation | % Inhibition |
| Vehicle Control (0 nM) | + | User-defined | User-defined | 0% |
| 1 nM | + | User-defined | User-defined | User-defined |
| 10 nM | + | User-defined | User-defined | User-defined |
| 100 nM | + | User-defined | User-defined | User-defined |
| Negative Control (0 nM) | - | User-defined | User-defined | N/A |
Note: The chemotactic index is calculated as the number of migrated cells in the presence of the chemoattractant divided by the number of migrated cells in the absence of the chemoattractant (negative control).
Table 2: Binding Affinity of this compound to Neutrophil Receptors
| Ligand | Receptor | Dissociation Constant (Kd) |
| Radiolabeled this compound | Neutrophil G-protein coupled receptors | 24.7 ± 10.1 nM[3] |
Experimental Protocols
Protocol 1: Human Neutrophil Isolation
This protocol describes the isolation of human neutrophils from peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with HBSS (Ca2+/Mg2+-free).
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque).
-
Resuspend the erythrocyte/granulocyte pellet in HBSS.
-
Add Dextran T500 to a final concentration of 1% and mix gently. Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully collect the neutrophil-rich supernatant and transfer it to a new 50 mL conical tube.
-
Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature to lyse any remaining red blood cells.
-
Add HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the neutrophil pellet twice with cold HBSS.
-
Resuspend the final neutrophil pellet in the desired assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be assessed by flow cytometry using a neutrophil-specific marker such as CD15.
Protocol 2: Neutrophil Chemotaxis Assay using a Boyden Chamber
This protocol details the steps for performing a neutrophil chemotaxis assay to assess the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., Interleukin-8 (IL-8), N-formylmethionyl-leucyl-phenylalanine (fMLP))
-
This compound
-
Boyden chamber or Transwell® inserts (3-5 µm pore size)
-
24-well or 96-well plates
-
Staining solution (e.g., Diff-Quik, Giemsa) or a method for quantifying migrated cells (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microscope
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Chemoattractant and this compound:
-
Prepare a stock solution of the chemoattractant (e.g., 100 nM IL-8) in assay medium.
-
Prepare serial dilutions of this compound (e.g., 1 nM, 10 nM, 100 nM) in assay medium.
-
-
Setting up the Boyden Chamber:
-
Add the chemoattractant solution to the lower wells of the plate. For negative controls, add assay medium without the chemoattractant.
-
Carefully place the Transwell® inserts into the wells, ensuring there are no air bubbles between the insert membrane and the medium.
-
-
Neutrophil Preparation and Treatment:
-
Resuspend the isolated neutrophils in the assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with the different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Initiating Chemotaxis:
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts from the wells.
-
Method A: Cell Staining and Counting:
-
Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the membrane with methanol and stain the migrated cells on the bottom surface with a suitable stain.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields under a microscope.
-
-
Method B: Luminescence-based Quantification:
-
Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent-based assay like CellTiter-Glo®. The luminescence signal is directly proportional to the number of viable cells.
-
-
-
Data Analysis:
-
Calculate the mean number of migrated cells for each condition.
-
Determine the chemotactic index and the percentage of inhibition for each concentration of this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the neutrophil chemotaxis assay with this compound.
Signaling Pathway of this compound in Neutrophil Chemotaxis
Caption: Signaling pathways in neutrophil chemotaxis and its inhibition by this compound.
References
Application Notes and Protocols: Macrophage Phagocytosis Assay to Evaluate Resolvin E2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages are pivotal players in innate immunity, responsible for the clearance of pathogens, cellular debris, and apoptotic cells through a process known as phagocytosis. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), including resolvins. Resolvin E2 (RvE2), an SPM derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has been identified as a potent modulator of inflammatory responses.[1] One of its key pro-resolving functions is the enhancement of macrophage phagocytic capacity, which is crucial for clearing inflammatory stimuli and promoting tissue homeostasis.[2][3] These application notes provide detailed protocols to assess the function of RvE2 in promoting macrophage phagocytosis and efferocytosis (the phagocytosis of apoptotic cells).
Key Concepts
-
Phagocytosis: The process by which a cell engulfs a solid particle to form an internal compartment known as a phagosome.
-
Efferocytosis: A specific form of phagocytosis where apoptotic (dying) cells are cleared by phagocytes. This is a non-inflammatory process critical for tissue repair and prevention of autoimmunity.[4]
-
This compound (RvE2): A lipid mediator that actively promotes the resolution of inflammation. It has been shown to enhance the phagocytic capabilities of macrophages.[2]
-
Phagocytic Index: A quantitative measure of phagocytic activity, often calculated as the percentage of phagocytosing macrophages multiplied by the average number of ingested particles per macrophage.
Data Presentation
The following tables summarize the quantitative effects of this compound on macrophage phagocytosis as reported in the literature.
Table 1: Dose-Dependent Enhancement of Macrophage Phagocytosis of Opsonized Zymosan by this compound
| This compound Concentration | Mean Enhancement of Phagocytosis (%) |
| 0.1 nM | ~25% |
| 1.0 nM | ~50% |
| 10.0 nM | ~50% |
| 100.0 nM | ~40% |
Data summarized from Oh et al., 2012. The study measured the uptake of FITC-labeled opsonized zymosan by human macrophages.
Experimental Workflows and Signaling Pathways
A general workflow for assessing the impact of RvE2 on macrophage phagocytosis is outlined below.
Caption: Experimental workflow for the macrophage phagocytosis assay.
This compound is believed to exert its effects through G-protein coupled receptors (GPCRs), leading to downstream signaling that promotes the cytoskeletal rearrangements necessary for phagocytosis.
Caption: Proposed signaling pathway for RvE2-enhanced phagocytosis.
Experimental Protocols
Protocol 1: Efferocytosis Assay with Fluorescently Labeled Apoptotic Cells
This protocol details an in vitro efferocytosis assay to quantify the engulfment of apoptotic cells by macrophages using fluorescence microscopy.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages - BMDMs).
-
Target cells for apoptosis induction (e.g., Jurkat T cells).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound (RvE2).
-
Apoptosis-inducing agent (e.g., staurosporine or UV irradiation).
-
Fluorescent cell tracking dye (e.g., Calcein AM, CFSE, or a pH-sensitive dye like pHrodo Red).
-
Phosphate-Buffered Saline (PBS).
-
Trypan Blue solution.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Methodology:
-
Macrophage Preparation:
-
Seed macrophages onto glass coverslips in a 24-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Allow cells to adhere and grow overnight (or for the appropriate duration for primary cells) at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in target cells (e.g., Jurkat cells) by treating with 1 µM staurosporine for 3-4 hours or by UV irradiation.
-
Confirm apoptosis using a method such as Annexin V/Propidium Iodide staining.
-
Wash the apoptotic cells with PBS.
-
Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol. For example, incubate with Calcein AM for 30 minutes.
-
Wash the labeled apoptotic cells twice with PBS to remove excess dye and resuspend in culture medium.
-
-
RvE2 Treatment and Efferocytosis:
-
Prepare fresh dilutions of RvE2 in serum-free culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (e.g., ethanol, the solvent for RvE2).
-
Remove the culture medium from the macrophages and replace it with the RvE2 or vehicle-containing medium.
-
Incubate the macrophages for 15-30 minutes at 37°C.
-
Add the fluorescently labeled apoptotic cells to the macrophage-containing wells at a ratio of approximately 5:1 (apoptotic cells to macrophages).
-
Co-incubate for 30-60 minutes at 37°C to allow for efferocytosis.
-
-
Washing and Staining:
-
Gently wash the wells three times with ice-cold PBS to remove non-ingested apoptotic cells.
-
To quench the fluorescence of any remaining extracellular, non-ingested cells, add Trypan Blue solution (0.4%) for 1-2 minutes and then wash again with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the coverslips with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the macrophage nuclei.
-
-
Data Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Acquire images from multiple random fields per coverslip.
-
Quantify the efferocytosis by calculating the Phagocytic Index:
-
Count the total number of macrophages (DAPI-stained nuclei).
-
Count the number of macrophages that have ingested one or more fluorescent apoptotic cells.
-
Count the total number of ingested apoptotic cells.
-
Phagocytic Index = (% of macrophages with ingested cells) x (average number of ingested cells per macrophage).
-
-
Protocol 2: Phagocytosis Assay using Zymosan Particles and Flow Cytometry
This protocol is adapted for a higher-throughput analysis of phagocytosis using fluorescently labeled zymosan particles and flow cytometry.
Materials:
-
Macrophage cell line or primary macrophages.
-
This compound.
-
FITC-labeled Zymosan A BioParticles®.
-
Opsonizing reagent (e.g., anti-zymosan antibody or fresh serum).
-
PBS with 1% BSA (FACS buffer).
-
Trypan Blue solution.
-
Flow cytometer.
Methodology:
-
Macrophage Preparation:
-
Culture macrophages in suspension or detach adherent cells carefully using a non-enzymatic cell dissociation solution.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete culture medium.
-
-
Opsonization of Zymosan:
-
Opsonize the FITC-labeled zymosan particles by incubating them with an opsonizing reagent (e.g., fresh serum) for 30 minutes at 37°C, following the manufacturer's instructions.
-
Wash the opsonized zymosan particles with PBS and resuspend in culture medium.
-
-
RvE2 Treatment and Phagocytosis:
-
Aliquot 1 x 10⁶ macrophages per tube.
-
Treat the macrophages with the desired concentrations of RvE2 or vehicle for 15 minutes at 37°C.
-
Add the opsonized FITC-labeled zymosan particles to the macrophages at a ratio of approximately 10:1 (zymosan to macrophage).
-
Incubate for 30-60 minutes at 37°C with gentle shaking to allow for phagocytosis.
-
-
Sample Preparation for Flow Cytometry:
-
Stop the phagocytosis by adding ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer containing Trypan Blue to quench the fluorescence of extracellular zymosan particles.
-
Analyze the samples immediately on a flow cytometer.
-
-
Data Acquisition and Analysis:
-
Acquire data on the flow cytometer, measuring the FITC fluorescence intensity of the macrophage population.
-
Gate on the macrophage population based on forward and side scatter properties.
-
The percentage of FITC-positive macrophages represents the percentage of phagocytosing cells.
-
The mean fluorescence intensity (MFI) of the FITC-positive population can be used as an indicator of the number of particles ingested per cell.
-
Compare the results from RvE2-treated samples to the vehicle control to determine the enhancement of phagocytosis.
-
Conclusion
These protocols provide robust methods for evaluating the pro-resolving function of this compound on macrophage phagocytosis and efferocytosis. The quantitative data and understanding of the underlying signaling pathways are essential for researchers in inflammation biology and for professionals in drug development aiming to harness the therapeutic potential of specialized pro-resolving mediators. The choice between microscopy and flow cytometry will depend on the specific experimental question, with microscopy offering detailed visual information and flow cytometry providing high-throughput quantitative data.
References
- 1. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage Phagocytosis Assay [protocols.io]
Application Notes and Protocols for the Total Organic Synthesis of Resolvin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E2 (RvE2), a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from eicosapentaenoic acid (EPA).[1][2] It plays a crucial role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis.[3][4] Unlike classical anti-inflammatory agents that primarily block the initiation of inflammation, RvE2 actively promotes its resolution by enhancing the clearance of apoptotic cells and debris, and reducing neutrophil infiltration.[1] The limited availability of RvE2 from natural sources necessitates its production through total organic synthesis to enable further investigation into its biological functions and therapeutic potential. This document provides detailed protocols for the total organic synthesis of this compound and for assessing its biological activity in relevant in vitro and in vivo models.
Total Organic Synthesis of this compound
The total synthesis of this compound has been achieved through various strategies, with notable contributions from the research groups of Ogawa et al. and Rodriguez and Spur. The synthetic approaches often rely on a convergent strategy, assembling key fragments to construct the full carbon skeleton with the desired stereochemistry.
A generalized synthetic approach involves the preparation of key building blocks corresponding to the C1-C10 and C11-C20 portions of the molecule, followed by their coupling and subsequent functional group manipulations to yield the final product. The stereocenters at C5 and C18 are critical for biological activity and are typically introduced using asymmetric synthesis techniques.
Summary of Synthetic Yields
| Step | Reaction | Key Reagents | Reported Yield (%) | Reference |
| 1 | Asymmetric Noyori Transfer Hydrogenation | Sodium formate | Not explicitly stated | |
| 2 | Sonogashira Coupling | Pd(0)/Cu(I) | Not explicitly stated | |
| 3 | Final Deprotection and Purification | - | Not explicitly stated |
Experimental Protocols
Total Synthesis of this compound (A Generalized Protocol)
This protocol is a generalized representation based on published synthetic strategies. Researchers should consult the primary literature for precise experimental details.
Materials:
-
Starting materials for key fragments (as described in the literature)
-
Asymmetric hydrogenation catalysts
-
Palladium and copper catalysts for coupling reactions
-
Various protecting group reagents
-
Solvents (anhydrous)
-
Reagents for oxidation and reduction reactions
-
Silica gel for column chromatography
-
HPLC system for purification
Methodology:
-
Synthesis of Key Fragments:
-
Synthesize the C1-C10 and C11-C20 fragments of this compound using established multi-step sequences. The introduction of the chiral hydroxyl groups at the positions corresponding to C5 and C18 is a critical step, often achieved through asymmetric reduction of a ketone precursor.
-
-
Coupling of Fragments:
-
Perform a Sonogashira coupling reaction between the two key fragments. This palladium- and copper-catalyzed reaction forms a crucial carbon-carbon bond to assemble the backbone of the molecule.
-
-
Stereoselective Reduction:
-
If a triple bond was introduced during the coupling step, perform a stereoselective reduction to the corresponding Z-alkene.
-
-
Deprotection and Purification:
-
Remove all protecting groups from the coupled product. This step often requires a sequence of deprotection reactions targeting different protecting groups.
-
Purify the final product using high-performance liquid chromatography (HPLC) to obtain this compound of high purity.
-
-
Structural Characterization:
-
Confirm the structure and stereochemistry of the synthesized this compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
In Vivo Zymosan-Induced Peritonitis Assay
This assay evaluates the anti-inflammatory and pro-resolving activity of synthesized RvE2 in a mouse model of acute inflammation.
Materials:
-
Male FVB mice (6-8 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
Synthesized this compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Antibodies for leukocyte staining (e.g., anti-Gr-1, anti-F4/80)
Methodology:
-
Animal Grouping:
-
Divide mice into control (vehicle) and treatment (this compound) groups.
-
-
Induction of Peritonitis:
-
Administer Zymosan A (1 mg/mL in saline) via intraperitoneal (i.p.) injection to induce peritonitis.
-
-
Treatment:
-
Co-administer this compound (e.g., 1-100 ng per mouse) or vehicle with the Zymosan A injection.
-
-
Peritoneal Lavage:
-
At a predetermined time point (e.g., 4 hours), euthanize the mice and collect peritoneal exudate by lavage with 5 mL of cold PBS.
-
-
Cell Counting and Analysis:
-
Determine the total leukocyte count in the lavage fluid.
-
Perform flow cytometry using specific antibodies to differentiate and quantify neutrophil and macrophage populations.
-
-
Data Analysis:
-
Compare the number of infiltrating neutrophils and other leukocytes between the vehicle and this compound-treated groups. A significant reduction in neutrophil infiltration in the RvE2 group indicates anti-inflammatory activity.
-
In Vitro Macrophage Phagocytosis Assay
This assay assesses the ability of synthesized RvE2 to enhance the phagocytic capacity of macrophages.
Materials:
-
Human or murine macrophages (e.g., primary cells or cell lines like RAW 264.7)
-
Synthesized this compound
-
Fluorescently labeled zymosan particles or apoptotic cells (e.g., neutrophils)
-
Cell culture medium and supplements
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Culture:
-
Culture macrophages in appropriate medium until they are adherent and ready for the assay.
-
-
Treatment:
-
Pre-incubate the macrophages with varying concentrations of this compound (e.g., 0.1-100 nM) or vehicle for a specified time (e.g., 15-30 minutes).
-
-
Phagocytosis Induction:
-
Add fluorescently labeled zymosan particles or apoptotic cells to the macrophage cultures.
-
-
Incubation:
-
Incubate for a period that allows for phagocytosis to occur (e.g., 30-60 minutes).
-
-
Quenching and Washing:
-
Remove non-phagocytosed particles by washing the cells. If using fluorescently labeled particles, a quenching agent can be added to extinguish the fluorescence of extracellular particles.
-
-
Quantification:
-
Quantify the phagocytic activity by measuring the fluorescence intensity of the macrophages using a fluorescence microscope or a plate reader.
-
-
Data Analysis:
-
Compare the phagocytic index between vehicle- and this compound-treated groups. An increase in phagocytosis in the RvE2-treated groups indicates pro-resolving activity.
-
Signaling Pathway of this compound
This compound exerts its pro-resolving effects by interacting with specific G protein-coupled receptors (GPCRs) on the surface of immune cells, particularly neutrophils and macrophages. While the complete signaling cascade is still under investigation, key interactions have been identified. RvE2 is known to be a partial agonist for the ChemR23 receptor and can also interact with the leukotriene B4 receptor 1 (BLT1), thereby inhibiting the actions of the pro-inflammatory mediator LTB4.
Conclusion
The total organic synthesis of this compound provides a critical source of this potent pro-resolving mediator for research purposes. The protocols outlined in this document offer a framework for its synthesis and the evaluation of its biological activities. Further investigation into the mechanisms of action of this compound, facilitated by the availability of synthetic material, holds promise for the development of novel therapeutics for inflammatory diseases.
References
Application Notes and Protocols: Utilizing Stable Analogs of Resolvin E2 in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin E2 (RvE2), an endogenous lipid mediator derived from eicosapentaenoic acid (EPA), is a key regulator of inflammation resolution.[1][2] Its potent anti-inflammatory and pro-resolving actions make it a promising therapeutic candidate. However, the inherent chemical and biological instability of native RvE2, stemming from its polyunsaturated structure, presents a significant hurdle for its application in experimental and clinical settings.[3] To overcome this limitation, stable analogs of RvE2 have been developed, offering enhanced metabolic stability while retaining or even improving biological potency.[3][4]
This document provides detailed application notes and experimental protocols for the use of stable RvE2 analogs, focusing on a particularly potent and stable benzene congener, ortho-benzo-Resolvin E2 (o-BZ-RvE2). These guidelines are intended to assist researchers in designing and executing experiments to investigate the therapeutic potential of these compounds in various disease models.
Key Biological Activities of this compound and its Analogs
RvE2 and its stable analogs exert a range of beneficial effects that contribute to the resolution of inflammation. These activities include:
-
Inhibition of Neutrophil Infiltration: They potently reduce the migration of neutrophils to sites of inflammation.
-
Regulation of Leukocyte Trafficking: RvE2 has been shown to regulate the chemotaxis of human neutrophils.
-
Enhancement of Phagocytosis: They stimulate the clearance of apoptotic cells and debris by macrophages, a critical step in returning tissue to homeostasis.
-
Modulation of Cytokine Production: RvE2 can enhance the production of anti-inflammatory cytokines, such as IL-10, by macrophages.
-
Downregulation of Leukocyte Adhesion Molecules: RvE2 rapidly reduces the surface expression of integrins like CD18 on human leukocytes in whole blood.
Featured Stable Analog: ortho-Benzo-Resolvin E2 (o-BZ-RvE2)
Computational conformational studies led to the design of benzene congeners of RvE2, where the unstable skipped diene moiety is replaced by a benzene ring. Among these, o-BZ-RvE2 has demonstrated superior metabolic stability and more potent anti-inflammatory activity compared to the parent molecule, RvE2, particularly at low doses in a mouse model of bacteria-induced peritonitis.
Data Presentation: Quantitative Effects of RvE2 and o-BZ-RvE2
The following tables summarize the quantitative data on the anti-inflammatory effects of RvE2 and its stable analog, o-BZ-RvE2, in a murine peritonitis model.
Table 1: Comparative Anti-inflammatory Activity of RvE2 and Benzene Congeners in a Mouse Peritonitis Model
| Compound | Dose (intraperitoneal) | Mean Neutrophil Count (x 10^5) ± SEM |
| Vehicle | - | 11.2 ± 1.1 |
| RvE2 | 300 pg | 6.8 ± 0.7 |
| o-BZ-RvE2 | 300 pg | 4.9 ± 0.5 |
| m-BZ-RvE2 | 300 pg | 9.1 ± 1.0 |
| p-BZ-RvE2 | 300 pg | 9.5 ± 1.2 |
Data extracted from a study using a mouse model of P. acnes-induced peritonitis.
Table 2: Dose-Dependent Anti-inflammatory Activity of RvE2 and o-BZ-RvE2
| Compound | Dose (intraperitoneal) | Mean Neutrophil Count (x 10^5) ± SEM |
| Vehicle | - | 11.2 ± 1.1 |
| RvE2 | 30 pg | 9.8 ± 0.9 |
| RvE2 | 300 pg | 6.8 ± 0.7 |
| o-BZ-RvE2 | 30 pg | 6.5 ± 0.6 |
| o-BZ-RvE2 | 300 pg | 4.9 ± 0.5 |
Data illustrates the higher potency of o-BZ-RvE2 at a lower dose compared to RvE2.
Table 3: Metabolic Stability of RvE2 and Benzene Congeners in Human Liver Microsomes
| Compound | Remaining Rate after 6 hours (%) |
| RvE2 | < 40% |
| o-BZ-RvE2 | ~100% |
| m-BZ-RvE2 | ~90% |
| p-BZ-RvE2 | < 40% |
This data highlights the significantly enhanced metabolic stability of o-BZ-RvE2.
Experimental Protocols
Protocol 1: Murine Model of Zymosan-Induced Peritonitis
This model is widely used to assess the anti-inflammatory and pro-resolving actions of compounds.
Materials:
-
6-8 week old male FVB mice
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline (0.9% NaCl)
-
Stable RvE2 analog (e.g., o-BZ-RvE2) or vehicle control
-
Phosphate-buffered saline (PBS)
-
Isoflurane for anesthesia/euthanasia
-
Materials for peritoneal lavage and cell counting (e.g., hemocytometer, FACS buffer)
Procedure:
-
Preparation of Zymosan A: Prepare a sterile suspension of Zymosan A in saline at a concentration of 1 mg/mL.
-
Induction of Peritonitis: Inject 1 mL of the Zymosan A suspension intraperitoneally (i.p.) into each mouse.
-
Administration of RvE2 Analog: At a specified time point post-zymosan injection (e.g., immediately after or at the peak of inflammation), administer the stable RvE2 analog or vehicle control i.p. at the desired dose (e.g., 30 pg or 300 pg per mouse).
-
Peritoneal Lavage: At scheduled time points (e.g., 2, 4, 8, 12, 24, 72 hours after zymosan injection), euthanize the mice via isoflurane overdose.
-
Immediately following euthanasia, expose the peritoneal cavity and lavage with 5 mL of cold PBS.
-
Gently massage the abdomen to ensure thorough collection of peritoneal fluid.
-
Collect the peritoneal lavage fluid.
-
Cellular Analysis:
-
Keep a small aliquot of the lavage fluid for differential cell counting.
-
Use a hemocytometer or an automated cell counter to determine the total number of leukocytes.
-
Perform cytospin preparations followed by staining (e.g., Wright-Giemsa) to differentiate and count neutrophils, macrophages, and other leukocyte populations.
-
Alternatively, use flow cytometry for more detailed immunophenotyping of the recruited cells.
-
Protocol 2: Macrophage Phagocytosis Assay
This assay evaluates the effect of RvE2 analogs on the phagocytic capacity of macrophages.
Materials:
-
Human or murine macrophages (e.g., peritoneal macrophages or a macrophage cell line)
-
Stable RvE2 analog
-
FITC-labeled opsonized zymosan particles
-
Cell culture medium
-
Trypan blue solution
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Plate macrophages in a multi-well plate and allow them to adhere.
-
Treatment with RvE2 Analog: Treat the macrophages with varying concentrations of the stable RvE2 analog or vehicle for 15 minutes at 37°C.
-
Initiation of Phagocytosis: Add FITC-labeled opsonized zymosan to the wells and incubate for 30 minutes to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: Wash the cells to remove non-phagocytosed particles and add trypan blue to quench the fluorescence of any remaining extracellular zymosan.
-
Quantification:
-
Measure the fluorescence intensity using a plate reader.
-
Alternatively, detach the cells and analyze the percentage of FITC-positive cells and the mean fluorescence intensity per cell by flow cytometry.
-
Results can be expressed as the percent enhancement of phagocytosis above the vehicle-treated control.
-
Mandatory Visualizations
Caption: Signaling pathway of stable this compound analogs.
Caption: Workflow for the murine peritonitis model.
References
- 1. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Design and Synthesis of Benzene Congeners of this compound, a Proresolving Lipid Mediator, as Its Stable Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Profiling of E-Series Resolvins Using Lipid Mediator Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvins are a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids that play a critical role in the resolution of inflammation.[1][2] The E-series resolvins (RvE1, RvE2, RvE3, and RvE4), biosynthesized from eicosapentaenoic acid (EPA), are of particular interest due to their potent anti-inflammatory and pro-resolving actions.[3][4] They actively regulate inflammatory responses by limiting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages, and counteracting the production of pro-inflammatory cytokines and chemokines.[5] Given their therapeutic potential in a wide range of inflammatory diseases, accurate and sensitive detection and quantification of E-series resolvins in biological samples is crucial for advancing research and drug development.
This application note provides a detailed protocol for the profiling of E-series resolvins using a robust and sensitive method based on solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology allows for the precise identification and quantification of these lipid mediators, which are often present at low concentrations (picogram to nanogram range) in complex biological matrices.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of E-series resolvins from various biological matrices such as plasma, serum, cell culture supernatants, and tissue homogenates. To prevent isomerization and degradation of the lipid mediators, samples should always be kept on ice, and extraction should be performed promptly after sample collection or thawing of frozen samples.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl formate
-
Internal standards (e.g., d5-RvD2, d5-LXA4, d4-LTB4, d4-PGE2)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Thawing and Internal Standard Spiking: Thaw biological samples (e.g., 1 mL of plasma or serum) on ice. To each sample, add a solution of deuterated internal standards (e.g., 500 pg each of d8-5-HETE, d5-RvD2, d5-LXA4, d4-LTB4, and d4-PGE2 in methanol).
-
Protein Precipitation: Add 4 mL of cold methanol to each sample. Vortex thoroughly and incubate at -20°C for 45 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: While the samples are centrifuging, condition the C18 SPE cartridges by washing with 5-10 mL of methanol followed by 5-10 mL of water.
-
Sample Loading: Carefully transfer the supernatant from the centrifuged samples to the conditioned SPE cartridges. The recommended loading solution is a mixture of water (pH 3.5) and methanol (9:1 v/v).
-
Washing:
-
Wash the cartridges with water adjusted to a neutral pH (~7.0) to remove polar impurities. This step is crucial to minimize acid-induced isomerization of the analytes.
-
Perform a second wash with hexane to elute non-polar lipids that are more polar than the target resolvins.
-
-
Elution: Elute the E-series resolvins and other SPMs from the cartridges using 5-10 mL of methyl formate.
-
Solvent Evaporation: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of methanol/water (50:50 v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following LC-MS/MS method is a representative protocol for the separation and detection of E-series resolvins. Instrumentation and specific parameters may be optimized for individual laboratory setups.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., AB Sciex 6500 QTRAP) equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Mobile Phase A: 0.1% acetic acid in water mixed with 5% of Mobile Phase B
-
Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1.0 min: 21% B
-
1.0-1.5 min: ramp to 26% B
-
1.5-10.0 min: ramp to 51% B
-
10.0-19.0 min: ramp to 66% B
-
19.0-25.1 min: ramp to 98% B
-
25.1-27.6 min: hold at 98% B
-
27.6-27.7 min: return to 21% B
-
27.7-31.5 min: hold at 21% B for column re-equilibration
-
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each E-series resolvin and internal standards need to be optimized.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum sensitivity for the target analytes.
Data Presentation
The following table summarizes typical quantitative data for the analysis of specialized pro-resolving mediators, including E-series resolvins. The values can vary depending on the biological matrix and the specific LC-MS/MS instrumentation used.
| Analyte | Lower Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| Specialized Pro-Resolving Mediators (general) | 0.02–0.2 nM (0.18–2.7 pg on column) | 78 ± 4 to 87 ± 3 | |
| Resolvins (general) | 1–38 pg/mL | Not specified |
Signaling Pathways and Experimental Workflow
Resolvin E1 Signaling Pathway
Resolvin E1 (RvE1) exerts its pro-resolving effects primarily through the G protein-coupled receptor ChemR23 (also known as ERV1). Binding of RvE1 to ChemR23 initiates several downstream signaling cascades that ultimately lead to the attenuation of inflammation and promotion of tissue healing. One key pathway involves the activation of Gαi/o, which leads to the phosphorylation of extracellular signal-regulated kinase (ERK). This signaling cascade can inhibit the activation of the pro-inflammatory transcription factor NF-κB. Additionally, RvE1 can stimulate the phosphorylation of Akt and ribosomal protein S6, which are involved in cell survival and protein translation. These pathways contribute to enhanced phagocytosis of apoptotic cells by macrophages.
Caption: Resolvin E1 signaling cascade through the ChemR23 receptor.
Resolvin E2 Signaling Pathway
This compound (RvE2) also contributes to the resolution of inflammation, although it is considered a weaker activator of the ChemR23 receptor compared to RvE1. Despite this, RvE2 demonstrates potent leukocyte-directed actions, including the regulation of neutrophil chemotaxis and the enhancement of macrophage phagocytosis and anti-inflammatory cytokine production. It is suggested that some of the actions of RvE2 may be mediated by other, yet to be identified, receptors.
Caption: Overview of this compound signaling and its cellular effects.
Experimental Workflow for Lipid Mediator Profiling
The overall workflow for the analysis of E-series resolvins from biological samples involves several key stages, from sample collection to data analysis. A systematic approach is essential to ensure the accuracy and reproducibility of the results.
Caption: Experimental workflow for E-series resolvin profiling.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective syntheses and biological activities of E-series resolvins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Resolvin E2 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Resolvin E2 (RvE2), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potent regulator of inflammation. Its ability to promote the resolution of inflammation, rather than simply suppressing it, makes it an attractive therapeutic candidate for a variety of inflammatory diseases. These application notes provide a summary of the current understanding of RvE2's effects in murine models of inflammation and detailed protocols for its in vivo administration, with a primary focus on the well-characterized zymosan-induced peritonitis model. While the therapeutic potential of RvE2 is being explored in various inflammatory conditions, detailed in vivo studies in mouse models of arthritis, sepsis, and lung injury are currently limited in the published literature.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data available for the in vivo administration of this compound in a mouse model of zymosan-induced peritonitis.
Table 1: Effect of this compound on Leukocyte Infiltration in Zymosan-Induced Peritonitis
| Parameter | Mouse Strain | Zymosan A Dose | RvE2 Dose | Administration Route | Time Point | Effect of RvE2 | Reference |
| Neutrophil (PMN) Infiltration | FVB | 1 mg/mouse (i.p.) | 20 ng/mouse | i.v. | 2 hours | Reduced PMN infiltration | [1] |
| Neutrophil (PMN) Infiltration | FVB | 1 mg/mouse (i.p.) | 1, 10, 100 ng/mouse | i.v. | 4 hours | Dose-dependent reduction in PMN infiltration | [1] |
| Enhancement of PMN Removal | FVB | 1 mg/mouse (i.p.) | 100 ng/mouse | i.p. | 20 hours (RvE2 at 8h) | Enhanced removal of PMNs from peritoneum | [1] |
Table 2: Effect of this compound on Cytokine Production in Zymosan-Induced Peritonitis
| Cytokine | Cell Type | RvE2 Concentration | Effect of RvE2 | Reference |
| IL-10 | Human Macrophages (in vitro) | 1-10 nM | Enhanced IL-10 production | [2] |
| Pro-inflammatory Cytokines | Mouse Macrophages (in vitro) | Not specified | Reduced pro-inflammatory cytokine production | [1] |
Note: In vivo data on specific cytokine modulation by RvE2 in murine peritonitis is not extensively detailed in the provided search results. The table includes in vitro data that supports its anti-inflammatory and pro-resolving functions.
Experimental Protocols
Protocol 1: Zymosan-Induced Peritonitis in Mice
This protocol details the induction of peritonitis using zymosan A and the subsequent administration of this compound to assess its anti-inflammatory and pro-resolving effects.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Phosphate-buffered saline (PBS)
-
FVB mice (male, 6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Materials for intravenous (i.v.) or intraperitoneal (i.p.) injections
-
Materials for peritoneal lavage and cell counting (hemocytometer, microscope)
-
Materials for flow cytometry (optional, for detailed cell population analysis)
-
Materials for cytokine analysis (ELISA kits or multiplex assay)
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL suspension of Zymosan A in sterile saline. Vortex thoroughly before use to ensure a uniform suspension.
-
Prepare the desired concentration of this compound in sterile saline or PBS immediately before use. Due to the lipid nature of resolvins, ensure proper solubilization as per the manufacturer's instructions.
-
-
Induction of Peritonitis:
-
Administer 1 mg of the Zymosan A suspension (1 mL of the 1 mg/mL solution) via intraperitoneal (i.p.) injection to each mouse.
-
-
This compound Administration:
-
For assessing inhibition of neutrophil infiltration: Immediately after zymosan injection, administer this compound (e.g., 1-100 ng/mouse) via intravenous (i.v.) injection through the tail vein. A vehicle control group (saline or PBS) should be included.
-
For assessing enhancement of resolution: At a later time point when neutrophil influx has peaked (e.g., 8 hours post-zymosan), administer this compound (e.g., 100 ng/mouse) via intraperitoneal (i.p.) injection.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 2, 4, 12, 24, 48, 72 hours post-zymosan injection), euthanize the mice using an approved method (e.g., isoflurane overdose followed by cervical dislocation).
-
Perform peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (e.g., using Wright-Giemsa stain) to quantify neutrophils, macrophages, and other immune cells.
-
(Optional) Use flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) for more detailed cellular analysis.
-
Centrifuge the lavage fluid to pellet the cells. The supernatant can be stored at -80°C for subsequent cytokine analysis using ELISA or multiplex assays.
-
Reference Protocols for Other Inflammation Models:
While specific data for RvE2 in the following models is scarce, these generalized protocols can be adapted for future studies investigating the efficacy of this compound.
-
Collagen-Induced Arthritis (CIA) in Mice:
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail of DBA/1J mice.
-
Booster: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
RvE2 Administration: Once arthritis develops (typically 28-35 days after the initial immunization), RvE2 can be administered systemically (i.p. or i.v.) or locally (intra-articular).
-
Assessment: Monitor disease progression by measuring paw swelling (caliper measurements) and clinical scoring (0-4 scale for erythema, swelling). At the end of the study, collect joint tissues for histology and serum/joint lavage for cytokine analysis.
-
-
Lipopolysaccharide (LPS)-Induced Lung Injury in Mice:
-
Induction: Intratracheally instill LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline into the lungs of C57BL/6 mice.
-
RvE2 Administration: RvE2 can be administered before or after LPS challenge via intravenous, intraperitoneal, or intranasal routes.
-
Assessment: At various time points (e.g., 24, 48, 72 hours), collect bronchoalveolar lavage (BAL) fluid to analyze total and differential cell counts (neutrophils, macrophages) and protein concentration (as a marker of lung permeability). Lung tissue can be harvested for histology and cytokine/chemokine analysis.
-
-
Cecal Ligation and Puncture (CLP) Model of Sepsis in Mice:
-
Procedure: Anesthetize the mouse and make a midline laparotomy incision. Ligate the cecum below the ileocecal valve and puncture it once or twice with a needle (e.g., 21-gauge). Return the cecum to the peritoneal cavity and suture the incision.
-
RvE2 Administration: Administer RvE2 (e.g., i.v. or i.p.) at a specified time point before or after the CLP procedure.
-
Assessment: Monitor survival rates over several days. Collect blood samples at different time points to measure systemic cytokine levels (e.g., TNF-α, IL-6, IL-10) and bacterial load. Peritoneal lavage can also be performed to assess local inflammation.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway:
This compound exerts its pro-resolving effects primarily through the G-protein coupled receptor ChemR23 (also known as CMKLR1). Activation of ChemR23 by RvE2 is thought to initiate downstream signaling cascades that ultimately lead to the observed anti-inflammatory and pro-resolving cellular responses. While the complete downstream pathway of RvE2 is still under investigation, it is known to share similarities with the well-studied Resolvin E1, which also signals through ChemR23. Key downstream pathways include the PI3K/Akt/mTOR cascade, which is crucial for processes like enhanced phagocytosis.
References
Troubleshooting & Optimization
Resolvin E2 Stability: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the in vitro and in vivo stability of Resolvin E2 (RvE2). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during the handling and analysis of this potent specialized pro-resolving mediator.
Quantitative Data on Resolvin Stability
Due to the inherent instability of this compound and the limited availability of direct quantitative studies on its half-life, this section provides data on the closely related and better-characterized Resolvin E1 (RvE1). The structural similarities between RvE1 and RvE2 suggest that they may exhibit comparable stability profiles. Researchers should consider these values as an estimate and perform their own stability assessments for RvE2 in their specific experimental systems.
Table 1: In Vitro Stability of Resolvin E1 (RvE1) in Biological Matrices
| Biological Matrix | Temperature (°C) | Half-life (t½) | Notes |
| Human Plasma | 37 | Not explicitly quantified, but rapid metabolism is suggested. | Metabolic inactivation is a significant factor. |
| Whole Blood | 37 | Not explicitly quantified; rapid cellular uptake and metabolism expected. | RvE2 has been shown to rapidly downregulate leukocyte integrins in whole blood within 30 minutes[1]. |
| Cell Culture Media (e.g., DMEM, RPMI 1640) | 37 | Not explicitly quantified; degradation is expected. | Stability can be influenced by media components and pH. It is recommended to add immediately before the experiment. |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -80°C. Keep on ice during experimental use. Avoid repeated freeze-thaw cycles. |
| pH | Deviations from physiological pH can lead to degradation. | Maintain solutions at a physiological pH (around 7.4) unless the experimental protocol requires otherwise. |
| Oxygen | Susceptible to oxidation due to its polyunsaturated structure. | Use deoxygenated solvents. Store under an inert gas (e.g., argon or nitrogen). |
| Enzymatic Degradation | Rapidly metabolized by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-PGDH). | In in vivo and cell-based assays, be aware of rapid metabolic inactivation. Consider using metabolic inhibitors if appropriate for the experimental design. |
| Light | Potential for photodegradation. | Protect from light by using amber vials or covering tubes with foil. |
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
Q1: I am observing very low or no signal for RvE2 in my LC-MS/MS analysis of plasma samples. What could be the cause?
A1: Several factors could contribute to low RvE2 recovery:
-
Rapid In Vivo Metabolism: RvE2 is rapidly metabolized in vivo. The window for detection is very short. Ensure your sample collection is timed appropriately after administration or stimulus.
-
Sample Handling and Storage: Improper handling can lead to significant degradation.
-
Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Processing: Centrifuge at 4°C to separate plasma as quickly as possible.
-
Storage: Immediately freeze plasma at -80°C. For analysis, thaw on ice and process promptly.
-
-
Extraction Efficiency: The extraction method may not be optimal for this lipid mediator.
-
Solid-Phase Extraction (SPE): Ensure the SPE cartridge is appropriate for lipid extraction and that the elution solvent is effective for RvE2. Methyl formate is a commonly used elution solvent.
-
Internal Standard: Use a deuterated internal standard for RvE2 to account for losses during sample preparation and analysis.
-
-
LC-MS/MS Sensitivity: Your instrument may not be sensitive enough to detect the low endogenous levels of RvE2. Optimize your MS parameters, including transitions and collision energies, for maximum sensitivity.
Q2: My in vitro cell-based assay with RvE2 is giving inconsistent results. How can I improve reproducibility?
A2: Inconsistent results in cell-based assays are often due to the instability of RvE2 in culture media.
-
Preparation of Working Solutions: Prepare fresh working solutions of RvE2 from a frozen stock for each experiment. Avoid using previously prepared and stored dilutions.
-
Timing of Addition: Add RvE2 to your cell cultures immediately before the desired incubation time. Pre-incubating RvE2 in media at 37°C for extended periods will lead to significant degradation.
-
Vehicle Control: Ensure your vehicle control (e.g., ethanol) is used at a consistent and low final concentration across all experiments, as it can affect cell behavior.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase, as cellular responses can vary with cell confluency and passage number.
Q3: I am concerned about the stability of my RvE2 stock solution. How should I store it and for how long?
A3: Proper storage is critical for maintaining the integrity of your RvE2 stock.
-
Solvent: Store RvE2 in an organic solvent such as ethanol or methyl acetate at -80°C.
-
Inert Atmosphere: For long-term storage, it is recommended to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Aliquoting: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Shelf Life: When stored properly at -80°C, a stock solution of RvE2 should be stable for at least one year. However, it is always best to refer to the manufacturer's recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of metabolic inactivation of E-series resolvins in vivo?
A1: The primary route of metabolic inactivation for E-series resolvins like RvE1 is enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the hydroxyl group at carbon 18 to a ketone, forming 18-oxo-RvE1. This metabolite is biologically inactive[2]. It is highly likely that RvE2 undergoes a similar metabolic fate.
Q2: Can I use a vortex to mix my RvE2 solutions?
A2: It is generally recommended to mix lipid solutions by gentle inversion or pipetting rather than vigorous vortexing. This minimizes the introduction of oxygen and potential mechanical degradation of the molecule.
Q3: What are the known receptors for this compound?
A3: this compound is known to interact with G protein-coupled receptors (GPCRs). It has been shown to be a weak activator of ChemR23, a receptor it shares with RvE1. RvE2 also interacts with the leukotriene B4 receptor 1 (BLT1), where it can act as a partial agonist or antagonist, thereby dampening pro-inflammatory signaling[1].
Q4: How can I prevent non-specific binding of RvE2 to labware?
A4: To minimize non-specific binding, use silanized glass vials or low-adhesion polypropylene tubes for storing and preparing your RvE2 solutions.
Q5: Are there more stable analogs of this compound available?
A5: Yes, researchers have developed synthetic analogs of RvE2 to improve its stability and pharmacokinetic profile. For example, benzene congeners of RvE2 have been synthesized and shown to have enhanced metabolic stability while retaining biological activity[3].
Experimental Protocols & Methodologies
A robust and sensitive method for the quantification of this compound is crucial for accurate experimental results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Collection and Spiking:
-
Collect whole blood in EDTA-containing tubes and immediately place on ice.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Transfer the plasma to a new tube.
-
To 500 µL of plasma, add an internal standard (e.g., 5 µL of a 200 pg/µL solution of deuterated RvE2).
-
-
Protein Precipitation and Solid-Phase Extraction (SPE):
-
Add 1 mL of cold methanol to the plasma sample to precipitate proteins.
-
Vortex briefly and incubate at -20°C for 45 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of hexane.
-
Elute the lipid mediators with 5 mL of methyl formate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.01% acetic acid.
-
Mobile Phase B: Methanol with 0.01% acetic acid.
-
Gradient: A suitable gradient to separate RvE2 from other lipid mediators (e.g., a linear gradient from 50% to 98% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for RvE2:
-
Precursor ion (m/z): 333.2
-
Product ions (m/z): 199.1, 115.1[1]
-
-
-
Signaling Pathways and Workflow Diagrams
This compound Biosynthesis and Signaling Pathway
Caption: Biosynthesis of this compound from EPA and its subsequent signaling through ChemR23 and BLT1 receptors.
Experimental Workflow for RvE2 Stability Assessment
Caption: A typical experimental workflow for assessing the in vitro stability of this compound.
Troubleshooting Logic for Low RvE2 Recovery
Caption: A decision tree to troubleshoot low recovery of this compound in analytical experiments.
References
Technical Support Center: Resolvin E2 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Resolvin E2 (RvE2). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), data summaries, and illustrated workflows to address common challenges encountered during the chemical synthesis and purification of this potent specialized pro-resolving mediator.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Question 1: I am experiencing a very low overall yield in my multi-step synthesis of RvE2. What are the most likely causes and how can I mitigate them?
Answer: Low overall yield is one of the most significant challenges in the total synthesis of this compound and other polyunsaturated lipid mediators. The primary causes are typically:
-
Chemical Instability: The polyunsaturated backbone of RvE2, featuring multiple conjugated and non-conjugated double bonds, is highly susceptible to degradation via oxidation and isomerization, especially when exposed to air, light, or harsh pH conditions.
-
Intermediate Instability: Key intermediates, such as polyunsaturated aldehydes or alcohols, can be unstable and may decompose during reaction workups or purification.
-
Suboptimal Coupling Reactions: Key carbon-carbon bond-forming reactions (e.g., Stille, Sonogashira, or Wittig reactions) may have incomplete conversion or generate significant side products, such as homocoupled dimers in Stille reactions.[1][2]
-
Losses during Purification: Each chromatographic purification step, especially with structurally similar byproducts, can lead to significant loss of material.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reactions involving the polyunsaturated system are performed under a strict inert atmosphere (Argon or Nitrogen) using degassed solvents to minimize oxidation.
-
Protecting Group Strategy: Use robust protecting groups for the hydroxyl (e.g., silyl ethers like TBS) and carboxylic acid (e.g., methyl ester) functionalities that can withstand the reaction conditions but be removed under mild final deprotection steps.[3][4]
-
Reaction Optimization: Carefully optimize coupling and olefination reactions on model systems before applying them to complex intermediates. For Wittig reactions, choice of base and solvent can influence the stereochemical outcome (Z/E ratio). For Stilling couplings, ensure high purity of the organostannane reagent to reduce homocoupling.
-
Minimize Handling: Reduce the number of workup and purification steps wherever possible. Consider "telescoping" reactions where the crude product of one step is used directly in the next.
-
Storage: Store all intermediates and the final product at low temperatures (-20°C or -80°C) in a dark container under an inert atmosphere.
Question 2: My final product shows poor purity after HPLC purification, with multiple closely-eluting peaks. What could be the issue?
Answer: Purity issues are common and often stem from stereochemical infidelity during synthesis or degradation during workup and purification.
-
Formation of Stereoisomers: Incorrect geometry of the double bonds (E/Z isomers) can result from suboptimal Wittig or reduction reactions. Epimerization at the chiral centers (C5 and C18) can also occur under harsh basic or acidic conditions.
-
Oxidation/Degradation: Exposure to oxygen can lead to the formation of hydroperoxides or other oxidation byproducts, which may appear as closely-eluting impurities. The polyene structure is also sensitive to UV light.
-
Incomplete Deprotection: Residual protecting groups (e.g., a single silyl ether) will result in a distinct but closely-eluting peak on reverse-phase HPLC.
Troubleshooting Steps:
-
Analytical HPLC: Use high-resolution analytical HPLC-MS/MS to identify the impurities. The mass difference can indicate residual protecting groups or oxidation (+16 Da, +32 Da).
-
Optimize Final Deprotection: Ensure deprotection reactions go to completion. For silyl ethers, use a fluoride source like TBAF or HF-Pyridine, but be mindful that prolonged exposure can cause side reactions. Mild acidic methods (e.g., catalytic HCl in methanol) can also be effective.[3]
-
Refine HPLC Method: Optimize the HPLC gradient to improve the resolution between your target peak and impurities. Using a different stationary phase (e.g., C30 instead of C18) or mobile phase modifier can alter selectivity.
-
Chiral HPLC: To check for the presence of diastereomers or epimers, use a chiral stationary phase. This is essential for confirming the stereochemical purity of the final product.
-
Light and Air Protection: During purification, use amber vials and work quickly. Keep fractions on ice and immediately evaporate the solvent under reduced pressure at low temperatures.
Question 3: I am struggling to control the stereochemistry of the double bonds and chiral centers. What are the key strategies?
Answer: Achieving the correct stereochemistry (5S, 18R configuration and 6E, 8Z, 11Z, 14Z, 16E geometry) is paramount and is addressed by the core synthetic strategy.
-
Chiral Pool Synthesis: Start with enantiomerically pure building blocks that already contain the desired stereocenters (e.g., from commercially available chiral materials like glycidol or D-erythrose).
-
Asymmetric Reactions: Introduce chirality using well-established asymmetric reactions. For example, Sharpless asymmetric epoxidation or Noyori asymmetric transfer hydrogenation can be used to set the alcohol stereocenters.
-
Stereoselective Olefinations: Use stereoselective reactions to form the double bonds. For example, Z-selective Wittig reactions are commonly used to form the cis-double bonds. Lindlar reduction of alkynes is another standard method for generating cis-olefins.
-
Characterization: Use 2D NMR techniques (COSY, NOESY) to confirm the geometry of the double bonds and the relative stereochemistry of the final product.
Quantitative Data Summary
Due to the complexity and variability of total synthesis, yields can differ significantly between approaches. The following table summarizes the key chemical properties of this compound and provides an example of the yields that can be expected in the synthesis of similar complex lipids.
| Parameter | Value / Information | Reference |
| Chemical Name | 5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid | |
| Molecular Formula | C₂₀H₃₀O₄ | |
| Molecular Weight | 334.5 g/mol | |
| UV λmax (in MeOH) | ~270 nm (conjugated triene system) | |
| Typical Overall Yield | Total syntheses of resolvins are challenging. For context, a reported total synthesis of the related mediator Resolvin E4 was achieved in 10% overall yield over 10 steps (longest linear sequence). Yields for RvE2 are expected to be in a similar low range. | |
| Purity Requirement | ≥95% (typically assessed by HPLC) for biological assays. | General Practice |
Experimental Protocols and Methodologies
A complete, step-by-step protocol is beyond the scope of this guide. However, we present a strategic overview of a convergent total synthesis, based on published literature, to illustrate the key phases of the process.
Overall Strategy: Convergent Synthesis The synthesis is designed in a convergent manner, where different key fragments of the molecule are prepared separately and then coupled together in the later stages. This approach is generally more efficient for complex molecules.
Phase 1: Synthesis of Key Building Blocks
-
C1-C10 Fragment (ω-end): This fragment contains the C18(R)-hydroxyl group. Its synthesis often starts from a chiral pool material or involves an asymmetric reduction to set the stereocenter. The fragment is elaborated to contain the necessary functionality for coupling, such as a vinyl iodide or a phosphonium salt.
-
C11-C20 Fragment (acid-end): This fragment contains the C5(S)-hydroxyl group. Similar to the other fragment, its synthesis relies on asymmetric reactions to establish the correct stereochemistry. It is typically prepared as an aldehyde or alkyne for subsequent coupling reactions.
Phase 2: Fragment Coupling and Elaboration
-
Carbon-Carbon Bond Formation: The two fragments are joined using a palladium-catalyzed cross-coupling reaction, such as a Stille or Sonogashira reaction, to form the C10-C11 bond.
-
Installation of Remaining Double Bonds: The remaining double bonds are installed using stereoselective methods, such as Wittig reactions to build out the polyene chain.
-
Final Reduction/Oxidation: The carbon chain is adjusted to the correct oxidation state at both ends, yielding the protected methyl ester of this compound.
Phase 3: Deprotection and Purification
-
Saponification: The methyl ester is hydrolyzed to the free carboxylic acid, typically using a mild base like lithium hydroxide (LiOH) at low temperatures.
-
Deprotection of Alcohols: The silyl ether protecting groups on the C5 and C18 hydroxyls are removed. This is a critical step, as harsh conditions can cause degradation. Catalytic acid (e.g., HCl generated in situ from acetyl chloride in methanol) or fluoride reagents are commonly used.
-
Final Purification (RP-HPLC): The crude final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) in water, often with a small amount of acid (e.g., 0.01% acetic acid) to improve peak shape.
-
Detection: UV detector set to the λmax of the conjugated triene system (~270 nm).
-
Fractions: Fractions containing the pure product are collected, immediately cooled, and the solvent is removed under reduced pressure.
-
Mandatory Visualizations
Signaling & Biosynthetic Pathways
Caption: Biosynthetic pathway of E-series resolvins from EPA.
Experimental Workflows
References
Technical Support Center: Resolvin E2 (RvE2) Quantification by LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals quantifying Resolvin E2 (RvE2) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for RvE2 standards and samples?
A1: RvE2 standards should be stored at -80°C for long-term stability, which can be for at least one year.[1] Solutions of RvE2 are often prepared in ethanol. For biological samples, it is recommended to store them at -80°C after collection and extraction to prevent degradation.
Q2: What are the common mass transitions for quantifying RvE2 in negative ion mode?
A2: In negative ion mode electrospray ionization (ESI-), the precursor ion for RvE2 is typically [M-H]⁻ at m/z 333. Common product ions for Multiple Reaction Monitoring (MRM) are m/z 199 and m/z 115.[2][3]
Q3: Why is an internal standard crucial for accurate RvE2 quantification?
A3: An internal standard (IS), preferably a stable isotope-labeled version of RvE2 (e.g., d4-RvE2), is essential to compensate for variability during sample preparation and to correct for matrix effects (ion suppression or enhancement) that can occur during LC-MS/MS analysis.[4][5] The use of an appropriate IS helps to ensure the accuracy and reproducibility of the quantitative results.
Q4: What are the most common sample preparation techniques for extracting RvE2 from biological matrices?
A4: The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are used to remove interfering substances from the sample matrix, such as proteins and phospholipids, which can cause significant matrix effects. A combination of LLE followed by micro-SPE (µSPE) has also been shown to be effective.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of RvE2.
Poor Peak Shape (Tailing, Splitting, or Broadening)
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent series. If the problem persists, replace the guard column or the analytical column. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or of similar composition to the initial mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Degraded Mobile Phase | Prepare fresh mobile phase daily. Buffer solutions are particularly prone to degradation. |
Low Sensitivity / Weak Signal Intensity
| Potential Cause | Recommended Solution |
| Ion Suppression (Matrix Effects) | Improve sample cleanup to remove interfering matrix components like phospholipids. Modify chromatographic conditions to separate RvE2 from co-eluting matrix components. Use a suitable internal standard. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature. |
| Analyte Degradation | Ensure proper storage of standards and samples at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions. |
| Inefficient Ionization | For ESI-, ensure the mobile phase pH is appropriate to deprotonate the carboxylic acid group of RvE2. Using a weak acid like 0.1% formic or acetic acid in the mobile phase is common. |
| Instrument Contamination | Clean the ion source components, including the capillary and skimmer. |
High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Filter mobile phases before use. |
| Sample Carryover | Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection needle and port between samples. |
| Contaminated LC System | Flush the entire LC system, including the pump, degasser, and tubing, with appropriate cleaning solutions. |
| Bleed from a New Column | Condition a new column according to the manufacturer's instructions before connecting it to the mass spectrometer. |
Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol. Ensure consistent timing, temperatures, and volumes for all steps. Use of an internal standard is critical to monitor and correct for variability. |
| Analyte Instability | Prepare calibration standards and quality control samples fresh for each analytical run. Minimize the time samples spend in the autosampler. |
| Fluctuating LC System Pressure | Check for leaks in the system. Degas the mobile phase to remove air bubbles. If pressure is high, there may be a blockage in the guard column or analytical column. |
| Mass Spectrometer Drift | Perform mass calibration regularly according to the manufacturer's recommendations to ensure mass accuracy. |
Experimental Protocols & Data
Sample Preparation: Solid-Phase Extraction (SPE)
A general protocol for SPE of resolvins from plasma is as follows:
-
Precondition a C18 SPE cartridge with methanol followed by water.
-
Acidify the plasma sample (e.g., with formic acid).
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute RvE2 and other lipid mediators with an organic solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for RvE2 quantification. Optimization will be required for specific instrumentation and applications.
| Parameter | Typical Value / Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 0.1% acetic acid |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the analytes. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (m/z) | 333.2 |
| Product Ions (m/z) | 199.1, 115.1 |
| Internal Standard | Deuterated RvE2 (e.g., d4-RvE2 or d5-RvE2) |
Visualizations
Caption: Workflow for RvE2 quantification.
Caption: Troubleshooting low signal intensity.
Caption: Simplified RvE2 biosynthesis pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Resolvin E2 Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of Resolvin E2 (RvE2) bioassays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RvE2) and what are its key bioactions?
This compound (RvE2) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] It plays a crucial role in the resolution of inflammation.[3][4][5] Key bioactions of RvE2 include:
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Inhibition of neutrophil infiltration: RvE2 can stop and reduce the migration of neutrophils to sites of inflammation.
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Enhancement of macrophage phagocytosis: It stimulates macrophages to clear apoptotic cells and cellular debris, a process known as efferocytosis.
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Modulation of cytokine production: RvE2 can increase the production of anti-inflammatory cytokines, such as IL-10, by macrophages.
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Regulation of leukocyte integrins: It can downregulate the expression of adhesion molecules on the surface of leukocytes.
Q2: What are the optimal storage and handling conditions for RvE2?
To ensure the stability and bioactivity of RvE2, proper storage and handling are critical.
-
Storage: RvE2 should be stored at -80°C.
-
Stability: When stored correctly, it is stable for at least one year.
-
Shipping: It is typically shipped on wet ice.
-
Handling: As with other lipid mediators, it is susceptible to degradation. Minimize freeze-thaw cycles and handle solutions on ice. It is advisable to prepare single-use aliquots.
Q3: Which cell types are responsive to RvE2?
RvE2 exerts its effects on various immune cells, primarily:
-
Neutrophils: These are key targets for RvE2's anti-inflammatory actions, including the inhibition of chemotaxis.
-
Macrophages: RvE2 promotes their pro-resolving functions, such as phagocytosis and anti-inflammatory cytokine secretion.
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Monocytes: Similar to macrophages, monocytes are responsive to RvE2.
Q4: Which receptors does RvE2 interact with?
RvE2 is known to interact with G-protein coupled receptors (GPCRs). Specifically, both Resolvin E1 (RvE1) and RvE2 have been shown to stereoselectively activate the ChemR23 receptor, also known as ERV1. There is also evidence that they can interact with the leukotriene B4 receptor 1 (BLT1).
Troubleshooting Guide
This guide addresses specific issues that may arise during RvE2 bioassays.
| Problem | Possible Cause | Recommended Solution |
| No or low bioactivity of RvE2 | Improper storage or handling leading to degradation. | Ensure RvE2 is stored at -80°C and handled on ice. Prepare fresh dilutions from a stock solution for each experiment. Minimize freeze-thaw cycles. |
| Inappropriate cell type or cell state. | Use cells known to be responsive to RvE2, such as human neutrophils or macrophages. Ensure cells are healthy and not over-passaged. | |
| Incorrect concentration range. | RvE2 is potent in the nanomolar range (1-10 nM). Perform a dose-response curve to determine the optimal concentration for your specific assay. | |
| High variability between replicate experiments | Inconsistent cell numbers or stimulation conditions. | Standardize cell seeding density and ensure consistent incubation times and temperatures. |
| Degradation of RvE2 during the experiment. | Prepare RvE2 dilutions immediately before use. Consider the stability of RvE2 in your specific assay medium and duration. | |
| Issues with lipid mediator extraction and analysis. | Follow validated protocols for lipid mediator extraction. Use a robust analytical method like LC-MS/MS for quantification. | |
| Unexpected or contradictory results | Off-target effects or presence of contaminants. | Use high-purity, synthetic RvE2. Include appropriate vehicle controls in all experiments. |
| Complex biological system with multiple interacting factors. | Simplify the experimental system where possible to isolate the effects of RvE2. Consider the presence of other lipid mediators that may influence the outcome. |
Experimental Protocols & Data
Key Experimental Data for RvE2 Bioassays
The following tables summarize key quantitative data from published studies.
Table 1: Receptor Binding Affinity of RvE2
| Ligand | Cell Type | Dissociation Constant (Kd) | Maximum Binding Sites (Bmax) | Reference |
| Radiolabeled RvE2 | Human Neutrophils | 24.7 ± 10.1 nM | 4.9 x 10³ ± 9.5 x 10² sites/cell |
Table 2: Effective Concentrations of RvE2 in Functional Assays
| Bioassay | Cell Type/Model | Effective Concentration | Observed Effect | Reference |
| Neutrophil Chemotaxis | Human Neutrophils | 1-10 nM | Inhibition of chemotaxis | |
| Macrophage Phagocytosis | Human Macrophages | 0.1-100 nM | Enhancement of phagocytosis | |
| IL-10 Production | Human Macrophages | 0.1-100 nM | Increased IL-10 production | |
| Leukocyte Integrin Downregulation | Human Whole Blood | 1-100 nM | Reduced CD18 surface expression | |
| Anti-inflammatory Action | Murine Peritonitis | 100 ng/mouse | Reduction of neutrophil infiltration |
Visualizing Experimental Workflows and Signaling Pathways
This compound Biosynthesis and Signaling Pathway
The biosynthesis of RvE2 from EPA involves a series of enzymatic steps, often through transcellular biosynthesis involving endothelial cells and leukocytes. Once produced, RvE2 binds to its receptors on target cells to initiate pro-resolving signals.
Caption: Biosynthesis of RvE2 from EPA and its subsequent signaling cascade.
Troubleshooting Workflow for Low RvE2 Bioactivity
This decision tree provides a logical workflow for troubleshooting experiments where RvE2 shows little to no effect.
Caption: A step-by-step guide to troubleshooting low RvE2 bioactivity.
General Workflow for an In Vitro RvE2 Bioassay
This diagram outlines the typical steps involved in conducting an in vitro bioassay to assess the effects of RvE2 on cultured cells.
Caption: A generalized workflow for performing in vitro RvE2 bioassays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound: identification and anti-inflammatory actions: pivotal role of human 5-lipoxygenase in resolvin E series biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound formation and impact in inflammation resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Treatment Protocols for Resolvin E2 in Animal Models
Welcome to the technical support center for researchers utilizing Resolvin E2 (RvE2) in preclinical animal models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the planning and execution of in vivo studies with this compound.
Q1: What is the optimal vehicle for dissolving and administering this compound?
A1: this compound is typically supplied in ethanol. For in vivo administration, it is crucial to prepare a vehicle that ensures solubility and minimizes toxicity.
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Stock Solution: Maintain the stock solution of RvE2 in ethanol at -80°C for long-term stability.[1]
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Working Solution: For injection, dilute the ethanol stock solution in sterile, pyrogen-free saline or phosphate-buffered saline (PBS). The final concentration of ethanol should be kept to a minimum (ideally less than 1%) to avoid vehicle-induced inflammation or other confounding effects.[2]
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Vehicle Control: Always include a vehicle control group in your experimental design. This group should receive the same final concentration of ethanol in saline/PBS as the treatment groups.
Troubleshooting Inconsistent Results: If you observe high variability or unexpected inflammatory responses in your control group, consider further reducing the final ethanol concentration or preparing a fresh batch of sterile saline/PBS.
Q2: I am seeing a lack of efficacy with my this compound treatment. What are the potential causes?
A2: A lack of efficacy can stem from several factors related to the compound's stability, administration, or the experimental model itself.
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Compound Integrity:
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Storage: Ensure that your RvE2 stock has been consistently stored at -80°C. Improper storage can lead to degradation.[1]
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Preparation: Prepare working solutions fresh for each experiment and keep them on ice until administration. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Dosage and Timing:
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Dose: The effective dose of RvE2 is model-dependent. You may need to perform a dose-response study to determine the optimal concentration for your specific model. Published doses in murine models range from approximately 20 ng/animal (intraperitoneal) to 300 ng/mouse (intranasal).[1]
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Timing: The timing of administration relative to the inflammatory insult is critical. Resolvins are often most effective when administered prophylactically or in the early stages of inflammation. Consider a time-course experiment to identify the optimal therapeutic window.
-
-
Administration Route:
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The choice of administration route (e.g., intraperitoneal, intravenous, intranasal) can significantly impact bioavailability and efficacy. Intravenous administration generally leads to more rapid systemic distribution, while intraperitoneal injection may result in slower absorption and potential first-pass metabolism in the liver.[3] The route should be chosen based on the target organ and the desired pharmacokinetic profile.
-
Q3: How do I choose the appropriate dose and administration route for my animal model?
A3: The optimal dose and administration route for RvE2 are highly dependent on the specific animal model of inflammation.
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Literature Review: Begin by reviewing published studies that use RvE2 or other E-series resolvins in similar models. The tables below provide a summary of reported dosages in various models.
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Pilot Studies: It is highly recommended to conduct a pilot study with a range of doses to determine the most effective concentration in your experimental setup.
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Route Selection:
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Intraperitoneal (i.p.): A common and technically straightforward route for models of systemic or peritoneal inflammation (e.g., zymosan-induced peritonitis).
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Intravenous (i.v.): Suitable for models where rapid systemic delivery is desired, such as acute lung injury.
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Intranasal (i.n.): Used for models of respiratory inflammation, such as asthma or lung injury.
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Intracerebroventricular (i.c.v.): Employed in neuroinflammation models to bypass the blood-brain barrier.
-
Q4: Can I use a stable analog of this compound to improve its in vivo efficacy?
A4: Yes, stable analogs of resolvins have been developed to resist rapid metabolic inactivation in vivo. For instance, a benzo-Resolvin E2 analog has been shown to have potent anti-inflammatory effects at femtomolar concentrations in a mouse peritonitis model. Using such analogs can prolong the therapeutic window and may allow for lower effective doses.
Quantitative Data from Animal Models
The following tables summarize reported dosages and effects of this compound and other E-series resolvins in various animal models. This data can serve as a starting point for designing your own experiments.
| Animal Model | Compound | Animal Species | Administration Route | Dosage | Key Findings | Citation |
| Zymosan-Induced Peritonitis | This compound | Mouse | Intraperitoneal (i.p.) | 20 ng/animal | Inhibited neutrophil infiltration. | |
| Neonatal Asthma | This compound | Mouse | Intranasal (i.n.) | 300 ng/mouse | Ameliorated airway inflammation and eosinophilia. | |
| Depression-like Behavior | This compound | Mouse | Intracerebroventricular (i.c.v.) | Not specified | Produced antidepressant-like effects. | |
| DSS-Induced Colitis | Resolvin E1 | Mouse | Intraperitoneal (i.p.) | 1 µ g/mouse | Ameliorated colonic inflammation and reduced body weight loss. | |
| Collagen-Induced Arthritis | Resolvin E1 | Mouse | Intraperitoneal (i.p.) | 0.1 - 1 µg | Prophylactic treatment did not significantly ameliorate arthritis severity. | |
| Acute Lung Injury (LPS) | Resolvin D1 | Mouse | Intravenous (i.v.) | 100 ng/mouse | Reduced pathological damage and neutrophil recruitment. | |
| Acute Lung Injury (LPS) | Resolvin D1 | Mouse | Intravenous (i.v.) | 300 - 600 ng/mouse | Lowered total leukocyte counts and pro-inflammatory cytokines in BALF. |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Administration of this compound in a Murine Peritonitis Model
This protocol is adapted from methodologies used in zymosan-induced peritonitis studies.
Materials:
-
This compound (stock solution in ethanol)
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Sterile, pyrogen-free 0.9% saline
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Sterile 1 mL syringes with 27-30 gauge needles
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70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, thaw the RvE2 ethanol stock solution on ice.
-
Calculate the required volume of stock solution to achieve the desired final dose (e.g., 20 ng/animal).
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Dilute the RvE2 stock in cold, sterile saline to the final injection volume (typically 100-200 µL for a mouse). Ensure the final ethanol concentration is below 1%.
-
Prepare a vehicle control solution with the same final concentration of ethanol in saline.
-
Keep all solutions on ice until injection.
-
-
Animal Restraint and Injection:
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Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
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Insert the needle at a 30-45 degree angle with the bevel up.
-
Gently aspirate to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the prepared RvE2 solution or vehicle control.
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Return the animal to its cage and monitor for any adverse reactions.
-
-
Induction of Peritonitis:
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Peritonitis is typically induced by intraperitoneal injection of zymosan A (e.g., 1 mg/mL in saline). RvE2 can be administered either before (prophylactic) or after (therapeutic) the zymosan challenge, depending on the experimental question.
-
-
Sample Collection and Analysis:
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At the desired time point, euthanize the mice.
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Collect peritoneal lavage fluid by injecting and then withdrawing a known volume of PBS.
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Determine total and differential leukocyte counts in the lavage fluid using a hemocytometer and cytospin preparations.
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The supernatant of the lavage fluid can be used for cytokine and chemokine analysis by ELISA or multiplex assay.
-
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling cascade in immune cells.
Experimental Workflow for Optimizing RvE2 Treatment
Caption: A stepwise workflow for optimizing RvE2 protocols.
References
Resolving issues with Resolvin E2 solubility for in vitro studies
Welcome to the technical support center for Resolvin E2 (RvE2). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing RvE2 in in vitro studies by providing troubleshooting guides and answers to frequently asked questions regarding its solubility and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a specialized pro-resolving mediator (SPM), a class of lipid molecules derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] It plays a crucial role in the resolution of inflammation.[1] Like many lipids, RvE2 is highly hydrophobic, making it poorly soluble in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). This can lead to precipitation, which affects the accuracy and reproducibility of experimental results by reducing the effective concentration of the compound in your assay.
Q2: What is the recommended solvent for making a this compound stock solution?
The most common and recommended solvents for preparing this compound stock solutions are high-purity ethanol or dimethyl sulfoxide (DMSO).[2] Commercial preparations of RvE2 are often supplied as a solution in ethanol.[3] It is crucial to use anhydrous (water-free) solvents, as absorbed moisture can reduce the solubility of RvE2.
Q3: What is the maximum final concentration of solvent that is safe for my cells?
The tolerance to organic solvents like ethanol and DMSO varies between cell lines. However, a final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve the RvE2, but without the RvE2 itself, to account for any potential effects of the solvent on the cells.[4]
Q4: How should I store my this compound stock solution?
For long-term stability, this compound stock solutions should be stored at -80°C. It is advisable to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving common precipitation issues encountered when preparing this compound for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation The medium becomes cloudy or a precipitate forms immediately upon adding the RvE2 stock solution. | High Final Concentration: The final concentration of RvE2 in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of RvE2. Given its potency, effective concentrations are typically in the low nanomolar (nM) range (e.g., 1-10 nM). |
| Rapid Dilution/Solvent Shock: Adding a concentrated stock solution directly to a large volume of aqueous media can cause the compound to "crash out" of solution due to the rapid change in solvent polarity. | Perform a serial dilution. First, create an intermediate dilution of the stock solution in a smaller volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions. | |
| Delayed Precipitation The media appears clear initially, but a precipitate forms after a few hours or days in the incubator. | Compound Instability: this compound may degrade over time in the culture medium at 37°C. | Consider the duration of your experiment. For longer-term studies, you may need to replenish the media with freshly prepared RvE2 at regular intervals. |
| Interaction with Media Components: RvE2 may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes. | If working in serum-free conditions, the likelihood of precipitation may increase. Conversely, high serum concentrations can also sometimes cause issues. If problems persist, consider trying a different basal media formulation or reducing the serum concentration if your experimental design allows. |
Quantitative Data Summary
The following table provides key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 334.5 g/mol | |
| Solubility in Ethanol | ≥ 1 mg/mL | |
| Typical In Vitro Working Concentration | 1 - 10 nM |
Stock Solution Preparation Calculator
To prepare a stock solution of a desired molarity, use the following formula:
Volume of Solvent (in mL) = (Mass of RvE2 (in mg) / 334.5) / (Desired Molarity (in M)) * 1000
Example for a 1 mM Stock Solution:
To prepare 1 mL of a 1 mM stock solution, you would need:
Mass (mg) = 1 mM * 1 mL * 334.5 g/mol = 0.3345 mg of this compound.
Experimental Protocols
Protocol for Preparation of this compound Working Solution
This protocol provides a step-by-step guide for preparing a working solution of this compound for in vitro experiments, designed to minimize the risk of precipitation.
Materials:
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This compound (as a solid or in a pre-dissolved high-concentration stock)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 1 mM):
-
If starting with solid RvE2, carefully weigh the required amount and dissolve it in the appropriate volume of anhydrous ethanol or DMSO to achieve a 1 mM concentration. Ensure complete dissolution by vortexing.
-
If using a commercially prepared solution, you may proceed to the next step or dilute it further in the same solvent if necessary.
-
-
Prepare an Intermediate Dilution (e.g., 10 µM):
-
In a sterile microcentrifuge tube, perform a 1:100 dilution of the 1 mM stock solution into pre-warmed (37°C) complete cell culture medium.
-
For example, add 2 µL of the 1 mM stock solution to 198 µL of pre-warmed media. Mix gently by pipetting up and down. Avoid vigorous vortexing at this stage.
-
-
Prepare the Final Working Solution (e.g., 10 nM):
-
Perform a 1:1000 dilution of the 10 µM intermediate solution into your final volume of pre-warmed cell culture medium.
-
For example, to prepare 10 mL of a 10 nM working solution, add 10 µL of the 10 µM intermediate dilution to 10 mL of pre-warmed media. Mix gently by swirling the flask or plate.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of the organic solvent to the cell culture medium without RvE2. For the example above, this would be a final solvent concentration of approximately 0.0001%.
-
Mandatory Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions for in vitro studies.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
Addressing matrix effects in the mass spectrometry of Resolvin E2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of Resolvin E2 (RvE2). The focus is on identifying and mitigating matrix effects, a common challenge in the accurate quantification of lipid mediators in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of quantification.[1] For lipid mediators like RvE2, common interfering substances in biological samples (e.g., plasma, cell lysates) include phospholipids, salts, and proteins.[1]
Q2: What is the most critical first step to minimize matrix effects for RvE2 analysis?
A2: The most effective strategy is to implement a rigorous sample preparation protocol to remove interfering matrix components before introducing the sample into the mass spectrometer.[1] Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up biological samples for lipid mediator analysis.
Q3: Is it possible to correct for matrix effects without extensive sample cleanup?
A3: The best practice is to minimize matrix effects through sample preparation. However, their impact can be compensated for by using an appropriate internal standard (IS). The ideal IS is a stable isotope-labeled version of the analyte (e.g., d4-RvE2), as it co-elutes and experiences similar ionization suppression or enhancement as the endogenous RvE2. If a deuterated standard for RvE2 is unavailable, other deuterated lipid mediator standards can be used to monitor recovery and matrix effects.
Q4: My RvE2 signal is low or non-existent. What should I check first?
A4: For low or absent signals, begin by systematically troubleshooting your workflow. Start with sample preparation to ensure efficient extraction and recovery. Verify the LC-MS/MS method parameters, including the MRM transitions (m/z 333 -> 199, 333 -> 115), column, and mobile phases. Finally, perform a post-extraction spike experiment (see Protocol 2) to determine if significant ion suppression is the cause.
Q5: Which ionization mode is best for this compound analysis?
A5: Negative ion mode is typically used for the analysis of resolvins and other eicosanoids, as their carboxylic acid moiety is readily deprotonated. Electrospray ionization (ESI) is a common source used for these analyses.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: High Variability in Quantitative Results
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol, especially SPE, is followed precisely for all samples. Automating liquid handling steps can improve reproducibility. |
| Matrix Effects | Use a stable isotope-labeled internal standard for RvE2 to normalize for variations in ionization efficiency. If unavailable, use a structurally similar deuterated standard. |
| LC System Instability | Check for pressure fluctuations, ensure proper mobile phase degassing, and equilibrate the column thoroughly before each run. |
Issue 2: Poor Peak Shape or Splitting
| Potential Cause | Recommended Action |
| Column Overloading | Dilute the sample extract or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Column Degradation | Replace the analytical column and/or guard column. Phospholipids from biological samples can irreversibly bind to and degrade C18 columns. |
| Contamination | Flush the entire LC system, including the injector and sample loop, to remove potential contaminants. |
Logical Troubleshooting Workflow: Low Analyte Signal
The following diagram outlines a step-by-step process for troubleshooting a low or absent signal for this compound.
Caption: Troubleshooting decision tree for low this compound signal.
Experimental Protocols & Method Parameters
Protocol 1: Solid-Phase Extraction (SPE) for RvE2 from Plasma
This protocol is a general guideline for enriching RvE2 and removing interfering substances from a biological matrix like plasma.
-
Internal Standard Spiking: Spike plasma samples with a deuterated internal standard for RvE2 (or a suitable analog like LTB4-d4 or PGE2-d4) to correct for analyte loss during preparation.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of acidified water (e.g., 4% phosphoric acid or 0.1% acetic acid). Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Elution: Elute RvE2 and other lipids with 1 mL of methanol or an appropriate organic solvent mixture.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.
Protocol 2: Quantification of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike the RvE2 standard into the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (containing no RvE2) using your established protocol (e.g., Protocol 1). Spike the RvE2 standard into the final, reconstituted extract at the same concentration as Set A.
-
Set C (Blank Matrix): Extract a blank matrix sample without spiking any standard.
-
-
Analyze: Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
LC-MS/MS Parameters for this compound Analysis
The following tables summarize typical parameters used for the analysis of RvE2 and related specialized pro-resolving mediators (SPMs).
Table 1: Representative LC Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 150 mm, 1.8 µm) | Agilent C18 (4.6 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% acetic acid in Water/ACN/MeOH (95:5:0) | Water with 0.01% acetic acid |
| Mobile Phase B | 0.1% acetic acid in ACN/MeOH (80:15) | Methanol with 0.01% acetic acid |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Gradient | Linear gradient from 21% B to 98% B | Gradient from 55% B to 100% B |
Table 2: RvE2 Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Negative ESI | |
| Precursor Ion (Q1) | m/z 333 | |
| Product Ion 1 (Q3) | m/z 199 | |
| Product Ion 2 (Q3) | m/z 115 |
Visualizations
This compound Biosynthesis Pathway
This diagram illustrates the enzymatic pathway for the generation of Resolvin E1 and E2 from their precursor, eicosapentaenoic acid (EPA).
Caption: Simplified biosynthesis pathway of Resolvin E1 and E2 from EPA.
General Analytical Workflow
This diagram shows the typical experimental workflow for the quantification of this compound from biological samples.
Caption: Standard workflow for this compound analysis by LC-MS/MS.
References
Technical Support Center: Development of More Stable and Potent Resolvin E2 Analogs
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with Resolvin E2 (RvE2) and its more stable and potent analogs. The resources below include troubleshooting guides in a question-and-answer format, comprehensive data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis, handling, and testing of RvE2 and its analogs.
Issue 1: Variability in Bioassay Results
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Question: My in vitro bioassay results with RvE2 are inconsistent. What are the likely causes?
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Answer: The primary suspect for inconsistent results with native RvE2 is its chemical and biological instability.[1][2][3] Due to its polyunsaturated structure, RvE2 is susceptible to degradation. To mitigate this, ensure proper storage at -80°C in an inert solvent and minimize freeze-thaw cycles. For improved consistency, consider using more stable analogs such as the benzene congener o-BZ-RvE2 or cyclopropane (CP)-RvE2 analogs, which were designed to resist degradation.[2][4] General troubleshooting for cell-based assays, such as ensuring consistent cell passage number and proper plating techniques, should also be considered.
Issue 2: Low Potency or Lack of Effect in Experiments
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Question: I'm not observing the expected anti-inflammatory or pro-resolving effects of my RvE2 compound. What should I check?
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Answer: First, verify the integrity of your RvE2 stock solution, as degradation can lead to a loss of potency. It is also crucial to ensure that the experimental model is appropriate and sensitive enough to detect the effects of resolvins. For instance, the timing of administration in an in vivo model like murine peritonitis is critical. Finally, confirm that the receptors for RvE2, such as BLT1 and ChemR23, are expressed in the cell types used in your assays.
Issue 3: Difficulties with Synthesis of RvE2 Analogs
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Question: What are the key chemical reactions used in the synthesis of stable RvE2 analogs?
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Answer: The synthesis of benzene congeners of RvE2, such as o-, m-, and p-BZ-RvE2, has been achieved using a short common route that prominently features two Stille coupling reactions. Another synthetic strategy for RvE2 itself involves Pd0/CuI Sonogashira couplings. These methods allow for the stereocontrolled construction of the complex resolvin structure.
Issue 4: Choosing the Right Analog for My Study
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Question: Which stable RvE2 analog is best suited for in vivo studies?
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Answer: For in vivo experiments where metabolic stability is paramount, o-BZ-RvE2 is an excellent candidate. It has demonstrated high metabolic stability in the presence of human liver microsomes and exhibits potent anti-inflammatory activity, even more so than native RvE2 at very low doses, in murine models of peritonitis. A "benzo-resolvin E2" analog has also been noted for its exceptional potency in the femtomole range in vivo. Cyclopropane-containing analogs (CP-RvE2) are also designed for enhanced stability against autoxidation.
Issue 5: Challenges in Quantifying RvE2 and its Analogs
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Question: I am having trouble with the detection and quantification of RvE2 and its analogs in biological samples using LC-MS/MS. What are some common pitfalls?
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Answer: The analysis of lipid mediators like resolvins can be challenging due to their low endogenous concentrations and the presence of interfering substances in the matrix. Common issues include matrix effects, where other molecules in the sample suppress or enhance the ionization of the analyte, and the co-elution of isomeric compounds. To troubleshoot, ensure optimal sample clean-up using solid-phase extraction, use a high-resolution mass spectrometer, and develop a robust chromatographic method to separate isomers. The use of a stable isotope-labeled internal standard is also crucial for accurate quantification.
Data on Stability and Potency of RvE2 and its Analogs
The following tables summarize the available quantitative data for RvE2 and its more stable and potent analogs.
Table 1: Metabolic Stability of RvE2 and Benzene Congeners
| Compound | Remaining Compound After 6h with Human Liver Microsomes | Reference(s) |
| This compound (RvE2) | < 40% | |
| o-BZ-RvE2 | Almost no decrease | |
| m-BZ-RvE2 | Slight decrease | |
| p-BZ-RvE2 | < 40% |
Table 2: Potency and Receptor Binding of RvE2 and Analogs
| Compound | Assay | Potency/Binding Affinity | Reference(s) |
| This compound (RvE2) | Receptor Binding to Human Neutrophils | Kd = 24.7 ± 10.1 nM | |
| This compound (RvE2) | Inhibition of Neutrophil Infiltration (Murine Peritonitis) | Active at 1-10 nM | |
| This compound (RvE2) | Enhancement of Macrophage Phagocytosis | Effective at nM concentrations | |
| o-BZ-RvE2 | Inhibition of Neutrophil Infiltration (Murine Peritonitis) | More potent than RvE2 at 300 fg dose | |
| Benzo-Resolvin E2 | Reduction of Inflammation (in vivo) | Potency in the femtomole range |
Note: Specific IC50 or EC50 values for many of the analogs in functional assays are not yet widely available in the literature.
Experimental Protocols
This section provides an overview of key experimental methodologies for the evaluation of RvE2 and its analogs.
1. Murine Model of Zymosan-Induced Peritonitis
This in vivo model is commonly used to assess the anti-inflammatory and pro-resolving actions of resolvins.
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Animals: Male FVB mice (6-8 weeks old).
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Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (typically 1 mg/mL in saline).
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Test Compound Administration: The resolvin or analog is typically administered intravenously (i.v.) or i.p. at desired doses (ranging from femtograms to nanograms per mouse) either before or at the peak of inflammation.
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Analysis: At various time points (e.g., 2, 4, 8, 12, 24 hours) post-zymosan injection, euthanize the mice and perform a peritoneal lavage with PBS. The lavage fluid is collected to determine the total leukocyte count and differential counts (neutrophils, macrophages) using a hemocytometer and flow cytometry. Pro-inflammatory cytokines and lipid mediators in the lavage fluid can be quantified by ELISA and LC-MS/MS, respectively.
2. Macrophage Phagocytosis Assay
This in vitro assay measures the ability of resolvins to enhance the phagocytic capacity of macrophages.
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Cells: Human peripheral blood mononuclear cell (PBMC)-derived macrophages or a macrophage cell line.
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Procedure:
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Plate macrophages and allow them to adhere.
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Treat the cells with various concentrations of RvE2 or its analogs for a specified time (e.g., 15 minutes).
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Add opsonized FITC-labeled zymosan particles to the cells and incubate (e.g., for 30 minutes) to allow for phagocytosis.
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Wash the cells to remove non-phagocytosed particles.
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Add trypan blue to quench the fluorescence of extracellularly bound zymosan.
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Measure the intracellular fluorescence using a plate reader or flow cytometer. The increase in fluorescence corresponds to enhanced phagocytosis.
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3. Receptor Binding Assay
This assay determines the binding affinity of a ligand to its receptor.
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Preparation: Isolate membrane fractions from human neutrophils or use a cell line overexpressing the receptor of interest (e.g., BLT1 or ChemR23).
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Ligand: A radiolabeled version of the resolvin (e.g., [3H]RvE2) is required.
-
Procedure:
-
Incubate the membrane preparation with increasing concentrations of the radiolabeled ligand.
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To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of the unlabeled ligand.
-
Separate the bound from free ligand by rapid filtration.
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Quantify the radioactivity on the filters.
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Specific binding is calculated by subtracting non-specific from total binding. The data is then analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
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Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its biological effects by interacting with G-protein coupled receptors (GPCRs), primarily the leukotriene B4 receptor 1 (BLT1) and, to a lesser extent, the chemerin receptor 23 (ChemR23). Its interaction with these receptors initiates downstream signaling cascades that ultimately lead to the resolution of inflammation.
Caption: RvE2 signaling through BLT1 and ChemR23 receptors.
Experimental Workflow for Evaluating Novel RvE2 Analogs
The following diagram illustrates a logical workflow for the development and characterization of new, more stable, and potent this compound analogs.
Caption: Workflow for the development of RvE2 analogs.
References
- 1. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Cyclopropane Congeners of this compound, an Endogenous Proresolving Lipid Mediator, as Its Stable Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Delivery and Bioavailability of Resolvin E2
Welcome to the technical support center for Resolvin E2 (RvE2) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the in vivo application of this potent specialized pro-resolving mediator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key functions?
This compound (RvE2) is an endogenous lipid mediator synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] As a member of the specialized pro-resolving mediators (SPMs) family, its primary role is to actively orchestrate the resolution of inflammation, a process once thought to be passive.[1][4] Key functions of RvE2 include:
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Inhibition of neutrophil infiltration: RvE2 potently stops the recruitment of neutrophils to sites of inflammation.
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Enhancement of phagocytosis: It stimulates macrophages to clear apoptotic cells and cellular debris, a critical step in returning tissue to homeostasis.
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Modulation of cytokine production: RvE2 can regulate the production of inflammatory cytokines.
Q2: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenges in delivering RvE2 in vivo stem from its chemical nature. As a polyunsaturated fatty acid derivative, RvE2 is susceptible to metabolic inactivation and has a short half-life in biological systems. This inherent instability can lead to low bioavailability at the target site of inflammation, potentially diminishing its therapeutic efficacy.
Q3: What are the most promising strategies to enhance the delivery and bioavailability of this compound?
Several strategies are being explored to overcome the delivery challenges of RvE2:
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Liposomal Formulations: Encapsulating RvE2 in liposomes can protect it from rapid degradation, improve its solubility, and facilitate its delivery to immune cells.
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Nanoparticle-Based Delivery: Polymeric nanoparticles can be engineered to carry RvE2, offering advantages such as controlled release, improved pharmacokinetic profiles, and targeted delivery to inflamed tissues.
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Development of Stable Analogs: Synthesizing more stable analogs of RvE2, such as benzo-RvE2, has been shown to increase metabolic stability and enhance potency.
Troubleshooting Guides
Issue 1: Low or Undetectable Levels of this compound in Biological Samples (LC-MS/MS Analysis)
Question: I have administered an RvE2 formulation to my animal model, but I am unable to detect or quantify it in plasma/peritoneal lavage fluid using LC-MS/MS. What could be the issue?
| Potential Cause | Troubleshooting Step |
| Rapid Degradation | Ensure samples are collected on ice and immediately processed with antioxidants (e.g., BHT) and protease inhibitors. Store samples at -80°C until analysis. |
| Poor Extraction Efficiency | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction protocol. Ensure the solvents are appropriate for lipid mediators. |
| Matrix Effects | The sample matrix (e.g., plasma lipids, proteins) can interfere with ionization. Dilute your sample or use a more rigorous cleanup method. Develop a matrix-matched calibration curve. |
| Instrument Sensitivity | Confirm that your LC-MS/MS system is properly tuned and calibrated. Check the cleanliness of the ion source and optics. |
| Incorrect MS/MS Transitions | Verify the precursor and product ion m/z values for RvE2 (e.g., 333 -> 199 and 333 -> 115). |
Issue 2: Lack of Efficacy in an In Vivo Inflammation Model
Question: I have administered my novel RvE2 formulation in a murine peritonitis model, but I am not observing the expected reduction in neutrophil infiltration. What are the possible reasons?
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation | Characterize your delivery system for particle size, encapsulation efficiency, and release kinetics. The formulation may not be releasing RvE2 at the site of inflammation effectively. |
| Inadequate Dosing or Timing | The dose of RvE2 may be too low, or the timing of administration relative to the inflammatory insult may be suboptimal. Conduct a dose-response and time-course study. |
| Route of Administration | The chosen route of administration (e.g., intravenous, intraperitoneal) may not be optimal for your model and formulation. Consider the biodistribution of your delivery system. |
| Instability of the Formulation | Assess the stability of your formulation under storage and physiological conditions. The RvE2 may be degrading before it can exert its effect. |
| Animal Model Variability | Ensure consistency in the age, sex, and strain of the animals used. The inflammatory response can vary between different mouse strains. |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data for different RvE2 delivery strategies to illustrate the potential improvements over free RvE2. Actual values will vary based on the specific formulation, animal model, and analytical methods.
| Delivery Method | Half-life (t½) | Max Concentration (Cmax) | Area Under the Curve (AUC) |
| Free RvE2 (IV) | ~5 min | Low | Low |
| Liposomal RvE2 (IV) | ~1-2 hours | Moderate | Moderate-High |
| Nanoparticle-RvE2 (IV) | ~4-6 hours | High | High |
| Benzo-RvE2 Analog (IV) | ~3-4 hours | High | High |
Experimental Protocols
Protocol 1: Preparation of RvE2-Loaded Liposomes (Thin-Film Hydration Method)
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Lipid Film Formation:
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Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG in a specific molar ratio) and RvE2 in chloroform in a round-bottom flask.
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Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
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Dry the film under a vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration:
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Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
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To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification and Characterization:
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Remove unencapsulated RvE2 by dialysis or size exclusion chromatography.
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Characterize the liposomes for size, polydispersity index (PDI), and encapsulation efficiency.
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Protocol 2: Murine Zymosan-Induced Peritonitis Model
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Acclimatization:
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Acclimatize male FVB mice (6-8 weeks old) for at least one week before the experiment.
-
-
Induction of Peritonitis:
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Induce peritonitis by intraperitoneal (IP) injection of zymosan A (1 mg in 1 mL of sterile saline).
-
-
Administration of RvE2 Formulation:
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At a specified time point (e.g., at the time of zymosan injection or during the resolution phase), administer the RvE2 formulation via the desired route (e.g., intravenous or intraperitoneal). Include a vehicle control group.
-
-
Sample Collection:
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At selected time points (e.g., 4, 12, 24 hours post-zymosan), euthanize the mice.
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Collect peritoneal exudate by lavage with 5 mL of ice-cold PBS.
-
-
Analysis:
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Determine the total leukocyte count in the lavage fluid using a hemocytometer.
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Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytospin preparations stained with a differential stain.
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Use a portion of the lavage fluid for LC-MS/MS analysis to quantify RvE2 and other lipid mediators.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Evaluating RvE2 Formulations
Caption: Workflow for evaluating RvE2 formulations.
References
- 1. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Mitigating off-target effects in Resolvin E2 experiments
Welcome to the technical support center for Resolvin E2 (RvE2). This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving RvE2, with a specific focus on mitigating potential off-target effects and ensuring data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a weaker than expected response to this compound in my cell-based assay. Could this be an off-target effect or another issue?
A1: A weaker than expected response is more likely due to experimental variables than off-target effects, as RvE2 is a potent and specific mediator. Here are several factors to consider:
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Concentration: RvE2 is effective in the low nanomolar range (1-10 nM) for many cell types, including neutrophils and macrophages.[1][2] Higher concentrations do not necessarily lead to a stronger on-target effect and may increase the potential for non-specific interactions.
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Cell Type and Receptor Expression: The response to RvE2 is dependent on the expression of its target receptors on the cell surface. While RvE2's precise receptor is still under investigation, it is known to interact with G-protein coupled receptors (GPCRs) on leukocytes.[1][2] It also acts as an antagonist at the leukotriene B4 receptor (BLT1) and is a weak activator of the ChemR23 receptor compared to Resolvin E1 (RvE1).[1] Verify the expression of these receptors on your cell line or primary cells.
-
Ligand Stability and Handling: this compound is a lipid mediator that can be sensitive to degradation. Ensure it is stored at -80°C in an appropriate solvent, such as ethanol, and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Vehicle Control: RvE2 is typically dissolved in ethanol. Ensure your vehicle control contains the same final concentration of ethanol as your experimental conditions to rule out solvent effects.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of RvE2 for your specific cell type and assay.
-
Confirm Receptor Expression: Use techniques like qPCR or flow cytometry to confirm the expression of relevant receptors (e.g., BLT1, ChemR23) in your experimental system.
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Use a Positive Control: If possible, include a known agonist for the pathway you are studying to ensure your assay is functioning correctly.
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Check for Cytotoxicity: At very high, non-physiological concentrations, any compound can induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to confirm that the concentrations of RvE2 you are using are not toxic to your cells.
Q2: How can I be sure that the effects I am observing are specific to this compound and not due to off-target interactions?
A2: Ensuring the specificity of RvE2's effects is crucial for accurate data interpretation. Here are key strategies to validate your findings:
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Use of a Biologically Inactive Isomer: A key control is to use a stereoisomer of RvE2 that is biologically inactive. For instance, a synthetically altered version that does not bind to the target receptor but has similar physical properties can help differentiate specific from non-specific effects.
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Receptor Antagonism/Knockdown: If a specific receptor for RvE2 is known in your system (e.g., its antagonistic action on BLT1), use a selective antagonist for that receptor to see if the effect of RvE2 is blocked. Alternatively, using siRNA or CRISPR-Cas9 to knock down the expression of the putative receptor should abrogate the response to RvE2.
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Differential Effects Compared to a Related Molecule: Compare the effects of RvE2 with a related resolvin, such as RvE1. Since RvE1 and RvE2 have different potencies on certain receptors (e.g., ChemR23), observing differential responses can provide evidence for receptor-mediated specificity.
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Downstream Signaling Analysis: The on-target effects of RvE2 are mediated through specific intracellular signaling pathways. For example, RvE2's pro-resolving actions involve the modulation of pathways that lead to enhanced phagocytosis and IL-10 production in macrophages. Investigating these downstream signaling events can confirm on-target activity.
Troubleshooting Steps:
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Perform Competition Assays: If a radiolabeled ligand for a suspected off-target receptor is available, perform a competition binding assay to see if RvE2 can displace it.
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Analyze Downstream Markers: Measure known downstream targets of RvE2 signaling, such as changes in cytokine profiles (e.g., increased IL-10) or phosphorylation of specific signaling proteins.
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Consult the Literature: Review published studies to understand the known signaling pathways activated by RvE2 in similar experimental systems.
Q3: I am concerned about the stability of this compound in my experimental media. How can I minimize degradation?
A3: The stability of lipid mediators like RvE2 is a critical factor for reproducible results.
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Storage and Handling: Store the stock solution of RvE2 at -80°C in a tightly sealed vial to prevent oxidation.
-
Experimental Preparation: Prepare working dilutions of RvE2 immediately before use. Avoid storing diluted solutions for extended periods.
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Minimize Exposure to Light and Air: Protect solutions containing RvE2 from direct light and minimize their exposure to air to reduce the risk of degradation.
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Serum in Media: Components in serum can potentially bind to or metabolize lipid mediators. If your experiment allows, consider reducing the serum concentration or using serum-free media during the treatment period. However, be aware that this can also affect cell health.
Quantitative Data Summary
Table 1: Receptor Binding and Effective Concentrations of this compound
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | 24.7 ± 10.1 nM | Human Neutrophils | |
| Effective Concentration Range (in vitro) | 1 - 10 nM | Human Neutrophils and Macrophages | |
| Receptor Interaction | Antagonist | Leukotriene B4 Receptor (BLT1) | |
| Receptor Interaction | Weak Agonist | ChemR23 |
Key Experimental Protocols
Protocol 1: In Vitro Macrophage Phagocytosis Assay
This protocol is adapted from studies demonstrating the pro-resolving effects of this compound.
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.
-
Treatment: Treat macrophages with varying concentrations of RvE2 (e.g., 0.1, 1, 10 nM) or vehicle control (ethanol) for 15 minutes at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled zymosan particles to the macrophage cultures and incubate for 30 minutes at 37°C.
-
Quenching and Washing: Quench extracellular fluorescence with trypan blue and wash the cells to remove non-phagocytosed particles.
-
Analysis: Analyze the uptake of fluorescent particles by macrophages using flow cytometry or fluorescence microscopy.
Protocol 2: Neutrophil Chemotaxis Assay
This protocol is based on methods used to assess the anti-inflammatory properties of this compound.
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood.
-
Chemotaxis Setup: Use a Boyden chamber or a similar microfluidic device with a chemoattractant (e.g., IL-8 or LTB4) in the lower chamber.
-
Treatment: Add neutrophils to the upper chamber and treat with different concentrations of RvE2 or vehicle control.
-
Incubation: Incubate the chamber at 37°C to allow neutrophil migration towards the chemoattractant.
-
Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber by cell counting or using a plate reader for labeled cells.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for validating the on-target effects of this compound.
Caption: Troubleshooting logic for unexpected this compound experimental outcomes.
References
Validation & Comparative
Resolvin E2 vs. Resolvin E1: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammatory resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, orchestrating the return to tissue homeostasis. Among these, the E-series resolvins, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), have garnered significant attention for their potent anti-inflammatory and pro-resolving actions. This guide provides a detailed comparison of the bioactivities of two prominent members of this family: Resolvin E1 (RvE1) and Resolvin E2 (RvE2).
At a Glance: Key Bioactive Differences
| Feature | This compound (RvE2) | Resolvin E1 (RvE1) |
| Primary Precursor | Eicosapentaenoic Acid (EPA) | Eicosapentaenoic Acid (EPA) |
| Key Receptors | G-protein coupled receptors (GPCRs), including ChemR23 (partial agonist) and BLT1 (antagonist)[1] | ChemR23 (agonist), BLT1 (partial agonist/antagonist)[2][3][4] |
| Neutrophil Chemotaxis | Inhibits neutrophil infiltration[5] | Potently inhibits neutrophil transendothelial migration and infiltration |
| Macrophage Phagocytosis | Enhances macrophage phagocytosis | Stimulates macrophage phagocytosis of apoptotic cells and zymosan |
| Cytokine Regulation | Increases anti-inflammatory IL-10 production by macrophages | Reduces pro-inflammatory cytokines (e.g., IL-12, TNF-α) |
| Receptor Binding Affinity | Binds to neutrophil GPCRs (Kd 24.7 ± 10.1 nM for radiolabeled RvE2) | Binds to ChemR23 and with lower affinity to BLT1 (Kd of 48.3 nM for [3H]RvE1 on human PMN) |
In-Depth Bioactivity Comparison
Resolvin E1 and E2, while structurally similar, exhibit distinct nuances in their biological activities. Both are potent regulators of the inflammatory response, contributing to its timely resolution and preventing chronic inflammation.
Anti-inflammatory and Pro-resolving Actions
Both RvE1 and RvE2 demonstrate potent anti-inflammatory and pro-resolving properties. They are effective in limiting the infiltration of neutrophils, a key event in the initiation of inflammation. Furthermore, both molecules actively promote the resolution phase by enhancing the phagocytic activity of macrophages, which are responsible for clearing apoptotic cells and cellular debris.
A key distinction lies in their receptor interactions and subsequent signaling. RvE1 is a well-established agonist for the ChemR23 receptor and also interacts with the BLT1 receptor, where it can act as a partial agonist or antagonist to the pro-inflammatory leukotriene B4 (LTB4). RvE2 also interacts with leukocyte G-protein coupled receptors, and has been shown to be a partial activator of the CMKLR1 (ChemR23) receptor. Both RvE1 and RvE2 can inhibit the leukotriene B4 receptor 1 (BLT1).
In a direct comparison using a β-arrestin system, both RvE1 and RvE2 were shown to activate ChemR23 and antagonize the BLT1 receptor. In terms of their effect on neutrophil function, both RvE1 and RvE2 at a concentration of 10 nM were shown to induce a rapid rounding of neutrophils that were migrating in response to an IL-8 gradient, effectively halting their movement.
Quantitative Comparison of Bioactivities
Direct, side-by-side quantitative comparisons of the potency of RvE1 and RvE2 are limited in the literature. However, available data provide insights into their effective concentrations.
| Bioactivity | This compound (RvE2) | Resolvin E1 (RvE1) | Reference |
| Inhibition of Neutrophil Chemotaxis | Effective at 1-10 nM | Effective at 0.1-100 nM | |
| Enhancement of Macrophage Phagocytosis | Effective at 1-100 nM | Effective at 0.1-100 nM | |
| Receptor Activation (ChemR23) | Partial Agonist | Agonist | |
| Receptor Antagonism (BLT1) | Antagonist | Partial Agonist/Antagonist |
Signaling Pathways
The signaling cascades initiated by RvE1 and RvE2 are crucial to their pro-resolving functions.
Resolvin E1 Signaling Pathway
Caption: Resolvin E1 Signaling Cascade.
Resolvin E1 primarily signals through the ChemR23 receptor, a G-protein coupled receptor. This interaction can lead to the activation of downstream pathways such as the PI3K/Akt and ERK pathways, ultimately resulting in the inhibition of the pro-inflammatory transcription factor NF-κB and enhancement of macrophage phagocytic capacity. RvE1's interaction with the BLT1 receptor serves to dampen the pro-inflammatory signals mediated by leukotriene B4.
This compound Signaling Pathway
Caption: this compound Signaling Cascade.
The signaling pathways for this compound are less defined than those for RvE1. It is known to act through leukocyte G-protein coupled receptors. Similar to RvE1, RvE2 antagonizes the BLT1 receptor, contributing to its anti-inflammatory effects. Its binding to other GPCRs initiates intracellular signaling that leads to the observed pro-resolving actions, including the enhancement of macrophage phagocytosis and IL-10 production.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the ability of neutrophils to migrate towards a chemoattractant, and the inhibitory effect of compounds like resolvins.
References
Resolvin E2 Demonstrates Potent Anti-Inflammatory Effects, Rivaling Dexamethasone in Preclinical Models
For Immediate Release
[City, State] – November 29, 2025 – A comprehensive analysis of preclinical data reveals that Resolvin E2 (RvE2), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), exhibits potent anti-inflammatory properties comparable to the widely used corticosteroid, dexamethasone. This comparison, based on in vivo and in vitro studies, highlights the potential of RvE2 as a therapeutic candidate for inflammatory diseases, offering a distinct mechanism of action focused on the resolution of inflammation.
This guide provides a detailed comparison of the anti-inflammatory potency of this compound and dexamethasone, presenting key experimental data, detailed methodologies, and an overview of their respective signaling pathways to inform researchers, scientists, and drug development professionals.
Comparative Efficacy in Preclinical Models
A pivotal study directly comparing this compound and dexamethasone in a murine model of zymosan-induced peritonitis provides quantitative insights into their relative potencies in vivo. Zymosan, a yeast cell wall component, induces a robust inflammatory response characterized by the infiltration of neutrophils (polymorphonuclear leukocytes, PMNs) into the peritoneal cavity.
In this model, both RvE2 and dexamethasone demonstrated a potent, dose-dependent inhibition of neutrophil infiltration. Notably, RvE2 administered at a dose of 1 µg per mouse showed a comparable and potent reduction in PMN infiltration to dexamethasone administered at 10 µg per mouse[1]. This suggests that on a weight basis, RvE2 may be more potent in this specific model of acute inflammation.
| Compound | Dose (per mouse) | Outcome | Reference |
| This compound | 1 µg | Potent inhibition of neutrophil infiltration | [1] |
| Dexamethasone | 10 µg | Potent inhibition of neutrophil infiltration | [1] |
While direct comparative data on the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 is not yet available in the public domain, the distinct mechanisms of action of RvE2 and dexamethasone suggest different approaches to dampening inflammation. Dexamethasone is well-documented to suppress the production of these cytokines[2][3], whereas RvE2 has been shown to enhance the production of the anti-inflammatory cytokine IL-10.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct signaling pathways.
This compound: Actively Promoting Resolution
This compound is part of a family of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation, a process once thought to be passive. Its mechanism involves:
-
Receptor-Mediated Signaling: RvE2 binds to G-protein coupled receptors (GPCRs) on the surface of immune cells, such as ChemR23 and BLT1. It has a specific binding affinity for neutrophils with a dissociation constant (Kd) of 24.7 ± 10.1 nM.
-
Inhibition of Neutrophil Infiltration: By acting on these receptors, RvE2 can halt the migration of neutrophils to the site of inflammation.
-
Enhancement of Phagocytosis: RvE2 promotes the clearance of apoptotic cells and debris by macrophages, a critical step in resolving inflammation and preventing chronic inflammation.
-
Modulation of Cytokine Production: RvE2 has been shown to increase the production of the anti-inflammatory cytokine IL-10 by macrophages.
Dexamethasone: Broad-Spectrum Immunosuppression
Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects through a well-established mechanism:
-
Glucocorticoid Receptor Activation: Dexamethasone diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.
-
Genomic Actions: The activated GR-dexamethasone complex translocates to the nucleus where it:
-
Transactivates the expression of anti-inflammatory genes, such as annexin-1 and dual-specificity phosphatase 1 (DUSP1). Annexin-1 inhibits leukocyte migration, while DUSP1 deactivates pro-inflammatory signaling pathways.
-
Transrepresses the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to a broad suppression of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
-
Visualizing the Signaling Pathways
To illustrate the distinct mechanisms of this compound and dexamethasone, the following diagrams depict their primary signaling pathways.
Caption: this compound signaling pathway.
Caption: Dexamethasone signaling pathway.
Experimental Protocols
The following are summaries of the experimental protocols used in the studies cited, providing a basis for the replication and further investigation of the anti-inflammatory properties of this compound and dexamethasone.
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the acute inflammatory response and the efficacy of anti-inflammatory agents in reducing leukocyte infiltration.
-
Animal Model: Typically, male FVB or C57BL/6 mice are used.
-
Induction of Peritonitis: Zymosan A from Saccharomyces cerevisiae is suspended in sterile saline and administered via intraperitoneal (i.p.) injection (e.g., 1 mg/mL, 1 mL per mouse).
-
Test Compound Administration: this compound, dexamethasone, or vehicle control is administered, often intravenously (i.v.) or intraperitoneally (i.p.), at a specified time before or after the zymosan challenge.
-
Sample Collection: At a predetermined time point (e.g., 2-4 hours post-zymosan injection), mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA to collect the peritoneal lavage fluid.
-
Leukocyte Analysis: The total number of leukocytes in the lavage fluid is determined using a hemocytometer. Differential cell counts, particularly for neutrophils, are performed on cytospin preparations stained with Wright-Giemsa or by flow cytometry using specific cell surface markers.
Caption: Zymosan-induced peritonitis workflow.
Macrophage Phagocytosis Assay
This in vitro assay measures the ability of macrophages to engulf particles, a key function in the resolution of inflammation that can be modulated by compounds like this compound.
-
Cell Culture: Human peripheral blood mononuclear cell (PBMC)-derived macrophages or macrophage-like cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Macrophages are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes).
-
Phagocytosis Induction: Fluorescently labeled particles, such as opsonized zymosan or apoptotic neutrophils, are added to the macrophage cultures and incubated for a set period (e.g., 30-60 minutes) to allow for phagocytosis.
-
Quenching and Washing: Extracellular fluorescence is quenched (e.g., with trypan blue), and non-phagocytosed particles are removed by washing.
-
Quantification: The amount of phagocytosed material is quantified by measuring the intracellular fluorescence using a plate reader or by flow cytometry.
Cytokine Measurement by ELISA
This assay is used to quantify the levels of specific cytokines in cell culture supernatants or biological fluids.
-
Sample Preparation: Cell culture supernatants from stimulated cells (e.g., LPS-stimulated macrophages) treated with or without the test compound (dexamethasone or RvE2) are collected.
-
ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-10) are used according to the manufacturer's instructions. This typically involves coating a microplate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: The optical density is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to a standard curve. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve for inhibitory compounds.
Conclusion
The available preclinical evidence strongly suggests that this compound is a potent anti-inflammatory mediator with an efficacy in reducing neutrophil infiltration that is comparable to, and potentially greater than, dexamethasone on a weight-for-weight basis in certain models. Their distinct mechanisms of action—RvE2 promoting active resolution and dexamethasone inducing broad immunosuppression—offer different therapeutic strategies for managing inflammatory conditions. Further head-to-head studies are warranted to fully elucidate the comparative potency of these two compounds in modulating a wider range of inflammatory responses, including cytokine production, which will be crucial for guiding future drug development efforts in the field of inflammatory diseases.
References
- 1. Understanding Resolvin Signaling Pathways to Improve Oral Health [mdpi.com]
- 2. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of IL-6-mediated immunoglobulin secretion by dexamethasone and suramin in human lymphoid and myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Resolving Function of Resolvin E2 In Vitro: A Comparative Guide
This guide provides a comparative analysis of Resolvin E2 (RvE2), a specialized pro-resolving mediator (SPM) derived from eicosapentaenoic acid (EPA), and its role in the active resolution of inflammation. For researchers, scientists, and drug development professionals, this document outlines key in vitro assays to validate the pro-resolving functions of RvE2, presenting its performance in comparison to other alternatives with supporting experimental data.
Introduction to this compound and the Resolution of Inflammation
Acute inflammation is a protective response to infection or tissue injury. However, its failure to resolve can lead to chronic inflammatory diseases. The resolution of inflammation is an active process orchestrated by SPMs, including resolvins.[1][2] this compound (RvE2) is an E-series resolvin that has demonstrated potent leukocyte-directed actions, contributing to the cessation of neutrophil infiltration and promoting the clearance of cellular debris, key hallmarks of inflammation resolution.[1][3]
Comparative Analysis of Pro-Resolving Functions
The pro-resolving capacity of RvE2 is typically assessed through a series of in vitro assays that measure its impact on key cellular events in inflammation resolution. This section compares the efficacy of RvE2, often alongside its better-known counterpart Resolvin E1 (RvE1), in these critical assays.
Inhibition of Neutrophil Chemotaxis
A primary function of pro-resolving mediators is to halt the recruitment of neutrophils to the site of inflammation. In vitro, this is modeled by measuring the ability of the mediator to inhibit neutrophil migration towards a chemoattractant, such as interleukin-8 (IL-8) or leukotriene B4 (LTB4).
Experimental Data Summary:
| Mediator | Concentration | Assay Type | Chemoattractant | Inhibition of Chemotaxis | Reference |
| This compound | 10 nM | Single-cell tracking | IL-8 | Potent inhibition of neutrophil displacement | [1] |
| Resolvin E1 | 10 nM | Single-cell tracking | IL-8 | Similar potent inhibition to RvE2 | |
| This compound | 30 nM | Actin polymerization | LTB4 | Reduction in LTB4-mediated actin polymerization |
RvE2 effectively stops neutrophil chemotaxis, causing neutrophils that are polarized and migrating along an IL-8 gradient to rapidly become rounded and cease movement. This effect is comparable to that of RvE1. The underlying mechanism involves the regulation of actin polymerization, a critical process for cell motility.
Enhancement of Macrophage Phagocytosis (Efferocytosis)
The clearance of apoptotic neutrophils and cellular debris by macrophages, a process known as efferocytosis, is a cornerstone of inflammation resolution. Pro-resolving mediators enhance this process, preventing the release of pro-inflammatory contents from dying cells.
Experimental Data Summary:
| Mediator | Concentration | Assay Type | Target | Enhancement of Phagocytosis | Reference |
| This compound | 0.1 - 10 nM | Macrophage phagocytosis | Zymosan particles | Dose-dependent increase | |
| Resolvin E1 | Not specified | Macrophage phagocytosis | Apoptotic PMNs | Stimulates non-phlogistic phagocytosis |
RvE2 significantly enhances the phagocytic capacity of human macrophages in a dose-dependent manner. This action is characteristic of SPMs and is crucial for a non-inflammatory clearance of apoptotic cells.
Modulation of Cytokine Production
Pro-resolving mediators also actively modulate the cytokine environment, promoting a switch from a pro-inflammatory to an anti-inflammatory state. This is often assessed by measuring the production of anti-inflammatory cytokines, such as IL-10, by macrophages.
Experimental Data Summary:
| Mediator | Concentration | Cell Type | Stimulus | Effect on IL-10 Production | Reference |
| This compound | 1 - 100 nM | Human Macrophages | LPS | Dose-dependent increase |
Treatment of human macrophages with RvE2 leads to a significant, dose-dependent increase in the production of the anti-inflammatory cytokine IL-10, even in the presence of a pro-inflammatory stimulus like lipopolysaccharide (LPS).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neutrophil Chemotaxis Assay (Single-Cell Tracking)
Objective: To assess the effect of this compound on human neutrophil chemotaxis in response to an IL-8 gradient.
Materials:
-
Isolated human peripheral blood neutrophils
-
This compound (10 nM)
-
Resolvin E1 (10 nM)
-
Interleukin-8 (IL-8)
-
Chemotaxis chamber (e.g., µ-Slide Chemotaxis, Ibidi)
-
Time-lapse microscopy system
Protocol:
-
Isolate human neutrophils from healthy donors using standard density gradient centrifugation.
-
Resuspend neutrophils in an appropriate buffer.
-
Set up a stable gradient of IL-8 in the chemotaxis chamber according to the manufacturer's instructions.
-
Add the neutrophil suspension to the chamber and allow them to adhere.
-
Record the migration of neutrophils towards the IL-8 gradient using time-lapse microscopy for 15 minutes.
-
At the 15-minute mark, add this compound (10 nM), Resolvin E1 (10 nM), or vehicle control to the chamber.
-
Continue to record cell migration for an additional period (e.g., 15-30 minutes).
-
Analyze the cell tracks to determine the displacement and velocity of the neutrophils before and after the addition of the resolvins.
Macrophage Phagocytosis Assay
Objective: To quantify the effect of this compound on the phagocytic capacity of human macrophages.
Materials:
-
Human monocyte-derived macrophages (MDMs)
-
This compound (0.1, 1, 10 nM)
-
FITC-labeled opsonized zymosan particles
-
Trypan blue
-
Fluorometer or fluorescence microscope
Protocol:
-
Culture human MDMs in appropriate well plates.
-
Treat the macrophages with varying concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Add FITC-labeled opsonized zymosan particles to the wells and incubate for 30 minutes.
-
Wash the wells to remove non-phagocytosed particles.
-
Add trypan blue to quench the fluorescence of any remaining extracellular particles.
-
Quantify the phagocytosed particles by measuring the fluorescence intensity using a fluorometer or by counting fluorescent cells under a microscope.
-
Express the results as a percentage enhancement of phagocytosis over the vehicle-treated control.
Cytokine Production Assay
Objective: To measure the effect of this compound on the production of the anti-inflammatory cytokine IL-10 by human macrophages.
Materials:
-
Human monocyte-derived macrophages (MDMs)
-
This compound (1, 10, 100 nM)
-
Lipopolysaccharide (LPS)
-
IL-10 ELISA kit
Protocol:
-
Culture human MDMs in well plates.
-
Incubate the macrophages with different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-10 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
This compound exerts its pro-resolving effects by interacting with specific G-protein coupled receptors (GPCRs) on the surface of immune cells. While the receptors for RvE2 are not as fully characterized as those for RvE1, evidence suggests potential interactions with receptors like ChemR23 and BLT1.
Caption: Proposed signaling pathway for this compound.
The binding of RvE2 to its receptor initiates intracellular signaling cascades that ultimately lead to the observed pro-resolving cellular responses. These include the inhibition of pathways driving neutrophil migration and the activation of pathways that promote phagocytosis and anti-inflammatory cytokine production.
Experimental Workflow for In Vitro Validation
The following diagram illustrates a typical workflow for the in vitro validation of this compound's pro-resolving functions.
Caption: A typical workflow for in vitro validation of RvE2.
This structured approach ensures a comprehensive evaluation of the compound's biological activity, from initial cell-based assays to a conclusive validation of its pro-resolving properties.
Conclusion
The in vitro evidence strongly supports the pro-resolving function of this compound. It effectively curtails key aspects of the inflammatory response, including neutrophil infiltration, and promotes the active phase of resolution by enhancing macrophage-mediated clearance of cellular debris and fostering an anti-inflammatory cytokine environment. Its potency is comparable to other E-series resolvins, highlighting its potential as a therapeutic agent for inflammatory diseases. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and validation of RvE2 and other novel pro-resolving mediators.
References
Assessing Resolvin E2 Activity In Vivo: A Comparative Guide to Biomarker Identification
For Researchers, Scientists, and Drug Development Professionals
Resolvin E2 (RvE2), an endogenous lipid mediator derived from eicosapentaenoic acid (EPA), is a key player in the resolution of inflammation. Its potent pro-resolving and anti-inflammatory actions make it a promising therapeutic target. For researchers and drug development professionals, accurately assessing the in vivo activity of RvE2 is crucial. This guide provides a comparative overview of key biomarkers and methodologies to evaluate the bioactivity of RvE2, supported by experimental data.
Comparison of Key Biomarkers for RvE2 Activity
The activity of this compound in vivo can be assessed through direct measurement of the molecule and its precursor, or by quantifying its downstream biological effects. The choice of biomarker will depend on the specific research question, available resources, and the biological matrix being studied.
| Biomarker Category | Specific Biomarker | Method of Measurement | Sample Type | Key Advantages | Key Considerations |
| Direct Measurement | This compound (RvE2) | LC-MS/MS-based Metabololipidomics | Plasma, Peritoneal Exudate, Tissue Homogenates | High specificity and sensitivity for direct quantification. | Requires specialized equipment and expertise. |
| 18-HEPE (precursor) | LC-MS/MS-based Metabololipidomics | Plasma, Peritoneal Exudate, Tissue Homogenates | Can indicate the potential for RvE2 biosynthesis.[1][2] | Levels may not directly correlate with active RvE2. | |
| Cellular Responses | Neutrophil Chemotaxis | Microfluidic Chamber Assays, Boyden Chamber Assays | Isolated Neutrophils | Directly measures a key anti-inflammatory function of RvE2.[1][3] | In vitro assay that may not fully recapitulate in vivo complexity. |
| Macrophage Phagocytosis | Flow Cytometry, Microscopy-based assays | Isolated Macrophages | Quantifies a critical pro-resolving function of RvE2.[1] | Requires isolation and culture of primary cells. | |
| Interleukin-10 (IL-10) Production | ELISA, Luminex Assays | Macrophage Culture Supernatants, Plasma | Measures a key anti-inflammatory cytokine induced by RvE2. | IL-10 can be induced by other stimuli. | |
| Cell Surface Markers | CD18 (Integrin β2) Expression | Flow Cytometry | Whole Blood, Isolated Leukocytes | Provides a rapid assessment of RvE2's effect on leukocyte adhesion. | Changes in CD18 expression can be transient. |
| Receptor Activity | ChemR23 Activation | β-arrestin recruitment assays, Calcium mobilization assays | Recombinant cell lines overexpressing ChemR23 | Directly assesses receptor engagement and activation. | Requires specialized cell-based assays. |
| BLT1 Antagonism | Competitive binding assays, Functional assays measuring LTB4-induced responses | Recombinant cell lines overexpressing BLT1 | Measures the ability of RvE2 to block pro-inflammatory signaling. | Indirect measure of RvE2's pro-resolving activity. |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of RvE2 action and the experimental approaches to assess its activity, the following diagrams illustrate key pathways and workflows.
This compound biosynthesis and its key cellular actions.
Experimental workflow for assessing RvE2 activity.
Detailed Experimental Protocols
Lipid Mediator Metabololipidomics using LC-MS/MS
This method is the gold standard for the direct identification and quantification of RvE2 and its precursor, 18-HEPE, in biological samples.
-
Sample Preparation:
-
Collect biological samples (e.g., plasma, peritoneal lavage fluid) and immediately add two volumes of cold methanol containing deuterated internal standards (e.g., d5-RvD2, d8-5-HETE) to stop enzymatic activity and facilitate protein precipitation.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to pellet proteins.
-
Acidify the supernatant to pH 3.5 with 1M HCl.
-
Perform solid-phase extraction using a C18 column. Wash the column with water and hexane, then elute the lipid mediators with methyl formate.
-
Evaporate the methyl formate under a stream of nitrogen and reconstitute the sample in a methanol/water mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer).
-
Separate the lipid mediators using a C18 reverse-phase column with a gradient of methanol and water containing 0.01% formic acid.
-
Perform tandem mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) for targeted lipid mediators. For RvE2, signature ion pairs of m/z 333 -> 199 and 333 -> 115 are monitored.
-
Quantify the amount of RvE2 and 18-HEPE by comparing the peak area to that of the deuterated internal standard.
-
Macrophage Phagocytosis Assay
This assay measures the ability of RvE2 to enhance the phagocytic capacity of macrophages, a key pro-resolving function.
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors by Ficoll-Paque density gradient centrifugation.
-
Culture the PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum and M-CSF for 7 days to differentiate them into macrophages.
-
-
Phagocytosis Assay:
-
Pre-incubate the differentiated macrophages with varying concentrations of RvE2 (e.g., 0.1-100 nM) or vehicle for 15 minutes at 37°C.
-
Add fluorescently labeled zymosan particles (opsonized with human serum) to the macrophages and incubate for 30-60 minutes at 37°C.
-
Wash the cells with cold PBS to remove non-phagocytosed particles.
-
Quench the fluorescence of any remaining extracellular particles with trypan blue.
-
Analyze the percentage of macrophages that have phagocytosed particles and the mean fluorescence intensity using a flow cytometer or fluorescence microscope.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of RvE2 to inhibit neutrophil migration towards a chemoattractant, a key anti-inflammatory action.
-
Cell Preparation:
-
Isolate human neutrophils from the whole blood of healthy donors using density gradient centrifugation.
-
-
Chemotaxis Assay (using a microfluidic device):
-
Load the isolated neutrophils into a microfluidic chamber that allows for the establishment of a stable chemoattractant gradient.
-
Establish a gradient of a known chemoattractant, such as Interleukin-8 (IL-8) or Leukotriene B4 (LTB4).
-
Introduce RvE2 or vehicle into the chamber and monitor neutrophil migration using time-lapse microscopy.
-
Analyze the migration speed and directionality of the neutrophils to determine the inhibitory effect of RvE2 on chemotaxis.
-
Measurement of IL-10 Production by Macrophages
This protocol details how to measure the anti-inflammatory cytokine IL-10 produced by macrophages in response to RvE2.
-
Cell Preparation:
-
Differentiate human PBMCs into macrophages as described in the phagocytosis assay protocol.
-
-
Cytokine Production Assay:
-
Incubate the macrophages with different concentrations of RvE2 (e.g., 0.1-100 nM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Collect the cell culture supernatants after 24 hours.
-
Measure the concentration of IL-10 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
By employing these methodologies, researchers can gain valuable insights into the in vivo activity of this compound, facilitating the development of novel therapeutics that harness the power of inflammation resolution.
References
Resolvin E2 vs. Lipoxin A4: A Comparative Guide to their Pro-Resolving Effects
In the intricate landscape of inflammation resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, actively orchestrating the return to tissue homeostasis. Among these, Resolvin E2 (RvE2) and Lipoxin A4 (LpA4) are prominent members, derived from omega-3 and omega-6 polyunsaturated fatty acids, respectively. This guide provides a detailed, objective comparison of their pro-resolving effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these potent molecules.
Signaling Pathways: Distinct Mechanisms of Action
While both RvE2 and LpA4 promote the resolution of inflammation, they exert their effects through distinct signaling pathways, engaging different G-protein coupled receptors (GPCRs) to modulate downstream cellular responses.
This compound (RvE2) Signaling:
This compound, derived from eicosapentaenoic acid (EPA), primarily signals through the ChemR23 receptor, also known as ERV1.[1][2] Activation of this receptor by RvE2 initiates a cascade of intracellular events that collectively dampen inflammatory responses and promote resolution. Key actions include the inhibition of neutrophil chemotaxis and the enhancement of macrophage phagocytosis.[3][4] RvE2 has also been shown to antagonize the pro-inflammatory leukotriene B4 receptor, BLT1, further contributing to its anti-inflammatory profile.[1]
Lipoxin A4 (LpA4) Signaling:
Lipoxin A4, an arachidonic acid metabolite, exerts its pro-resolving functions primarily through the formyl peptide receptor 2 (FPR2), also known as ALX. This receptor is expressed on various immune cells, including neutrophils and macrophages. Engagement of ALX/FPR2 by LpA4 triggers multiple downstream pathways, including the inhibition of NF-κB and PI3K/Akt signaling, leading to a reduction in the production of pro-inflammatory cytokines and chemokines. Furthermore, LpA4 signaling through ALX/FPR2 can activate the Nrf2/HO-1 pathway, which has antioxidant and anti-inflammatory effects. LpA4 also promotes the clearance of apoptotic neutrophils by macrophages, a critical step in the resolution of inflammation.
Quantitative Comparison of Pro-Resolving Effects
The following tables summarize quantitative data from various studies, providing a direct comparison of the efficacy of RvE2 and LpA4 in key pro-resolving functions.
Table 1: Effects on Neutrophil Infiltration
| Mediator | Model | Dose | Outcome | Quantitative Effect | Reference |
| This compound | Murine Zymosan-induced Peritonitis | 100 ng/mouse | Reduction in neutrophil count | ~50% reduction at 12h | |
| Lipoxin A4 | Rat Subarachnoid Hemorrhage | 1.0 nmol | Reduction in MPO-positive cells | Significant reduction vs. vehicle | |
| Lipoxin A4 | Murine TiO2-induced Arthritis | 10 ng/animal | Reduction in leukocyte recruitment | Significant reduction vs. vehicle |
Table 2: Effects on Macrophage Phagocytosis (Efferocytosis)
| Mediator | Assay | Concentration | Outcome | Quantitative Effect | Reference |
| This compound | Human macrophage phagocytosis of zymosan | 10 nM | Enhanced phagocytosis | ~40% enhancement over vehicle | |
| Lipoxin A4 | Macrophage uptake of apoptotic neutrophils | 0.01 nM - 10 µM | Enhanced phagocytosis | Potent agonist activity |
Table 3: Modulation of Cytokine Production
| Mediator | Model/Cell Type | Dose/Concentration | Pro-inflammatory Cytokine(s) | Effect | Anti-inflammatory Cytokine | Effect | Reference |
| This compound | LPS-stimulated human macrophages | 100 nM | - | - | IL-10 | ~2-fold increase | |
| Lipoxin A4 | Murine Experimental Autoimmune Myocarditis | 50 µg/kg/day | TNF-α, IL-6 | Significant decrease | IL-4, IL-10 | Significant increase | |
| Lipoxin A4 | A. fumigatus-stimulated HCECs | Not specified | TNF-α, IL-1β, IL-6 | Decreased mRNA and protein expression | - | - | |
| Lipoxin A4 | Murine TiO2-induced Arthritis | 10 ng/animal | TNF-α, IL-1β, IL-6 | Significant reduction | IL-10 | - |
Experimental Protocols
The data presented above were generated using various established in vivo and in vitro models of inflammation. Below are detailed methodologies for representative experiments.
1. Murine Zymosan-Induced Peritonitis
This model is widely used to study acute inflammation and its resolution.
-
Animal Model: Male FVB mice (6-8 weeks old) are typically used.
-
Induction of Peritonitis: Inflammation is initiated by an intraperitoneal injection of zymosan A (1 mg in 1 mL saline).
-
Treatment: this compound or Lipoxin A4 is administered, often via intravenous or intraperitoneal injection, at various time points before or after zymosan challenge.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 12, 24, 72 hours), mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS).
-
Analysis:
-
Cell Counts: The total number of leukocytes in the peritoneal lavage is determined, and differential cell counts (neutrophils, macrophages) are performed using microscopy or flow cytometry.
-
Lipid Mediator Profiling: Lavage fluid is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of RvE2, LpA4, and other lipid mediators.
-
Cytokine Analysis: Cytokine levels in the lavage fluid are measured using ELISA or multiplex assays.
-
2. Human Macrophage Phagocytosis Assay
This in vitro assay assesses the ability of macrophages to engulf apoptotic cells or particles, a key function in resolution.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and differentiated into macrophages.
-
Treatment: Macrophages are pre-incubated with various concentrations of RvE2, LpA4, or vehicle for a specified time (e.g., 15 minutes).
-
Phagocytosis Induction: Fluorescently labeled zymosan particles or apoptotic human neutrophils are added to the macrophage cultures and incubated (e.g., 30 minutes).
-
Quenching and Washing: Extracellular fluorescence is quenched (e.g., with trypan blue), and non-phagocytosed particles are washed away.
-
Analysis: The percentage of macrophages that have phagocytosed particles and the number of particles per macrophage are quantified using fluorescence microscopy or flow cytometry.
Summary and Conclusion
This compound and Lipoxin A4 are both potent pro-resolving mediators with significant therapeutic potential. While they share the common goals of limiting neutrophil infiltration, enhancing macrophage efferocytosis, and suppressing pro-inflammatory cytokine production, they achieve these through distinct receptor-mediated signaling pathways. The quantitative data available suggests that both molecules are effective in the nanomolar range, highlighting their potency.
The choice between targeting the RvE2 or LpA4 pathway for therapeutic intervention may depend on the specific inflammatory context, the predominant immune cell types involved, and the desired downstream effects. Further head-to-head comparative studies in various disease models will be crucial to fully elucidate the nuanced differences in their pro-resolving activities and to guide the development of novel resolution-based therapies. This guide provides a foundational comparison to aid researchers in navigating the exciting and rapidly evolving field of resolution pharmacology.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Resolvin E2: A Head-to-Head Comparison with Other Specialized Pro-Resolving Mediators
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Resolvin E2 in the resolution of inflammation.
The resolution of inflammation, once viewed as a passive process, is now understood to be an active, coordinated biological process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). These molecules are critical for returning tissues to homeostasis following injury or infection. Among them, this compound (RvE2), an E-series resolvin derived from eicosapentaenoic acid (EPA), has emerged as a potent regulator of this process. This guide provides a detailed head-to-head comparison of RvE2 with other major SPMs, including D-series resolvins, protectins, and maresins, supported by experimental data to inform research and therapeutic development.
Performance Comparison of Specialized Pro-Resolving Mediators
Specialized pro-resolving mediators display distinct potencies and actions in key cellular events that drive the resolution of inflammation. The following tables summarize the available quantitative data on the effects of RvE2 and other SPMs on neutrophil migration, macrophage phagocytosis, and cytokine production.
Table 1: Comparative Efficacy on Neutrophil Migration
| Mediator | Concentration | Assay Type | Effect | Citation |
| This compound (RvE2) | 10 nM | Human Neutrophil Chemotaxis | 94.9% decrease in chemotactic velocity towards IL-8 | [1] |
| Resolvin E1 (RvE1) | 10 nM | Human Neutrophil Chemotaxis | 76.1% decrease in chemotactic velocity towards IL-8 | [1] |
| Resolvin E1 (RvE1) | 2000 nM | dHL-60 Neutrophil Migration | ~80% inhibition of migration towards fMLP | [2] |
| Resolvin D1 (RvD1) | 500-2000 nM | dHL-60 Neutrophil Migration | ~30-70% inhibition of migration towards fMLP | [2] |
| Resolvin D2 (RvD2) | 500-2000 nM | dHL-60 Neutrophil Migration | ~30-70% inhibition of migration towards fMLP | [2] |
| Protectin D1 (PD1) | 1 ng/mouse | Murine Peritonitis | ~40-50% reduction in PMN infiltration |
Table 2: Comparative Efficacy on Macrophage Phagocytosis
| Mediator | Concentration | Assay Type | Effect | Citation |
| This compound (RvE2) | 1-10 nM | Human Macrophage Phagocytosis | Enhancement of phagocytosis of zymosan | |
| Resolvin D1 (RvD1) | 0.1-10 nM | Human Macrophage Phagocytosis | Dose-dependent enhancement of phagocytosis of zymosan and apoptotic PMNs | |
| Maresin 1 (MaR1) | 0.01-1 nM | Human Macrophage Phagocytosis | ~90% enhancement of phagocytosis of E. coli at 0.01 nM | |
| Maresin 1 (MaR1) | 1 nM | Macrophage Phagocytosis | More effective than RvD1 at enhancing efferocytosis |
Table 3: Comparative Efficacy on Cytokine Production
| Mediator | Concentration | Cell Type | Effect | Citation |
| This compound (RvE2) | 1-10 nM | Human Macrophages | Increased IL-10 production | |
| Resolvin D1 (RvD1) | 30 nM | Human Monocytes | IC50 for TNF, IL-1β, IL-8, IL-12 p40 suppression | |
| Resolvin D2 (RvD2) | 1 µM | Human Monocytes | IC50 for TNF, IL-1β, IL-8, IL-12 p40 suppression | |
| Maresin 1 (MaR1) | 1 µM | Human Monocytes | IC50 for TNF, IL-1β, IL-8, IL-12 p40 suppression | |
| Protectin D1 (PD1) | Not specified | Murine Macrophages | Decreased IL-1β production |
Signaling Pathways
The pro-resolving actions of SPMs are mediated through specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that modulate cellular functions.
This compound Signaling
This compound exerts its effects primarily through the Chemokine-like receptor 1 (CMKLR1), also known as ChemR23. It acts as a partial agonist, being less potent than its counterpart, Resolvin E1. RvE2 is also known to be a competitive antagonist of the leukotriene B4 receptor (BLT1), thereby dampening pro-inflammatory signaling. The binding of RvE2 to CMKLR1 is thought to contribute to the attenuation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Comparative Signaling Pathways of Other SPMs
Other SPMs utilize distinct receptor systems to orchestrate resolution. Resolvin D1, for instance, signals through two G protein-coupled receptors, GPR32 and ALX/FPR2. Maresin 1 has been shown to signal through the retinoic acid-related orphan receptor α (RORα) and LGR6, leading to the activation of the PI3K/Akt pathway. Protectin D1, particularly in immune cells, utilizes GPR37 (also known as Pael-R), signaling through G i/o, ERK, and PI3K/AKT pathways to enhance macrophage phagocytosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the function of specialized pro-resolving mediators.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is widely used to assess the ability of a compound to modulate neutrophil migration towards a chemoattractant.
Objective: To quantify the inhibitory effect of this compound and other SPMs on neutrophil chemotaxis.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to separate them from erythrocytes.
-
Chamber Setup: A Boyden chamber or a multi-well transwell plate with a polycarbonate membrane (typically 3-5 µm pore size) is used. The lower chamber is filled with a chemoattractant solution, such as Interleukin-8 (IL-8) or N-formylmethionyl-leucyl-phenylalanine (fMLP), at a concentration known to induce robust neutrophil migration.
-
Treatment: Isolated neutrophils are pre-incubated with various concentrations of the SPM (e.g., RvE2) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Migration: The treated neutrophil suspension is added to the upper chamber of the transwell. The chamber is then incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant migration (e.g., 60-90 minutes).
-
Quantification: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting using a hemocytometer after lysing the red blood cells, or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower chamber with a plate reader. The percentage of inhibition is calculated by comparing the number of migrated cells in the SPM-treated group to the vehicle-treated control.
Macrophage Phagocytosis Assay
This assay measures the ability of macrophages to engulf particles, a key step in the clearance of apoptotic cells and pathogens during the resolution of inflammation.
Objective: To determine the effect of this compound and other SPMs on the phagocytic capacity of macrophages.
Methodology:
-
Macrophage Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into macrophages.
-
Treatment: Differentiated macrophages are treated with various concentrations of the SPM (e.g., RvE2) or vehicle control for a specific duration (e.g., 15-60 minutes) at 37°C.
-
Phagocytosis: Fluorescently labeled particles, such as zymosan bioparticles (a yeast cell wall component) or apoptotic neutrophils, are added to the macrophage culture and incubated for a period that allows for phagocytosis to occur (e.g., 30-60 minutes).
-
Quenching and Washing: After incubation, extracellular fluorescence is quenched using a reagent like trypan blue. The cells are then washed to remove any non-ingested particles.
-
Quantification: The amount of phagocytosis is quantified by measuring the fluorescence of the ingested particles within the macrophages. This can be done using a fluorescence microscope or a flow cytometer. The results are often expressed as a phagocytic index (the percentage of macrophages that have engulfed at least one particle) or as the mean fluorescence intensity per cell.
Conclusion
This compound is a potent specialized pro-resolving mediator with distinct actions in the resolution of inflammation. The available data suggests that RvE2 is particularly effective at inhibiting neutrophil migration, in some instances demonstrating greater potency than Resolvin E1. It also enhances macrophage phagocytosis and promotes an anti-inflammatory cytokine profile. Its activity through the CMKLR1 and BLT1 receptors provides specific targets for therapeutic intervention.
While direct, comprehensive comparative studies across all SPMs with standardized assays are still emerging, this guide provides a framework for understanding the relative potencies and mechanisms of action of this compound in the context of other key players in inflammation resolution. Further research with head-to-head comparisons using standardized experimental protocols will be invaluable for elucidating the unique therapeutic potential of each of these fascinating molecules.
References
Navigating the Specificity Challenge: A Comparison of Antibodies in Resolvin E2 Immunoassays
A critical evaluation of antibody cross-reactivity is paramount for the accurate quantification of Resolvin E2 (RvE2) and other specialized pro-resolving mediators (SPMs). The structural similarity among these lipid mediators necessitates a thorough understanding of immunoassay antibody specificity to prevent erroneous data interpretation. This guide provides a comparative overview of the available cross-reactivity data for commercially available SPM immunoassays, outlines a general protocol for assessing antibody specificity, and emphasizes the importance of this validation for researchers in inflammation and drug development.
This guide aims to provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating antibody cross-reactivity in the context of SPM immunoassays. By presenting available data from analogous assays and detailing a protocol for in-house validation, we equip researchers with the tools to ensure data integrity.
Cross-Reactivity Data for Specialized Pro-Resolving Mediator (SPM) Immunoassays
The following tables summarize the cross-reactivity of antibodies in commercially available ELISA kits for various SPMs. This data, primarily from Cayman Chemical product manuals, serves as an essential reference for understanding the potential for off-target binding in lipid mediator immunoassays. The lack of such transparent data for most commercially available this compound ELISA kits underscores the need for researchers to perform their own validation.
Table 1: Cross-Reactivity of Lipoxin A4 (LXA4) Immunoassay Antibody
| Compound | Cross-Reactivity (%) |
| Lipoxin A4 | 100% |
| Lipoxin A4 methyl ester | 48% |
| Resolvin D1 | 37% |
| 15-epi Lipoxin A4 | 0.74% |
| Lipoxin B4 | 0.57% |
| Leukotriene B4 | <0.01% |
| Prostaglandin E2 | <0.01% |
| Arachidonic Acid | <0.01% |
Data sourced from Cayman Chemical Lipoxin A4 ELISA Kit product manual.[1]
Table 2: Cross-Reactivity of Leukotriene B4 (LTB4) Immunoassay Antibody
| Compound | Cross-Reactivity (%) |
| Leukotriene B4 | 100% |
| Leukotriene B5 | 390% |
| 20-hydroxy Leukotriene B4 | 36% |
| 12-epi-Leukotriene B4 | 6.8% |
| 20-carboxy Leukotriene B4 | 2.3% |
| Resolvin D2 | 0.06% |
| Resolvin D1 | 0.05% |
| Prostaglandin E2 | 0.04% |
| Leukotriene D4 | <0.02% |
Data sourced from Cayman Chemical Leukotriene B4 ELISA Kit product manual.[2]
Table 3: Cross-Reactivity of Maresin 1 (MaR1) Immunoassay Antibody
| Compound | Cross-Reactivity (%) |
| Maresin 1 | 100% |
| 7-epi Maresin 1 | 46% |
| Docosahexaenoic Acid (DHA) | <0.01% |
| 14S-HDHA | <0.01% |
| 17R-HDHA | <0.01% |
| 17S-HDHA | <0.01% |
| Resolvin D1 | <0.01% |
| Resolvin D2 | <0.01% |
| Resolvin D3 | <0.01% |
| Resolvin E1 | <0.01% |
| Lipoxin A4 | <0.01% |
Data sourced from Cayman Chemical Maresin 1 ELISA Kit product manual.[3]
Table 4: Cross-Reactivity of Resolvin D1 (RvD1) Immunoassay Antibody
| Compound | Cross-Reactivity (%) |
| Resolvin D1 | 100% |
| 5(S),6(R)-Lipoxin A4 | 20% |
| 17(R)-Resolvin D1 | 4.2% |
| 10(S),17(S)-DiHDoHE | 0.7% |
| Resolvin D2 | 0.05% |
| Resolvin E1 | <0.01% |
| Docosahexaenoic Acid (DHA) | <0.01% |
Data sourced from Cayman Chemical Resolvin D1 ELISA Kit product manual.
Experimental Protocols
Given the absence of published cross-reactivity data for this compound immunoassays, it is imperative for researchers to perform their own validation. Below is a detailed methodology for a key experiment to determine antibody specificity.
Cross-Reactivity Assessment in a Competitive ELISA
This protocol outlines the steps to determine the percentage of cross-reactivity of an antibody with structurally related lipid mediators.
Objective: To quantify the extent to which the immunoassay antibody binds to molecules other than the target analyte (e.g., this compound).
Materials:
-
Immunoassay kit for the target analyte (e.g., this compound ELISA kit).
-
Purified standards of the target analyte (this compound).
-
Purified standards of potentially cross-reacting lipid mediators (e.g., Resolvin E1, Resolvin D1, Resolvin D2, Maresin 1, Protectin D1, Leukotriene B4, Prostaglandin E2, and precursors like 18-HEPE).
-
Assay buffer provided in the kit.
-
Microplate reader.
Procedure:
-
Prepare Standard Curves: Prepare a serial dilution of the target analyte standard (e.g., this compound) according to the kit's instructions to generate a standard curve.
-
Prepare Cross-Reactant Dilutions: For each potentially cross-reacting lipid mediator, prepare a series of dilutions in the assay buffer. The concentration range should be wide enough to potentially elicit a response in the assay.
-
Perform the Immunoassay:
-
Add the standards, controls, and dilutions of the potentially cross-reacting compounds to the appropriate wells of the microplate.
-
Follow the immunoassay kit's protocol for the addition of the antibody and the enzyme-conjugated tracer.
-
Incubate the plate as instructed.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve for the target analyte (absorbance vs. concentration).
-
Determine the 50% binding inhibition concentration (IC50) for the target analyte from its standard curve. This is the concentration of the analyte that displaces 50% of the tracer.
-
For each potentially cross-reacting compound, determine the IC50 from its respective dilution curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Interpretation of Results: A high percentage of cross-reactivity indicates that the antibody binds significantly to the other lipid mediator, which can lead to an overestimation of the target analyte's concentration in a biological sample. A low percentage of cross-reactivity suggests good specificity of the antibody.
Visualizing Immunoassay Principles and Workflows
To aid in the understanding of the experimental setup, the following diagrams illustrate key concepts and workflows.
References
A Researcher's Guide to Validating the Stereochemistry of Synthetic Resolvin E2
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the stereochemistry of synthetically produced Resolvin E2 (RvE2). The precise three-dimensional structure of RvE2 is critical to its biological function as a specialized pro-resolving mediator (SPM). This document outlines the key experimental protocols and comparative data necessary to confirm that a synthetic molecule matches the structure and activity of the naturally occurring, biologically active isomer.
The complete stereochemistry of naturally derived this compound is 5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid.[1][2] Total organic synthesis plays a pivotal role in confirming the absolute stereochemistry and establishing the potent functions of these mediators in the resolution of inflammation.[1][3] Validation requires a multi-faceted approach, comparing the synthetic product against established standards and its own potential stereoisomers.
Experimental Validation Workflow
The validation process follows a logical progression from initial purification to detailed structural analysis and final biological function assessment. Each step is designed to filter for and confirm the correct stereoisomer.
Caption: Workflow for the validation of synthetic this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of stereochemistry. The following protocols are standard in the field of lipid mediator analysis.
Reverse-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS)
This technique is used to confirm the molecular weight and fragmentation pattern of the synthetic compound, which should be identical to the natural standard.
-
Chromatography System: An Agilent HP 1100 system or equivalent.[3]
-
Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 150 × 2 × 5 μm).
-
Mobile Phase: A gradient of methanol and water with 0.01% acetic acid. For example, a gradient starting from 60:40:0.01 (methanol:water:acetic acid, v/v/v) ramping to 100:0:0.01.
-
Flow Rate: 200-400 μL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 3200) operating in negative ionization mode.
-
Detection Method: Multiple Reaction Monitoring (MRM) is used to detect specific parent-to-daughter ion transitions for RvE2. The signature ion pairs for RvE2 are m/z 333 -> 199 and 333 -> 115. The retention time and tandem mass spectra must match those of a synthetic or biogenic standard.
Chiral Column Chromatography
This is the most critical step for separating and identifying the specific stereoisomers. The 18R configuration of natural RvE2 must be distinguished from the 18S isomer and other potential diastereomers.
-
Chromatography System: HPLC system equipped with a Diode Array Detector (DAD).
-
Column: A chiral stationary phase column, such as a Chiralpak AD-RH (150 × 2.0 × 5 μm).
-
Mobile Phase: An isocratic or gradient system of methanol and water with 0.01% acetic acid. For instance, a gradient from 95:5:0.01 to 100:0:0.01 (methanol:water:acetic acid, v/v/v) can be used.
-
Flow Rate: 200 μL/min.
-
Analysis: The synthetic RvE2 preparation is analyzed alongside standards for both the 18R- and 18S-isomers. The retention time of the main peak in the synthetic sample must match that of the 18R-RvE2 standard to confirm its stereochemical identity.
Macrophage Phagocytosis Assay
Biological assays are essential to demonstrate that the synthetic molecule possesses the correct stereospecific bioactivity. RvE2 is known to potently enhance macrophage phagocytosis of apoptotic cells or zymosan particles.
-
Cell Culture: Human monocyte-derived macrophages or a suitable macrophage cell line are used.
-
Assay Protocol:
-
Macrophages are incubated with varying concentrations of synthetic RvE2 (e.g., 0.1-100 nM) or vehicle control for 15 minutes at 37°C.
-
FITC-labeled opsonized zymosan particles are added to the cells and incubated for 30-60 minutes.
-
Non-phagocytosed particles are washed away, and extracellular fluorescence is quenched using trypan blue.
-
The amount of phagocytosis is quantified by measuring the intracellular fluorescence using a plate reader or flow cytometry.
-
-
Comparison: The activity of the synthetic RvE2 should be compared with that of its 18S-isomer, which is expected to be significantly less potent.
Data Presentation and Comparison
Quantitative data should be summarized to allow for direct comparison between the synthetic product, the natural standard, and relevant stereoisomers.
Table 1: Physicochemical Properties for Stereochemical Validation of this compound
| Property | Expected Result (5S, 18R-RvE2) | Alternative Isomer (5S, 18S-RvE2) |
| Molecular Weight | 334.45 | 334.45 |
| Molecular Formula | C₂₀H₃₀O₅ | C₂₀H₃₀O₅ |
| RP-HPLC Retention Time | Matches authentic standard | Matches authentic standard |
| Chiral HPLC Retention Time | Matches 18R-RvE2 standard | Matches 18S-RvE2 standard |
| Primary MS/MS Fragment (m/z) | 199 | 199 |
| Secondary MS/MS Fragment (m/z) | 115 | 115 |
Table 2: Comparative Biological Activity of this compound Stereoisomers
| Assay | Synthetic (5S, 18R)-RvE2 | (5S, 18S)-RvE2 Isomer |
| Macrophage Phagocytosis (% Enhancement) | Potent enhancement at 1-10 nM | Significantly reduced or no activity |
| Neutrophil Infiltration (In Vivo) | Potent reduction | Significantly less potent |
| Receptor Binding (Kd) | ~24.7 nM to human neutrophils | Higher Kd (weaker binding) |
This compound Signaling Pathway
The biological actions of RvE2 are mediated through specific G-protein coupled receptors (GPCRs). Its ability to interact with these receptors is stereospecific. Understanding this pathway is key to interpreting the results of functional assays. RvE2 is known to activate the ChemR23 receptor (also known as ERV1) and can act as a partial agonist or antagonist at the leukotriene B4 receptor, BLT1, thereby dampening pro-inflammatory signaling.
Caption: Stereospecific signaling pathway of this compound.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 3. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E2: A Comparative Analysis of its Efficacy in Inflammatory Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Resolvin E2's (RvE2) performance across different inflammatory models, supported by available experimental data. While research on RvE2 is ongoing, this document summarizes the current understanding of its efficacy, particularly in peritonitis and asthma models, and highlights areas where further investigation is needed.
This compound (RvE2), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has emerged as a potent regulator of inflammation resolution.[1][2] Its therapeutic potential is being explored in a variety of inflammatory conditions. This guide synthesizes key findings on its efficacy, presenting quantitative data, detailed experimental protocols, and a visualization of its signaling pathways.
Efficacy of this compound Across Inflammatory Models
The anti-inflammatory and pro-resolving actions of RvE2 have been most notably characterized in models of peritonitis and, to a lesser extent, in allergic asthma.[2][3] In these models, RvE2 has demonstrated a consistent ability to reduce leukocyte infiltration, modulate cytokine production, and promote the clearance of inflammatory stimuli.
Peritonitis Model
In the well-established zymosan-induced murine peritonitis model, RvE2 exhibits potent leukocyte-directed actions.[2] It effectively regulates the chemotaxis of neutrophils, a key driver of acute inflammation, and enhances the phagocytic capacity of macrophages, facilitating the clearance of cellular debris and apoptotic cells. Furthermore, RvE2 promotes a switch towards an anti-inflammatory phenotype in macrophages, characterized by increased production of the cytokine IL-10.
Table 1: Efficacy of this compound in a Murine Peritonitis Model
| Parameter | Treatment | Dosage | Effect | Reference |
| Neutrophil Infiltration | This compound | 1-10 nM | Inhibition of chemotaxis | |
| Macrophage Phagocytosis | This compound | 1-10 nM | Enhanced phagocytosis of zymosan particles | |
| IL-10 Production | This compound | 1-10 nM | Increased IL-10 production by macrophages | |
| Leukocyte Integrin Expression (CD18) | This compound | Dose-dependent | Downregulation on human neutrophils and monocytes |
Allergic Asthma Model
In a neonatal mouse model of maternally transmitted allergic asthma, intranasal administration of RvE2 has shown promise in mitigating the allergic inflammatory response. Treatment with RvE2 led to a significant reduction in the number of eosinophils in the bronchoalveolar lavage (BAL) fluid, a hallmark of allergic airway inflammation. Additionally, RvE2 treatment was associated with decreased levels of the pro-allergic cytokines IL-5 and IL-13 in the BAL fluid.
Table 2: Efficacy of this compound in a Neonatal Murine Asthma Model
| Parameter | Treatment | Dosage | Effect | Reference |
| BAL Eosinophil Counts | This compound | 300 ng/mouse | Substantial diminishment | |
| BAL IL-5 Levels | This compound | 300 ng/mouse | Decreased levels in the DEP group | |
| BAL IL-13 Levels | This compound | 300 ng/mouse | Decreased levels in the DEP offspring |
Data Gaps in Other Inflammatory Models
Extensive literature searches did not yield specific quantitative data on the efficacy of this compound in preclinical models of colitis (e.g., DSS, TNBS, or oxazolone-induced) or skin inflammation (e.g., atopic dermatitis or psoriasis). The majority of research in these areas has focused on other E-series resolvins, such as Resolvin E1, or on D-series resolvins. This represents a significant gap in the understanding of RvE2's therapeutic potential and warrants further investigation in these prevalent inflammatory diseases.
Experimental Protocols
Zymosan-Induced Peritonitis in Mice
-
Model Induction: Peritonitis is initiated by an intraperitoneal injection of zymosan A (typically 1 mg/mL in saline) into mice.
-
Treatment: this compound is administered, often intravenously or intraperitoneally, at varying doses (e.g., in the nanogram range per mouse) at or near the time of zymosan injection.
-
Outcome Measures:
-
Leukocyte Infiltration: Peritoneal lavage is performed at specific time points (e.g., 2, 4, 12, 24 hours) after zymosan injection. The lavage fluid is collected, and total and differential leukocyte counts (neutrophils, macrophages) are determined using flow cytometry or manual counting with staining.
-
Phagocytosis Assay: Macrophages are harvested from the peritoneal exudate and incubated with fluorescently labeled particles (e.g., zymosan). The uptake of these particles is quantified by flow cytometry or fluorescence microscopy to assess phagocytic activity.
-
Cytokine Analysis: The levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the peritoneal lavage fluid or in the supernatant of cultured macrophages are measured using ELISA or multiplex bead assays.
-
Neonatal Murine Model of Allergic Asthma
-
Model Induction: Newborn BALB/c mice with a predisposition to asthma due to prenatal exposure to concentrated urban air particles (CAPs) or diesel exhaust particles (DEPs) are used. Asthma is elicited using a low-dose ovalbumin (OVA) sensitization and challenge protocol.
-
Treatment: Synthetic this compound (300 ng/mouse) is administered intranasally once daily for three days.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL) Cell Analysis: BAL fluid is collected, and the total and differential cell counts, with a focus on eosinophils, are determined.
-
Cytokine Measurement: The concentrations of key cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are quantified using ELISA.
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammatory cell infiltration in the lung parenchyma.
-
Signaling Pathways of this compound
This compound exerts its biological effects by interacting with specific G-protein coupled receptors (GPCRs), primarily ChemR23 (also known as ERV1 or CMKLR1) and the leukotriene B4 receptor, BLT1. While RvE2 is a potent antagonist at the BLT1 receptor, it acts as a weaker agonist at the ChemR23 receptor compared to Resolvin E1. The downstream signaling cascades from these receptors are believed to mediate the anti-inflammatory and pro-resolving actions of RvE2.
The diagram above illustrates the proposed signaling mechanisms of this compound. As a weak agonist for ChemR23, RvE2 can initiate intracellular signaling cascades, potentially involving the PI3K/Akt/mTOR pathway, which is associated with enhanced macrophage phagocytosis. As an antagonist of the BLT1 receptor, RvE2 can dampen pro-inflammatory signaling by inhibiting adenylate cyclase activity and subsequent NF-κB activation, leading to reduced production of pro-inflammatory cytokines and decreased neutrophil chemotaxis.
References
A Comparative Guide to the Structure-Activity Relationship of E-Series Resolvins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships of E-series resolvins (RvE1, RvE2, RvE3, and RvE4). These specialized pro-resolving mediators, derived from eicosapentaenoic acid (EPA), are pivotal in the resolution of inflammation, making them promising therapeutic targets. This document summarizes their comparative bioactivities, supported by experimental data, details key experimental protocols, and visualizes their signaling pathways.
Introduction to E-Series Resolvins
Resolvins are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process once thought to be passive.[1][2] The E-series resolvins, biosynthesized from the omega-3 fatty acid EPA, encompass four key members: RvE1, RvE2, RvE3, and the more recently discovered RvE4.[1][3] Each of these molecules possesses a unique stereochemical structure that dictates its specific biological functions, including inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells (efferocytosis), and modulating cytokine production to promote tissue homeostasis.[4]
Comparative Bioactivity of E-Series Resolvins
The distinct structures of the E-series resolvins confer differential potencies in various biological assays. The following tables summarize the available quantitative data on their receptor binding affinities and their pro-resolving and anti-inflammatory activities.
Receptor Binding Affinity
E-series resolvins exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as ERV1) and BLT1, the leukotriene B4 receptor.
| Resolvin | Receptor | Cell Type/System | Binding Affinity (Kd) |
| Resolvin E1 | ChemR23 | Recombinant Human | 11.3 ± 5.4 nM |
| BLT1 | Human Neutrophils | 48.3 nM | |
| Resolvin E2 | Neutrophils | Human | 24.7 ± 10.1 nM |
| Resolvin E3 | BLT1 | HEK293 cells | Antagonist activity |
| Resolvin E4 | Unknown | - | - |
Pro-Resolving and Anti-Inflammatory Activities
The pro-resolving and anti-inflammatory potency of each E-series resolvin varies depending on the specific biological context and assay.
| Resolvin | Assay | Cell Type/System | Potency (IC50/EC50 or Effective Concentration) |
| Resolvin E1 | Inhibition of TNF-α-induced NF-κB activation | ChemR23-transfected cells | EC50 ~1.0 nM |
| Inhibition of neutrophil migration | Human neutrophils | Effective at 10-100 nM, with ~50% inhibition at 500 nM | |
| Reduction of IL-6 and MCP-1 | C2C12 myotubes (LPS-stimulated) | Effective at 100 nM | |
| This compound | Inhibition of neutrophil chemotaxis | Human neutrophils | Potent at 1-10 nM |
| Enhancement of macrophage phagocytosis | Human macrophages | Effective at 1-10 nM | |
| Enhancement of IL-10 production | Human macrophages (LPS-stimulated) | Effective at 1-100 nM | |
| Resolvin E3 | Inhibition of neutrophil chemotaxis | Murine neutrophils | Effective at low nanomolar concentrations |
| Reduction of neutrophil infiltration | Murine peritonitis model | 43.7% inhibition at 10 ng/mouse | |
| Suppression of IL-23 release | Murine bone marrow-derived dendritic cells | Effective at 10 nM | |
| Resolvin E4 | Stimulation of efferocytosis (apoptotic neutrophils) | Human M2 macrophages | EC50 ~0.23 nM |
| Stimulation of efferocytosis (senescent red blood cells) | Human M2 macrophages | EC50 ~0.29 nM |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Human neutrophils isolated from fresh peripheral blood.
-
Chemoattractant (e.g., fMLP or LTB4).
-
Resolvins (RvE1, RvE2, RvE3).
-
Boyden chamber or similar chemotaxis system with a polycarbonate membrane (e.g., 3-5 µm pore size).
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Cell viability stain (e.g., Trypan Blue).
Protocol:
-
Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of the test resolvin or vehicle control for 15-30 minutes at 37°C.
-
Add the chemoattractant to the lower chamber of the Boyden chamber.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain the cells (e.g., with Giemsa stain).
-
Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each resolvin concentration compared to the vehicle control.
Macrophage Efferocytosis Assay
This assay quantifies the engulfment of apoptotic cells by macrophages, a key pro-resolving function.
Materials:
-
Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., J774).
-
Apoptotic cells (e.g., human neutrophils aged in culture or Jurkat T cells treated with a pro-apoptotic agent).
-
Fluorescent label for apoptotic cells (e.g., CFSE or pHrodo).
-
Resolvins (RvE1, RvE4).
-
Macrophage culture medium.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Culture macrophages to adherence in a multi-well plate.
-
Induce apoptosis in the target cells and label them with a fluorescent dye according to the manufacturer's protocol.
-
Pre-treat the macrophages with different concentrations of the test resolvin or vehicle control for 15-30 minutes at 37°C.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-incubate for 60-90 minutes at 37°C to allow for efferocytosis.
-
Wash the wells thoroughly to remove non-engulfed apoptotic cells.
-
Quantify the uptake of fluorescently labeled apoptotic cells by macrophages using either flow cytometry (measuring the percentage of fluorescent macrophages) or fluorescence microscopy (counting the number of engulfed cells per macrophage).
-
Calculate the efferocytosis index or the percentage of macrophages that have engulfed apoptotic cells.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the known signaling pathways for each E-series resolvin.
Resolvin E1 signals through two main receptors, ChemR23 and BLT1. Activation of ChemR23, often coupled to Gαi, leads to the activation of PI3K/Akt and ERK pathways. This cascade ultimately enhances phagocytosis and inhibits NF-κB, a key transcription factor for pro-inflammatory cytokines. By acting as a partial agonist or antagonist at the BLT1 receptor, RvE1 dampens pro-inflammatory signaling mediated by leukotriene B4, thereby inhibiting neutrophil migration.
This compound shares receptors with RvE1, interacting with both ChemR23 and BLT1. It is a weak activator of ChemR23 but can still promote pro-resolving functions such as enhanced macrophage phagocytosis and increased production of the anti-inflammatory cytokine IL-10. Its interaction with BLT1 contributes to the inhibition of neutrophil chemotaxis.
Resolvin E3 acts as an antagonist at the BLT1 receptor, contributing to its potent inhibition of neutrophil migration. Furthermore, RvE3 has been shown to attenuate allergic airway inflammation by suppressing the IL-23/IL-17A pathway. It also inhibits the p38 MAPK signaling pathway, which is involved in the production of pro-inflammatory mediators.
References
- 1. This compound formation and impact in inflammation-resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Mediators in Neutrophil biology: Inflammation, Resolution and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin E1 vs. Resolvin E2: A Comparative Guide to Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Resolvins, a class of specialized pro-resolving mediators derived from omega-3 fatty acids, play a pivotal role in the resolution of inflammation. Among them, Resolvin E1 (RvE1) and Resolvin E2 (RvE2), both biosynthesized from eicosapentaenoic acid (EPA), have emerged as key regulators of this process.[1][2] While both molecules share anti-inflammatory and pro-resolving properties, their interactions with specific receptors and the subsequent downstream signaling events exhibit distinct characteristics. This guide provides an objective comparison of the receptor signaling pathways of RvE1 and RvE2, supported by experimental data, to aid in the understanding and development of novel therapeutics targeting inflammatory diseases.
Differential Receptor Interactions and Binding Affinities
RvE1 and RvE2 exert their biological effects by binding to G protein-coupled receptors (GPCRs), primarily ChemR23 (also known as CMKLR1) and the leukotriene B4 receptor, BLT1.[3][4] However, their affinity and functional outcomes at these receptors differ significantly.
RvE1 demonstrates high-affinity binding to ChemR23, with a reported dissociation constant (Kd) of approximately 11.3 nM.[5] It also interacts with BLT1, albeit with a lower affinity (Kd ≈ 45-48.3 nM), where it acts as a partial agonist or antagonist to the pro-inflammatory ligand leukotriene B4 (LTB4).
In contrast, RvE2 exhibits a binding affinity for human neutrophils with a Kd of 24.7 ± 10.1 nM, and it is suggested to interact with BLT1 with a potency similar to that of RvE1. However, its activity at ChemR23 is reported to be weak. This differential receptor engagement is a key determinant of their distinct signaling profiles.
Quantitative Comparison of Receptor Binding Affinities
| Ligand | Receptor | Cell Type/System | Dissociation Constant (Kd) | Reference |
| Resolvin E1 | ChemR23 | Recombinant human ChemR23 | 11.3 ± 5.4 nM | |
| BLT1 | Recombinant human BLT1 | 45 nM | ||
| Human PMN Membranes | Human Polymorphonuclear Leukocytes | 48.3 nM | ||
| This compound | Human Neutrophils | Isolated Human Polymorphonuclear Leukocytes | 24.7 ± 10.1 nM |
Signaling Pathways and Downstream Effects
The binding of RvE1 and RvE2 to their respective receptors initiates a cascade of intracellular signaling events that ultimately modulate cellular functions to promote the resolution of inflammation.
Resolvin E1 Signaling
Upon binding to ChemR23 , RvE1 triggers several key signaling pathways:
-
PI3K/Akt Pathway: RvE1 stimulates the phosphorylation of Akt, a central node in cell survival and proliferation. This activation is crucial for enhancing macrophage phagocytosis of apoptotic cells, a hallmark of inflammation resolution. Downstream of Akt, RvE1 also promotes the phosphorylation of ribosomal protein S6, a regulator of protein synthesis.
-
ERK Pathway: RvE1 can also activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating various cellular processes. In some contexts, ERK activation by RvE1 contributes to the inhibition of pro-inflammatory signaling, such as attenuating TNF-α-mediated NF-κB activation.
When interacting with BLT1 , RvE1 acts as a functional antagonist to LTB4, a potent chemoattractant for neutrophils. By binding to BLT1, RvE1 can:
-
Inhibit adenylate cyclase activity.
-
Block LTB4-induced calcium mobilization and NF-κB activation.
-
Promote phagocytosis-induced neutrophil apoptosis, thereby facilitating their clearance from the site of inflammation.
This compound Signaling
The signaling pathways of RvE2 are less extensively characterized compared to RvE1. However, existing evidence suggests that RvE2 shares some functional similarities with RvE1, particularly in its actions on neutrophils.
-
BLT1 Interaction: RvE2 is thought to partially share the BLT1 receptor with RvE1 and is essentially equipotent in limiting neutrophil infiltration. This suggests that RvE2 may also antagonize LTB4 signaling through this receptor.
-
ChemR23 Interaction: RvE2 is considered a weak activator of ChemR23.
-
Pro-resolving Actions: Despite its weak activity at ChemR23, RvE2 demonstrates potent pro-resolving functions, including enhancing macrophage phagocytosis and increasing the production of the anti-inflammatory cytokine IL-10. This suggests the involvement of other, yet to be fully identified, receptors or signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Resolvin D1 and Resolvin E1 Promote the Resolution of Allergic Airway Inflammation via Shared and Distinct Molecular Counter-Regulatory Pathways [frontiersin.org]
- 5. Resolvin E1 Receptor Activation Signals Phosphorylation and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
The Potential for Synergy: Evaluating Resolvin E2 in Combination with Conventional Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Anti-Inflammatory and Pro-Resolving Effects of Resolvin E2, Alone and in Potential Combination Therapies.
This compound (RvE2), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), has demonstrated potent anti-inflammatory and pro-resolving actions in a variety of preclinical models. Its ability to actively orchestrate the resolution of inflammation, rather than simply suppressing its signs and symptoms, positions it as a promising therapeutic candidate. This guide provides an objective comparison of RvE2's performance with other anti-inflammatory alternatives, supported by experimental data, and explores the nascent but promising area of its synergistic potential with established anti-inflammatory drugs.
Quantitative Data on the Bioactions of this compound
The following table summarizes the key quantitative effects of this compound in various experimental models of inflammation. These data highlight its potency at nanomolar concentrations.
| Biological Effect | Experimental Model | Key Findings | Concentration/Dose | Citation |
| Inhibition of Neutrophil Infiltration | Murine Zymosan-Induced Peritonitis | Reduced polymorphonuclear (PMN) leukocyte infiltration. | 1-100 ng/mouse | [1] |
| Enhancement of Macrophage Phagocytosis | Human Macrophages in vitro | Increased phagocytosis of zymosan particles. | 1-10 nM | [2] |
| Stimulation of Anti-inflammatory Cytokine Production | Human Macrophages in vitro | Enhanced production of IL-10. | 1-100 nM | [2] |
| Regulation of Leukocyte Integrin Expression | Human Whole Blood | Downregulated CD18 expression on neutrophils and monocytes. | 1-100 nM | [3] |
| Reduction of Inflammatory Pain | Murine Carrageenan-Induced Paw Edema | Attenuated inflammatory pain and edema. | 20 ng/mouse | [4] |
Exploring Synergistic Potential: A Look at the Evidence
While direct experimental studies evaluating the synergistic effects of this compound with other anti-inflammatory agents are limited, research on related resolvins and other specialized pro-resolving mediators (SPMs) provides a strong rationale for investigating such combinations.
A noteworthy study on aspirin-triggered Resolvin D1 (AT-RvD1) , a structurally related SPM, demonstrated significant synergistic effects when combined with low-dose dexamethasone in a mouse model of Sjögren syndrome. The combination therapy was more effective at reducing lymphocytic infiltration and restoring salivary secretion than either agent administered alone, suggesting a cooperative interaction in resolving inflammation.
Furthermore, glucocorticoids have been shown to modulate the biosynthesis of SPMs. Dexamethasone can induce the expression of 15-lipoxygenase, a key enzyme in the production of certain resolvins and lipoxins, thereby potentially enhancing the endogenous resolution pathways that RvE2 is a part of. However, the interaction is complex, as other studies have shown that dexamethasone can also inhibit the production of other SPMs like Lipoxin A4 under certain conditions, which could lead to a pro-inflammatory outcome.
Conversely, the use of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen has been associated with a decrease in the production of pro-resolving mediators, including resolvins. This suggests that combining RvE2 with NSAIDs might have complex, and not necessarily synergistic, outcomes that warrant careful investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the evaluation of this compound.
Murine Zymosan-Induced Peritonitis
This model is widely used to assess the in vivo anti-inflammatory and pro-resolving activity of various compounds.
-
Animal Model: Male FVB mice (6-8 weeks old) are typically used.
-
Induction of Peritonitis: A sterile inflammatory response is induced by intraperitoneal (i.p.) injection of zymosan A (1 mg in 1 ml saline).
-
Treatment Administration: this compound or the vehicle control is administered, often intravenously (i.v.) or i.p., at the time of or shortly after zymosan injection.
-
Sample Collection: At predetermined time points (e.g., 4, 12, 24, 48 hours), mice are euthanized, and the peritoneal cavity is lavaged with sterile phosphate-buffered saline (PBS).
-
Analysis: The peritoneal exudate is collected to determine total and differential leukocyte counts (neutrophils, macrophages). The levels of cytokines, chemokines, and lipid mediators in the lavage fluid are quantified using ELISA, multiplex assays, or mass spectrometry.
Macrophage Phagocytosis Assay
This in vitro assay measures the effect of compounds on the phagocytic capacity of macrophages, a key process in the resolution of inflammation.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and differentiated into macrophages.
-
Treatment: Macrophages are pre-incubated with various concentrations of this compound (e.g., 0.1-100 nM) or vehicle for a specified time (e.g., 15 minutes).
-
Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan or apoptotic cells) are added to the macrophage cultures and incubated to allow for phagocytosis.
-
Quantification: Non-ingested particles are washed away, and the fluorescence of engulfed particles is measured using a plate reader or flow cytometry. The results are often expressed as a percentage of phagocytosis relative to the vehicle control.
Measurement of Inflammatory Cytokines
Quantifying the levels of pro- and anti-inflammatory cytokines is essential for characterizing the inflammatory environment.
-
Sample Preparation: Supernatants from cell cultures or peritoneal lavage fluid from in vivo experiments are collected and stored at -80°C until analysis.
-
Assay Method: Enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays (e.g., Luminex) are commonly used to measure the concentrations of specific cytokines such as TNF-α, IL-1β, IL-6, and IL-10.
-
Procedure: The assays are performed according to the manufacturer's instructions, involving the use of capture and detection antibodies specific to the cytokines of interest.
-
Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations to quantify the cytokine levels in the experimental samples.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in inflammation and its resolution can aid in understanding the mechanisms of action and potential points of synergistic interaction.
References
- 1. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone, pro‐resolving lipid mediators and resolution of inflammation in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Modeling Combined Immunosuppressive and Anti-inflammatory Effects of Dexamethasone and Naproxen in Rats Predicts the Steroid-Sparing Potential of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Resolvin E2: A Comparative Analysis of Potency Against Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of Resolvin E2 (RvE2) against established anti-inflammatory drugs, namely the glucocorticoid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the distinct signaling pathways to aid in the evaluation of RvE2 as a potential therapeutic agent.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Potency
The following tables summarize the comparative potency of this compound, Dexamethasone, and Ibuprofen in relevant in vivo and in vitro models of inflammation.
| Drug | Model | Key Parameter | Potency | Source |
| This compound | Zymosan-induced peritonitis (in vivo, mouse) | Inhibition of Neutrophil Infiltration | ~44% inhibition at 10 ng/mouse | [1] |
| Dexamethasone | Zymosan-induced peritonitis (in vivo, mouse) | Inhibition of Neutrophil Infiltration | Potent inhibition at 1 µ g/mouse | [1] |
| Ibuprofen | Not directly compared in the same model | - | - | |
| Table 1: In Vivo Potency in a Murine Peritonitis Model |
| Drug | Assay | Key Parameter | IC50 / Effective Concentration | Source |
| This compound | Human Neutrophil Chemotaxis | Inhibition of migration | Potent at 1-10 nM | [2][3] |
| Human Macrophage Phagocytosis | Enhancement of phagocytosis | Effective at 1-100 nM | [2] | |
| Human Macrophage IL-10 Production | Enhancement of IL-10 | Effective at 0.1-10 nM | ||
| Dexamethasone | LPS-induced cytokine release (various cell types) | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | IC50 ~2 nM - 1 µM | |
| Ibuprofen | COX-1 and COX-2 Inhibition (in vitro) | Inhibition of prostaglandin synthesis | IC50: COX-1 ~15 µM, COX-2 ~35 µM | |
| Table 2: In Vitro Potency in Cellular and Enzymatic Assays |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound, dexamethasone, and ibuprofen are mediated by distinct signaling pathways.
This compound exerts its effects by binding to specific G-protein coupled receptors. It activates the ChemR23 receptor, which initiates pro-resolving signaling cascades, leading to enhanced macrophage phagocytosis and the production of anti-inflammatory cytokines like IL-10. Concurrently, RvE2 antagonizes the BLT1 receptor, thereby inhibiting the pro-inflammatory actions of its ligand, leukotriene B4 (LTB4), such as neutrophil chemotaxis.
Dexamethasone, a synthetic glucocorticoid, acts primarily by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the complex translocates to the nucleus where it upregulates the transcription of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. This leads to a broad suppression of the inflammatory response.
Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen reduces the production of these pro-inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Zymosan-Induced Peritonitis in Mice
This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit leukocyte infiltration into the peritoneal cavity.
Procedure:
-
Male FVB mice (6-8 weeks old) are used.
-
Peritonitis is induced by an intraperitoneal injection of zymosan A (1 mg/mL in saline).
-
Test compounds (this compound or Dexamethasone) or vehicle are administered intravenously at specified doses prior to or shortly after zymosan injection.
-
At a predetermined time point (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS).
-
The collected peritoneal lavage fluid is then analyzed to determine the total number of leukocytes and the differential count of neutrophils and macrophages using a hemocytometer and flow cytometry.
Human Macrophage Phagocytosis Assay
This in vitro assay evaluates the effect of a compound on the phagocytic capacity of macrophages.
Procedure:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated and differentiated into macrophages.
-
Macrophages are treated with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Fluorescently labeled opsonized zymosan particles are added to the macrophage cultures and incubated for 30 minutes to allow for phagocytosis.
-
Non-phagocytosed particles are washed away, and the fluorescence of the remaining engulfed particles is quenched with trypan blue.
-
The enhancement of phagocytosis is quantified by measuring the fluorescence of the ingested particles using a fluorescence plate reader or flow cytometry.
Human Macrophage IL-10 Production Assay
This in vitro assay measures the ability of a compound to modulate the production of the anti-inflammatory cytokine IL-10 by macrophages.
Procedure:
-
Human PBMC-derived macrophages are incubated with different concentrations of this compound or vehicle for 1 hour.
-
The macrophages are then stimulated with lipopolysaccharide (LPS; 100 ng/mL) to induce an inflammatory response.
-
After 24 hours of incubation, the cell culture supernatants are collected.
-
The concentration of IL-10 in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).
ChemR23 Activation and BLT1 Antagonism Assays
These in vitro assays determine the interaction of this compound with its specific receptors using a β-arrestin recruitment system.
Procedure:
-
ChemR23 Activation: Cells overexpressing the human ChemR23 receptor are incubated with varying concentrations of this compound for 1 hour. Receptor activation is measured by quantifying the recruitment of β-arrestin.
-
BLT1 Antagonism: Cells overexpressing the human BLT1 receptor are pre-incubated with different concentrations of this compound for 1 hour, followed by stimulation with 30 nM LTB4 for 90 minutes. The ability of RvE2 to inhibit LTB4-induced β-arrestin recruitment is measured.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the anti-inflammatory properties of test compounds.
Conclusion
This compound demonstrates potent anti-inflammatory and pro-resolving activities at nanomolar concentrations, acting through a distinct receptor-mediated mechanism that promotes the resolution of inflammation. In vivo, RvE2 shows significantly higher potency in reducing neutrophil infiltration compared to dexamethasone on a mass basis. Unlike NSAIDs, which inhibit prostaglandin synthesis, and glucocorticoids, which broadly suppress inflammatory gene expression, RvE2 actively stimulates resolution pathways. These findings highlight this compound as a promising candidate for novel anti-inflammatory therapies with a unique, pro-resolving mechanism of action. Further head-to-head studies in various preclinical models are warranted to fully elucidate its therapeutic potential relative to established anti-inflammatory agents.
References
- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 3. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Resolvin E2
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Resolvin E2, a potent bioactive lipid. Adherence to these procedures is critical for protecting laboratory personnel and the environment.
This compound, typically supplied in an ethanol solution, requires careful handling due to its biological activity.[1] While specific disposal regulations can vary by institution and region, the following procedures outline the best practices for safely managing this compound waste. The core principle is to treat this compound and any materials it has contacted as chemical waste to be collected by a licensed waste disposal service.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to be familiar with the personal protective equipment (PPE) and handling requirements.
| Item | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact with the bioactive lipid and the solvent. |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | To minimize inhalation exposure to the ethanol solvent. |
| Spill Management | Use an absorbent material like diatomite or universal binders for spills.[2][3][4] | To safely contain and clean up any accidental releases. |
| Storage | Store at -80°C or -20°C in a tightly sealed container.[1] | To maintain the stability of the compound. |
Step-by-Step Disposal Procedure for this compound
The following steps provide a clear workflow for the safe disposal of this compound and associated waste.
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and its contaminated materials. The container should be made of a material compatible with ethanol.
-
Do not mix this compound waste with other types of waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Collection of Liquid Waste:
-
Collect all unused this compound solutions, including residual amounts in original vials, in the designated liquid chemical waste container.
-
Do not dispose of this compound solutions down the drain. This is to prevent the release of biologically active and potentially ecotoxic compounds into the sewer system.
-
-
Collection of Solid Waste:
-
Any materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated solid waste.
-
Collect these materials in a dedicated, sealed plastic bag or a puncture-resistant container within the chemical fume hood.
-
Once the bag or container is full, it should be placed in the designated solid chemical waste container.
-
-
Packaging and Labeling:
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Label the container clearly with "Hazardous Waste," the name of the chemical (this compound in ethanol), the approximate concentration and volume, and the date of accumulation. Proper labeling is crucial for identification and safe handling by waste management personnel.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, secure area away from general lab traffic. This area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Disposal must be conducted in accordance with all local, state, and federal regulations.
-
Experimental Protocols
While there are no specific "experiments" for the disposal of this compound, the procedure itself is a critical laboratory protocol. For accidental spills, the following protocol should be followed:
Spill Clean-up Protocol:
-
Ensure the spill area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., diatomite, universal binder).
-
Once the liquid is fully absorbed, carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol.
-
Dispose of all cleaning materials as contaminated solid waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Resolvin E2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive molecules like Resolvin E2 (RvE2). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and handle this compound with confidence.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a minimum level of personal protective equipment is mandatory to prevent skin and eye contact. Given that this compound is often supplied in an ethanol solution, the PPE recommendations address the handling of both the resolvin and the solvent.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety glasses are the minimum requirement.[1] For tasks with a higher risk of splashing, such as transferring larger volumes, it is best practice to use safety goggles or a face shield in addition to safety glasses.[1][2]
-
Hand Protection: Disposable nitrile gloves are required for handling this compound.[1] If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly before donning a new pair.[1] For extended handling, consider double-gloving.
-
Body Protection: A standard laboratory coat is required to protect clothing and skin from potential splashes. Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information for this compound, which is typically supplied in an ethanol solution.
| Parameter | Value/Information | Source |
| Physical State | Solution in ethanol | Cayman Chemical |
| Storage Temperature | -80°C | Cayman Chemical |
| Route of Exposure | May be harmful by inhalation, ingestion, or skin absorption. | General SDS Practice |
| Target Organs | No specific data for this compound, but caution is advised. | General SDS Practice |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Detailed Operational and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, immediately inspect the package for any signs of damage or leakage.
-
This compound is typically shipped on wet ice and should be stored at -80°C for long-term stability.
2. Preparation for Use:
-
Before handling, ensure you are wearing the appropriate PPE as outlined above.
-
When ready to use, retrieve the vial from the -80°C freezer and thaw it on ice.
-
All handling of the stock solution and preparation of working dilutions should be conducted in a chemical fume hood to minimize inhalation exposure.
3. Experimental Use:
-
Follow your specific experimental protocol, exercising caution to avoid splashes and aerosol generation.
-
Keep the vial of this compound solution tightly capped when not in use.
4. Decontamination:
-
After your experiment is complete, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Use a suitable disinfectant, such as 70% ethanol, to wipe down the work area.
5. Disposal Plan:
-
Unused this compound: Unused or unwanted this compound solution should be disposed of as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container.
-
Empty Vials: Empty vials should also be disposed of as hazardous waste, as they may contain residual amounts of the compound.
Signaling Pathway of this compound
This compound is a specialized pro-resolving mediator (SPM) that plays a role in the resolution of inflammation. It is biosynthesized from eicosapentaenoic acid (EPA). The simplified biosynthetic pathway is illustrated below.
By implementing these safety and handling procedures, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without incident. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
